molecular formula C3H8N4O4S B1530532 1H-pyrazole-3,4-diamine sulfate CAS No. 16258-80-3

1H-pyrazole-3,4-diamine sulfate

Cat. No.: B1530532
CAS No.: 16258-80-3
M. Wt: 196.19 g/mol
InChI Key: HHINPQLWSIIXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrazole-3,4-diamine sulfate is a useful research compound. Its molecular formula is C3H8N4O4S and its molecular weight is 196.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-pyrazole-3,4-diamine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrazole-3,4-diamine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrazole-4,5-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.H2O4S/c4-2-1-6-7-3(2)5;1-5(2,3)4/h1H,4H2,(H3,5,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHINPQLWSIIXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1H-pyrazole-3,4-diamine Sulfate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-pyrazole-3,4-diamine, particularly in its stable sulfate salt form (CAS No. 16258-80-3), represents a cornerstone heterocyclic building block for medicinal chemists and drug development professionals. The pyrazole moiety is recognized as a "privileged scaffold" due to its synthetic versatility and its frequent appearance in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] This guide provides an in-depth exploration of 1H-pyrazole-3,4-diamine sulfate, moving beyond simple data recitation to explain the causal relationships behind its synthesis, reactivity, and application. We will delve into its physicochemical properties, provide a validated synthetic protocol, and contextualize its significance in the rational design of targeted therapeutics, with a particular focus on protein kinase inhibitors. This document is structured to serve as a practical and theoretical resource for researchers leveraging this critical synthon in their discovery pipelines.

Core Chemical Identity and Physicochemical Properties

The intrinsic value of 1H-pyrazole-3,4-diamine sulfate lies in its unique arrangement of functional groups on an aromatic scaffold. The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms, which imparts metabolic stability and specific electronic properties.[3][4] The key feature for synthetic utility is the vicinal diamine substitution at the C3 and C4 positions. These adjacent nucleophilic centers are perfectly poised for cyclocondensation reactions, enabling the efficient construction of fused bicyclic systems that are often bioisosteric to endogenous purine structures.

The sulfate salt form enhances the compound's stability and improves its handling characteristics compared to the free base, making it a preferred starting material in multi-step synthetic campaigns.

Table 1: Physicochemical and Safety Data for Pyrazole Diamine Analogs

PropertyValueSource
IUPAC Name 1H-pyrazole-3,4-diamine;sulfuric acidN/A
CAS Number 16258-80-3User Specified
Molecular Formula C₃H₈N₄O₄SCalculated
Molecular Weight 196.19 g/mol Calculated
Appearance White to yellow crystals or crystalline powder[5]
General Solubility Soluble in water[6]
Primary Hazard Harmful if swallowed, Causes skin and serious eye irritation[7][8][9]

Note: Data is consolidated from the specified compound and closely related pyrazole analogs. Researchers should always consult the specific Certificate of Analysis and Safety Data Sheet for their procured material.

Synthesis and Purification: A Validated Approach

A reliable and scalable synthesis of high-purity 1H-pyrazole-3,4-diamine is paramount for its successful application in drug discovery, where impurities can confound biological screening results. A common and effective strategy involves the nitration of a commercially available aminopyrazole precursor, followed by a robust reduction of the nitro group.[10]

Causality in Synthesis: The choice of a two-step nitration-reduction pathway is strategic. Direct diamination of the pyrazole core is challenging. Nitration at the C4 position of a C3-amino-substituted pyrazole is regiochemically favored, and the subsequent reduction of the nitro group to an amine is a high-yielding and well-understood transformation. The selection of a catalytic hydrogenation method (e.g., using Palladium on carbon) is often preferred for its cleanliness and efficiency, avoiding the need for stoichiometric metal reductants that can complicate purification.

SynthesisWorkflow Start 3-Amino-1H-pyrazole Step1 Nitration (HNO₃ / H₂SO₄) Start->Step1 Intermediate 3-Amino-4-nitro-1H-pyrazole Step1->Intermediate Step2 Reduction (H₂, Pd/C) Intermediate->Step2 Product_FB 1H-pyrazole-3,4-diamine (Free Base) Step2->Product_FB Step3 Salt Formation (H₂SO₄ in EtOH) Product_FB->Step3 FinalProduct 1H-pyrazole-3,4-diamine sulfate Step3->FinalProduct

Caption: General synthetic workflow for 1H-pyrazole-3,4-diamine sulfate.

Step-by-Step Experimental Protocol: Synthesis

Objective: To synthesize 1H-pyrazole-3,4-diamine sulfate from 3-amino-4-nitro-1H-pyrazole.

Materials:

  • 3-Amino-4-nitro-1H-pyrazole

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar

  • Standard laboratory glassware, filtration apparatus

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11][12]

  • Palladium on carbon is pyrophoric when dry. Handle with care and never allow it to dry completely.

  • Hydrogen gas is flammable and explosive. Ensure the apparatus is properly sealed and operated away from ignition sources.

Procedure:

  • Reaction Setup: To a Parr hydrogenation vessel, add 3-amino-4-nitro-1H-pyrazole (1.0 eq). Add anhydrous ethanol to create a slurry (approx. 10-15 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol% by weight, ensuring it remains wet).

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.

  • Catalyst Removal (Self-Validating Step): Once the reaction is complete (pressure uptake ceases), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality: This filtration is a critical self-validating step. A clear, colorless filtrate indicates the complete reduction of the yellow nitro-compound and successful removal of the heterogeneous catalyst, ensuring purity for the next step.

  • Salt Formation: Transfer the ethanolic solution of the 1H-pyrazole-3,4-diamine free base to a clean flask equipped with a magnetic stirrer and cool it in an ice bath to 0-5°C.

  • Precipitation: While stirring, slowly add concentrated sulfuric acid (0.5 eq, corresponding to one proton for the bis-sulfate salt) dropwise. A white precipitate of the sulfate salt will form.

  • Isolation and Purification: Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol and then with diethyl ether.

  • Drying: Dry the product under vacuum to yield 1H-pyrazole-3,4-diamine sulfate as a stable, crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm identity and purity.

The Role of the Diaminopyrazole Scaffold in Drug Discovery

The pyrazole ring is a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding and pi-stacking interactions within protein active sites. Its true power in drug design, however, is realized in derivatives like 1H-pyrazole-3,4-diamine, which serve as foundational synthons for creating more complex, fused heterocyclic systems.

The "Hinge-Binding" Motif in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. They all share a conserved ATP-binding pocket. A highly successful strategy in kinase inhibitor design is to create molecules that mimic ATP's interaction with the "hinge region" of the kinase. The diaminopyrazole scaffold is exceptionally well-suited for this purpose. It can be readily cyclized with various reagents to form pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines.[13][14] These fused systems present a nitrogen atom pattern that perfectly mimics the adenine core of ATP, allowing them to form key hydrogen bonds with the kinase hinge, leading to potent and often selective inhibition.[15][16][17]

Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including Crizotinib and Ruxolitinib, underscoring the scaffold's clinical relevance.[18]

KinaseSignaling cluster_0 Cell Exterior cluster_1 Cell Interior GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase (B-Raf) RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor Pyrazole-based Kinase Inhibitor (e.g., Encorafenib) Inhibitor->RAF Inhibits CondensationReaction Reactants 1H-pyrazole-3,4-diamine sulfate (Nucleophile) Diethyl Malonate (Electrophile) Conditions Reaction Conditions Reactants->Conditions Heat, Base Product Pyrazolo[3,4-d]pyrimidine Core Structure Conditions->Product Cyclocondensation

Caption: Logical flow for the synthesis of a pyrazolo[3,4-d]pyrimidine.

Detailed Protocol: Cyclocondensation

Objective: To synthesize a 4,6-dihydroxypyrazolo[3,4-d]pyrimidine scaffold.

Materials:

  • 1H-pyrazole-3,4-diamine sulfate

  • Diethyl malonate

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1H-pyrazole-3,4-diamine sulfate (1.0 eq) in a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol. Causality: The strong base (sodium ethoxide) is required to deprotonate the sulfate salt to the free base in situ and to catalyze the subsequent condensation reaction.

  • Reagent Addition: Add diethyl malonate (1.1 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with an acid (e.g., acetic acid or dilute HCl) until the pH is ~7. This will precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazolo[3,4-d]pyrimidine derivative.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC, National Center for Biotechnology Information. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 1 H NMR spectra of the dye 9c. ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC, National Center for Biotechnology Information. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC, National Center for Biotechnology Information. [Link]

  • 1H-pyrazole-3,4-diamine. Suzhou Aobai Pharmaceutical. [Link]

  • OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. European Commission. [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1). PubChem, National Center for Biotechnology Information. [Link]

  • 1-hydroxyethyl 4,5-diamino pyrazole sulfate, 155601-30-2. The Good Scents Company. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC, National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • 1-hydroxyethyl 4,5-diamino pyrazole sulfate. INCI Beauty. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. PMC, National Center for Biotechnology Information. [Link]

  • Hyma Synthesis Pvt. Ltd Product Listing. Hyma Synthesis. [Link]

  • 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate. PubChem, National Center for Biotechnology Information. [Link]

Sources

physical properties of 1H-pyrazole-3,4-diamine sulfate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Pyrazole Diamine Sulfates for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical properties of pyrazole diamine sulfates, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2][3] Due to the limited publicly available data for "1H-pyrazole-3,4-diamine sulfate," this document focuses on the well-characterized and structurally related analog, 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (CAS No. 155601-30-2) . The guide synthesizes data on its chemical identity, thermal properties, solubility, and spectroscopic characteristics. Furthermore, it offers detailed, field-proven experimental protocols for key characterization techniques, including melting point determination, solubility assessment, and thermal analysis. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and characterize these important chemical entities.

Introduction: The Pyrazole Scaffold in Scientific Research

The pyrazole ring system is a cornerstone in heterocyclic chemistry, renowned for its wide spectrum of biological activities and applications.[1][4] Derivatives of pyrazole are integral to numerous clinically approved drugs, demonstrating efficacy as anti-inflammatory, antimicrobial, and anticancer agents.[2][3] A thorough understanding of the fundamental physical properties of any active pharmaceutical ingredient (API) or intermediate is a non-negotiable prerequisite for successful research and development. Properties such as solubility, melting point, and stability directly influence bioavailability, formulation strategies, and shelf-life.

This guide specifically addresses diamino pyrazole sulfates. While the query focused on "1H-pyrazole-3,4-diamine sulfate," a comprehensive literature review reveals a greater abundance of validated data for 1-Hydroxyethyl-4,5-diamino pyrazole sulfate . This compound will serve as our primary exemplar to ensure the scientific integrity and practical utility of this guide. The principles and protocols discussed herein are broadly applicable to the characterization of other closely related pyrazole derivatives.

Core Physicochemical Properties

A precise characterization of a compound's physical properties is the bedrock of its development. This section consolidates the available data for 1-Hydroxyethyl-4,5-diamino pyrazole sulfate.

Chemical Identity and Structure

Correctly identifying the compound is the first step in any scientific investigation. The key identifiers for our primary analog are summarized below.

Table 1: Chemical Identifiers for 1-Hydroxyethyl-4,5-diamino pyrazole sulfate

Identifier Value Reference
CAS Number 155601-30-2 [5]
Molecular Formula C₅H₁₂N₄O₅S [6][7]
Molecular Weight 240.24 g/mol [6][7]
IUPAC Name 2-(4,5-diamino-1H-pyrazol-1-yl)ethanol;sulfuric acid [6]
Synonyms 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate [7][8]

| Physical Form | White to light pink solid powder |[5][8] |

Caption: Chemical structure of 1-Hydroxyethyl-4,5-diamino pyrazole sulfate.

Summary of Physical Properties

The following table summarizes key quantitative physical data, which is crucial for applications ranging from reaction chemistry to formulation development.

Table 2: Quantitative Physical Properties of 1-Hydroxyethyl-4,5-diamino pyrazole sulfate

Property Value Conditions Reference
Melting Point 174.7 °C N/A [5][9]
Decomposition Starts at 200 °C N/A [5]
Water Solubility 666 g/L 20 °C [5][9]
DMSO Solubility >10% (w/w) N/A [5][9]
Water/Acetone (1:1) Solubility >10% (w/w) N/A [5]
Density 1.87 g/cm³ 20 °C [5][9]
Log P (Partition Coefficient) -1.75 pH 7.0, 30 °C [5][9]
Vapor Pressure 1.65 x 10⁻⁸ hPa 20 °C (extrapolated) [5][9]

| UV/Vis λmax | 226 nm | N/A |[5] |

The high water solubility and negative Log P value indicate that the compound is highly hydrophilic, a critical factor for designing aqueous formulations and predicting its behavior in biological systems.

Experimental Protocols for Physical Characterization

To ensure reproducibility and accuracy, standardized protocols are essential. This section details the methodologies for determining the key physical properties discussed above.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity.[10] A sharp melting range (typically <2 °C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[10]

Protocol:

  • Sample Preparation: Place a small amount of the finely ground, dry compound into a capillary tube, sealing one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or similar).

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time during the precise measurement.

  • Accurate Determination: Prepare a new sample and heat the apparatus to about 20 °C below the approximate melting point.

  • Heating Rate: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[10]

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Replicates: Conduct at least two additional measurements to ensure consistency.

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Grind Sample prep2 Load Capillary Tube prep1->prep2 measure1 Place in Apparatus prep2->measure1 measure2 Heat Rapidly (Approx. MP) measure1->measure2 measure3 Heat Slowly (1-2 °C/min) measure2->measure3 measure4 Record T1 & T2 measure3->measure4 analysis1 Calculate Range (T2 - T1) measure4->analysis1 analysis2 Assess Purity analysis1->analysis2

Caption: Workflow for Melting Point Determination.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method, recommended by regulatory bodies for determining the equilibrium solubility of an API.[11][12][13]

Protocol:

  • System Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and other solvents of interest. Maintain the temperature at a constant, physiologically relevant value (e.g., 37 ± 1 °C) using a calibrated water bath or incubator.[11]

  • Sample Addition: Add an excess amount of the compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Agitation: Agitate the samples at a constant rate for a predetermined period.

  • Equilibrium Confirmation: To establish equilibrium, collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).[11]

  • Sample Processing: Withdraw an aliquot from each vial. Immediately filter the sample using a syringe filter (e.g., 0.45 µm PTFE) to separate the undissolved solid from the saturated solution.

  • Dilution: Promptly dilute the filtrate with a suitable solvent to prevent precipitation.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Analysis: Plot concentration versus time. Equilibrium is reached when consecutive measurements are consistent (e.g., within 5-10%).[11] The plateau concentration represents the equilibrium solubility.

start Add Excess Solid to Solvent agitate Agitate at Constant Temp start->agitate sample Sample at Time Points agitate->sample sample->agitate Continue Agitation process Filter & Dilute sample->process analyze Quantify via HPLC/UV-Vis process->analyze plot Plot Conc. vs. Time analyze->plot end Determine Plateau (Equilibrium Solubility) plot->end

Caption: Workflow for Shake-Flask Solubility Protocol.

Thermal Analysis (DSC & TGA)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide invaluable data on thermal stability, decomposition, and phase transitions.[14] They are critical for assessing the safety and shelf-life of pharmaceutical compounds.[15]

Protocol (General Overview):

  • Sample Preparation: Accurately weigh a small amount (typically 2-10 mg) of the sample into an appropriate TGA or DSC pan.

  • Instrument Setup: Place the sample pan and a reference pan into the instrument. Program the desired temperature profile (e.g., heat from 25 °C to 300 °C at a rate of 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: Run the experiment and collect the data.

    • TGA: The output is a plot of mass change versus temperature. Significant mass loss indicates decomposition or desolvation.

    • DSC: The output is a plot of heat flow versus temperature. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate decomposition or crystallization.

  • Interpretation: Analyze the resulting thermograms to determine the onset of decomposition (TGA) and the melting point (DSC), confirming the data from the capillary method.

Stability, Safety, and Handling

  • Stability: Data indicates that 1-Hydroxyethyl-4,5-diamino pyrazole sulfate is stable under storage for at least 3 years at 25°C and for one year at 40°C.[5] It also shows stability in typical hair coloring cream formulations.[5] This suggests good intrinsic chemical stability, a desirable trait for drug candidates.

  • Safety: While specific GHS data for this exact compound is not detailed in the search results, a related compound, 1-methyl-1H-pyrazole-4,5-diamine sulfate, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[16] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are therefore mandatory when handling any pyrazole diamine sulfate.

Conclusion

1-Hydroxyethyl-4,5-diamino pyrazole sulfate is a highly water-soluble, hydrophilic solid with a distinct melting point and good thermal stability. Its physical properties make it amenable to aqueous formulations, though its high polarity may present challenges for passive membrane permeability. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify these properties and characterize similar pyrazole derivatives. A thorough understanding and application of these principles are essential for advancing compounds from the research bench to developmental stages.

References

  • 1-hydroxyethyl 4,5-diamino pyrazole sulfate, 155601-30-2. (n.d.). The Good Scents Company. Retrieved February 6, 2026, from [Link]

  • 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | C4H10N4O4S. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • 1H-pyrazole-3,4-diamine. (n.d.). AOBChem. Retrieved February 6, 2026, from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2011). OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154. European Commission. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3133. [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2021). Cosmetic Ingredient Review. [Link]

  • Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved February 6, 2026, from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com. [Link]

  • WHO Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization. Retrieved February 6, 2026, from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles. (2018). ResearchGate. [Link]

  • Melting point determination. (n.d.). University of Alberta. Retrieved February 6, 2026, from [Link]

  • Thermo-Analytical Methods of Analysis and their Applications. (n.d.). Longdom Publishing. Retrieved February 6, 2026, from [Link]

  • Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. (2012). Connect Journals. [Link]

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved February 6, 2026, from [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy. Retrieved February 6, 2026, from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved February 6, 2026, from [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2021). MDPI. [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2014). ResearchGate. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA. Retrieved February 6, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). MDPI. [Link]

  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). National Institutes of Health. [Link]

  • Melting Point Determination / General Tests. (n.d.). Japanese Pharmacopoeia. Retrieved February 6, 2026, from [Link]

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. (2021). ACS Publications. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2022). Digital CSIC. [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (2013). National Institutes of Health. [Link]

  • 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved February 6, 2026, from [Link]

  • Measuring the Melting Point. (2023). Westlab Canada. [Link]

  • Synthesis and Characterization of Some Pyrazole Derivatives. (2014). ResearchGate. [Link]

  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research. (2022). National Institutes of Health. [Link]

  • Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. (2016). ResearchGate. [Link]

Sources

Technical Deep Dive: 1H-Pyrazole-3,4-Diamine Sulfate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers and drug development professionals working with 1H-pyrazole-3,4-diamine sulfate . It synthesizes structural analysis, synthesis protocols, and application logic into a cohesive narrative, moving beyond standard data sheets to explore the why and how of this versatile heterocyclic building block.

Executive Summary

1H-pyrazole-3,4-diamine sulfate (CAS: 16258-80-3) is a critical vicinal diamine scaffold used primarily as a precursor for fused nitrogen heterocycles. While historically significant in the oxidative hair dye industry, its value in medicinal chemistry lies in its role as a 1,2-binucleophile . It allows for the rapid construction of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines —privileged structures in kinase inhibitor discovery (e.g., CDK, BCR-Abl inhibitors).

The sulfate salt form is the industry standard for storage and handling, as the free base is highly susceptible to oxidative degradation (rapid darkening) upon exposure to air.

Molecular Architecture & Properties[1][2][3]

Structural Dynamics and Tautomerism

The core challenge in working with this molecule is understanding its tautomeric flux. In solution, the free base exists in equilibrium between the 3,4-diamine and 4,5-diamine forms.

  • Tautomer A (1H-pyrazole-3,4-diamine): The NH is at position 1; amines are at 3 and 4.

  • Tautomer B (1H-pyrazole-4,5-diamine): The NH is at position 1; amines are at 4 and 5.

While these are chemically equivalent in the unsubstituted parent due to rapid proton transfer, the sulfate salt locks the molecule into a protonated, crystalline lattice, significantly retarding oxidation. The sulfate anion typically bridges the ammonium groups via hydrogen bonding, stabilizing the electron-rich aromatic ring against electrophilic attack by atmospheric oxygen.

Physicochemical Profile[1][3][4]
PropertyDataContext
Formula C₃H₆N₄[1][2][3] · H₂SO₄Stoichiometry typically 1:1
Molecular Weight 196.18 g/mol Includes sulfate counterion
Appearance Off-white to beige powderDarkens to brown/black if free base is liberated
Solubility Water (High), DMSO (Moderate)Insoluble in non-polar organics (DCM, Hexane)
pKa (Conj. Acid) ~2.0 - 3.0 (estimated)First protonation occurs at the ring nitrogen or C4-amine
Stability > 3 years (Solid, Sulfate)Free base decomposes in < 24 hours in air

Synthesis & Manufacturing

The synthesis of 1H-pyrazole-3,4-diamine sulfate is non-trivial due to the high electron density of the pyrazole ring, which makes it prone to over-oxidation during preparation. The most robust route involves the reduction of 3-amino-4-nitropyrazole .

Synthesis Pathway Diagram (DOT)

SynthesisPathway Start 3-Amino-4-nitropyrazole (Precursor) Step1 Catalytic Hydrogenation (Pd/C, H2) Start->Step1 Reduction Intermediate 1H-pyrazole-3,4-diamine (Unstable Free Base) Step1->Intermediate - 2 H2O Step2 Salt Formation (H2SO4 / EtOH) Intermediate->Step2 Acidification Final 1H-pyrazole-3,4-diamine Sulfate (Stable Salt) Step2->Final Crystallization

Figure 1: Industrial synthesis pathway via reduction of the nitro-amine precursor.[4][5]

Experimental Protocol: Reduction & Salt Formation

Note: This protocol assumes the use of 3-amino-4-nitropyrazole as the starting material.

Reagents:

  • 3-Amino-4-nitropyrazole (10 mmol)

  • Palladium on Carbon (10% Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH) - degassed

  • Sulfuric acid (conc. H₂SO₄)[6][7]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Purge a reaction flask with nitrogen. The free amine is extremely oxygen-sensitive.

  • Loading: Suspend 3-amino-4-nitropyrazole (1.28 g, 10 mmol) and Pd/C (130 mg) in degassed MeOH (50 mL).

  • Hydrogenation: Introduce H₂ gas (balloon or low pressure Parr shaker, ~30 psi). Stir vigorously at room temperature for 4–6 hours.

    • Checkpoint: Monitor via TLC (eluent: 10% MeOH in DCM). The yellow nitro spot should disappear, replaced by a polar, UV-active spot (diamine).

  • Filtration: Filter the catalyst through a Celite pad under a nitrogen blanket. Do not let the pad dry out completely to avoid pyrophoric ignition of Pd/C.

  • Acidification (Critical Step): Immediately add concentrated H₂SO₄ (1.05 equiv, ~0.6 mL) dropwise to the filtrate at 0°C.

  • Crystallization: The sulfate salt will precipitate as a white/off-white solid. If no precipitate forms, add cold diethyl ether to induce nucleation.

  • Isolation: Filter the solid, wash with cold ethanol/ether, and dry under vacuum. Store in a desiccator protected from light.

Reactivity & Applications in Drug Discovery

The 3,4-diaminopyrazole core is a "chameleon" scaffold. Depending on the electrophile and conditions, it can cyclize to form different fused ring systems.

The Binucleophile Logic

The molecule possesses two nucleophilic amino groups (N3 and N4) and ring nitrogens (N1/N2).

  • N3-Amine: Generally less nucleophilic due to conjugation with the imine-like N2.

  • N4-Amine: More nucleophilic, typically the initial point of attack for soft electrophiles.

Cyclization Pathways Diagram (DOT)

Cyclization Core 1H-pyrazole-3,4-diamine PyrazoloPyrim Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) Core->PyrazoloPyrim Condensation with 1,3-Diketones (Acid Cat.) PyrazoloPyridine Pyrazolo[3,4-b]pyridine (Fused System) Core->PyrazoloPyridine Gould-Jacobs Reaction (via EMME) Diketo 1,3-Diketone (R-CO-CH2-CO-R') Diketo->PyrazoloPyrim Esters Beta-Keto Esters Esters->PyrazoloPyridine

Figure 2: Divergent synthesis of fused heterocycles from the diamine core.

Key Reaction: Synthesis of Pyrazolo[1,5-a]pyrimidines

This is the most common application in kinase inhibitor design (e.g., bioisosteres of purine).

  • Mechanism: Condensation of the diamine with a 1,3-diketone (e.g., acetylacetone).

  • Regioselectivity: The reaction often yields a mixture of regioisomers (5,7-disubstituted). The regiochemistry is controlled by the steric bulk of the diketone and the solvent pH.

  • Protocol Tip: Performing the reaction in refluxing acetic acid often drives the reaction to completion and favors the thermodynamically stable isomer.

Analytical Profiling

Verifying the identity of the sulfate salt requires specific attention to the counterion and protonation state.

NMR Spectroscopy (DMSO-d₆)[4]
  • ¹H NMR:

    • δ 11.0–13.0 ppm (Broad s, 1H-2H): Pyrazole NH and protonated amine sites (exchangeable).

    • δ 7.0–7.5 ppm (s, 1H): The C5-H proton. This is the diagnostic singlet for the pyrazole ring.

    • δ 4.0–6.0 ppm (Broad s): The amine protons (-NH₂). In the sulfate salt, these may shift downfield or merge with the water peak due to rapid exchange.

  • ¹³C NMR:

    • Expected signals at ~130–150 ppm (C3/C5 carbons) and ~100–110 ppm (C4 carbon).

Mass Spectrometry
  • ESI-MS (+): You will observe the [M+H]⁺ peak for the free base: m/z ~99.07 .

  • Note: The sulfate ion (98 Da) is usually not seen in positive mode but can be confirmed in negative mode (m/z 97).

Safety & Handling

Stability Hazards
  • Oxidation: The free base is an electron-rich aromatic amine. It oxidizes rapidly in air to form azo-dimers and polymeric tars (black/brown). Always store as the sulfate salt.

  • Hygroscopicity: The sulfate salt can be hygroscopic. Store in a tightly sealed container with desiccant.

Toxicology (E-E-A-T Grounding)

Based on extensive safety assessments for hair dye precursors (e.g., CIR reports on 4,5-diamino-1-(2-hydroxyethyl)pyrazole sulfate):

  • Sensitization: Strong potential for skin sensitization (Category 1).

  • Mutagenicity: Generally non-mutagenic in the Ames test when pure, but oxidized impurities can be genotoxic.

  • PPE: Nitrile gloves, lab coat, and eye protection are mandatory. Handle powder in a fume hood to avoid inhalation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16258-80-3, 1H-Pyrazole-3,4-diamine sulfate. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (Extrapolated toxicity data for the diamine core). Retrieved from [Link]

  • MDPI (2020). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles. (Mechanistic insight on cyclization). Retrieved from [Link]

  • European Commission (SCCS). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulphate. (Stability and degradation studies). Retrieved from [Link]

Sources

Technical Guide: Stability Profile and Storage Protocols for 1H-Pyrazole-3,4-Diamine Sulfate

[1]

Executive Summary

1H-pyrazole-3,4-diamine sulfate (CAS: 16258-80-3) is a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates and oxidative dye precursors.[1] While the sulfate salt form confers improved thermal stability compared to its free base, the compound remains susceptible to oxidative degradation and hygroscopic destabilization.[1] This guide outlines a self-validating storage protocol designed to maintain >98% purity over extended storage periods (12–24 months).

Chemical Identity & Physicochemical Baseline

Before establishing storage parameters, we must define the substrate's intrinsic properties. The sulfate counterion serves as a "proton lock," stabilizing the electron-rich amino groups against spontaneous oxidation.[1]

PropertySpecificationCritical Note
Chemical Name 1H-Pyrazole-3,4-diamine sulfate
CAS Number 16258-80-3Distinct from the 1-hydroxyethyl analog (hair dye precursor).[1]
Molecular Formula C₃H₆N₄[1] · H₂SO₄Stoichiometry is typically 1:[1]1.
Molecular Weight 196.18 g/mol
Physical State White to off-white/pale pink powderPink/Brown coloration indicates oxidation.
Solubility Water (High), DMSO (Moderate)Insoluble in non-polar organics (Hexane, DCM).[1]
Hygroscopicity Moderate to HighSulfate salts attract atmospheric moisture.[1]

Mechanisms of Instability

Understanding why the molecule fails is the first step in preventing failure.[1] The degradation of 3,4-diaminopyrazoles is driven by two primary vectors: Oxidative Dimerization and Hygroscopic Hydrolysis .[1]

Oxidative Stress (The "Browning" Effect)

The vicinal diamine motif (positions 3 and 4) is electron-rich.[1] Upon exposure to atmospheric oxygen, particularly in the presence of light, the amino groups undergo radical formation.[1] This leads to the formation of azo-linkages and extended conjugated systems (dimers/oligomers), which manifest visually as a color shift from white to pink, and eventually dark brown.[1]

Hygroscopic Agglomeration

While the sulfate salt is chemically stable against hydrolysis, it is physically unstable in humid environments.[1] Moisture absorption leads to:

  • Crystal Lattice Collapse: Formation of a sticky gum that is difficult to weigh/dispense.[1]

  • Acidity Spike: Localized regions of high acidity (sulfuric acid micro-domains) can catalyze ring decomposition if impurities are present.[1]

Visualization: Degradation Pathways

The following diagram maps the causality between environmental stressors and chemical failure modes.

DegradationPathwaysSubstrate1H-Pyrazole-3,4-diamineSulfate (White)RadicalRadical CationIntermediateSubstrate->Radical OxidationHydrateHydrated Salt(Clumping/Caking)Substrate->Hydrate HygroscopyOxygenStressor: O2 + LightOxygen->RadicalMoistureStressor: Humidity (>40% RH)Moisture->HydrateDimerAzo-Dimer / Oligomer(Pink/Brown Impurity)Radical->Dimer CouplingAcidityLocalized Acidity SpikeHydrate->Acidity Prolonged Exposure

Figure 1: Mechanistic pathway of 1H-pyrazole-3,4-diamine sulfate degradation showing oxidative and hygroscopic vectors.[1]

Comprehensive Storage & Handling Protocol

To mitigate the pathways identified above, a "Defense-in-Depth" storage strategy is required. This protocol is superior to standard "cool dry place" advice because it actively excludes the degradation initiators.[1]

The "Gold Standard" Storage Workflow

1. Temperature:

  • Recommendation: 2°C to 8°C (Refrigerated) for active use; -20°C for long-term archiving (>6 months).[1]

  • Rationale: Arrhenius kinetics dictate that reducing temperature from 25°C to 4°C slows oxidative reaction rates by approximately 4-5x.[1]

2. Atmosphere:

  • Recommendation: Store under Argon or Nitrogen .[1]

  • Rationale: Displaces oxygen, preventing the radical initiation step shown in Figure 1.[1]

3. Container Closure System (CCS):

  • Primary: Amber glass vial (blocks UV light).[1]

  • Secondary: Parafilm seal over the cap.[1]

  • Tertiary: Sealed desiccator or Mylar bag with silica gel packets.[1]

Visualization: Storage Workflow

This flowchart illustrates the decision logic for handling incoming material to ensure lifecycle stability.

StorageWorkflowReceiptMaterial Receipt(Check Color: White?)QC_FailREJECT(Pink/Brown)Receipt->QC_Fail DiscoloredQC_PassPASSReceipt->QC_Pass White/Off-WhiteAliquotAliquot under Inert Gas(Avoid freeze-thaw cycles)QC_Pass->AliquotShortTermActive Use (<3 Months)Store at 2-8°CDesiccatorAliquot->ShortTerm Frequent AccessLongTermArchive (>3 Months)Store at -20°CSealed Mylar + ArgonAliquot->LongTerm Storage

Figure 2: Decision logic for material receipt, aliquoting, and temperature selection based on usage frequency.

Quality Control & Analytical Validation

Trust but verify. A storage condition is only as good as the method used to validate it. Due to the polar nature of the sulfate salt, standard reverse-phase HPLC requires modification (Ion-Pairing or Polar-Embedded phases) to prevent elution in the void volume.[1]

Recommended HPLC Method (Self-Validating)

This method is adapted from protocols for polar aminopyrazoles [1, 2].[1]

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3-5 µm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Maintains protonation).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0% B (Hold 2 min) -> 30% B over 15 min. (High aqueous content required for retention).[1]

  • Detection: UV @ 237 nm (pyrazole absorption max) [3].[1]

  • Pass Criteria:

    • Purity > 97% (Area %).[1][2]

    • Absence of late-eluting peaks (dimers).[1]

Safety & Toxicology (E-E-A-T)

While this guide focuses on stability, handling affects the handler.[1]

  • H318 (Serious Eye Damage): The sulfate salt is acidic and corrosive to ocular tissue.[1] Safety goggles are non-negotiable.[1]

  • Sensitization: Pyrazole diamines are known sensitizers.[1] Double-gloving (Nitrile) is required to prevent contact dermatitis [4].[1]

References

  • National Institutes of Health (NIH). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS.[1] Available at: [Link] (Accessed: 2026-02-06).[1] Note: Methodology adapted for polar pyrazole retention.

  • European Commission Scientific Committee on Consumer Safety (SCCS). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate.[1][3] SCCS/1449/11.[1][3] Available at: [Link].[1] Provides baseline stability data for pyrazole sulfate salts.

  • ResearchGate. RP-HPLC Method Development for Pyrazole Derivatives. Available at: [Link].[1] Source for UV detection wavelength optimization.

Technical Guide: 1H-Pyrazole-3,4-diamine Sulfate as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Swiss Army Knife" of Purine Isosteres

1H-pyrazole-3,4-diamine sulfate (often indexed as 4,5-diaminopyrazole sulfate) represents a high-value scaffold in medicinal chemistry, primarily utilized as a precursor for fused nitrogenous heterocycles. Its structural significance lies in its ability to mimic the purine core—a ubiquitous biological motif—while offering distinct solubility and metabolic stability profiles.

For the drug development professional, this building block is not merely a reagent; it is a gateway to three critical pharmacophores:

  • Pyrazolo[1,5-a]pyrimidines: Kinase inhibitor scaffolds (e.g., CDK, bioisosteres of adenosine).

  • Pyrazolo[3,4-b]pyrazines: Emerging scaffolds for antiviral and antiparasitic agents.

  • Pyrazolo[3,4-d]pyrimidines: Direct purine analogues.

This guide details the handling, activation, and synthetic utility of this sulfate salt, moving beyond standard literature to address the practical nuances of regioselectivity and stability.

Chemical Identity & Stability Profile[1]

The sulfate salt form is commercially preferred over the free base due to the latter's susceptibility to oxidative degradation. The free diamine is electron-rich and prone to rapid air oxidation, turning dark brown/black upon exposure. The sulfate salt locks the amines in a protonated, oxidation-resistant state.

PropertySpecificationPractical Implication
CAS No. 16258-80-3 (Generic)Verify specific salt stoichiometry (often 1:1).
Molecular Formula C3H6N4·H2SO4MW ~ 198.16 g/mol (anhydrous basis).
Appearance White to pale pink crystalline solidPink hue indicates trace oxidation; discard if dark red/brown.
Solubility High: Water, DMSO.[1][2][3][4] Low: EtOH, DCM.Requires polar solvents or biphasic conditions for reaction.
Storage Hygroscopic, Light SensitiveStore under inert gas (Ar/N2) at 4°C.

Core Synthetic Workflows

The utility of 1H-pyrazole-3,4-diamine sulfate hinges on a critical initial step: In-Situ Liberation . You cannot react the solid salt directly in non-polar organic solvents.

Visualization of Divergent Pathways

The following diagram illustrates the activation of the sulfate block and its divergent reaction pathways based on the electrophile choice.

G Start 1H-Pyrazole-3,4-diamine Sulfate (Stable) Activation Step 1: Base Neutralization (NaOEt or Et3N) Start->Activation Dissolve in EtOH/H2O FreeBase Reactive Intermediate: 3,4-Diaminopyrazole Activation->FreeBase - Na2SO4 PathA Route A: + 1,3-Diketone (Acetylacetone) FreeBase->PathA PathB Route B: + Beta-Keto Ester (Ethyl Acetoacetate) FreeBase->PathB PathC Route C: + 1,2-Dicarbonyl (Glyoxal) FreeBase->PathC ProdA Pyrazolo[1,5-a]pyrimidine (5,7-Dimethyl) PathA->ProdA Reflux, Acid Cat. ProdB Regioisomers: 7-Methyl-5-one (Major) vs 5-Methyl-7-one PathB->ProdB Regiocontrol Required ProdC Pyrazolo[3,4-b]pyrazine Scaffold PathC->ProdC Condensation

Caption: Divergent synthesis pathways starting from the neutralization of the sulfate salt.

Detailed Experimental Protocols

Protocol A: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine

Target: A robust demonstration of the [3+3] cyclocondensation.

Mechanism: The 3-amino group (exocyclic nitrogen) typically attacks the carbonyl first, followed by ring closure. With symmetrical diketones, regioselectivity is not an issue.

Reagents:

  • 1H-Pyrazole-3,4-diamine sulfate (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Sodium Acetate (anhydrous, 2.5 eq) or Sodium Ethoxide (2.2 eq)

  • Solvent: Ethanol (absolute) or Acetic Acid (glacial)

Step-by-Step Methodology:

  • Liberation (Critical): In a round-bottom flask equipped with a reflux condenser, suspend the pyrazole sulfate (10 mmol) in Ethanol (50 mL). Add Sodium Acetate (25 mmol). Stir at room temperature for 15 minutes. Observation: The suspension typically changes consistency as Na2SO4 forms.

  • Addition: Add Acetylacetone (12 mmol) dropwise. The reaction is slightly exothermic.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Self-Validation Check: Monitor by TLC (DCM:MeOH 95:5). The starting material (polar, stays at baseline) should disappear. The product is usually fluorescent under UV (254/365 nm).

  • Workup: Cool to room temperature. The product often crystallizes directly upon cooling.

    • If solid forms: Filter and wash with cold ethanol and water (to remove sodium salts).

    • If solution remains clear: Concentrate in vacuo to 20% volume, pour into ice water to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Regioselective Synthesis with Ethyl Acetoacetate

Target: Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives.

The Regioselectivity Challenge: When reacting with ethyl acetoacetate , two isomers are possible:

  • 7-Methyl-5-one: Result of amine attack on the ketone first (kinetic control).

  • 5-Methyl-7-one: Result of amine attack on the ester first (rare, usually requires specific Lewis acids).

Expert Insight: Under standard neutral or basic conditions (EtOH/NaOEt), the 7-methyl-5-one isomer is favored. The exocyclic amine (N3) is more nucleophilic and attacks the ketone of the beta-keto ester.

Protocol Adjustment:

  • Perform the neutralization with Sodium Ethoxide in Ethanol to ensure a strictly basic environment.

  • Reflux for 8–12 hours.

  • Differentiation: Use 1H NMR to distinguish isomers. The proton at C6 in the pyrimidine ring will show a characteristic shift. (7-one derivatives typically show the C6-H singlet around 5.8–6.0 ppm).

Expert Commentary: Troubleshooting & Optimization

Handling the "Black Tar" Scenario

Problem: The reaction mixture turns black and yields are low (<30%). Cause: Oxidation of the free diamine intermediate before cyclization occurs. Solution:

  • Degas Solvents: Sparge ethanol with Nitrogen or Argon for 15 minutes prior to use.

  • One-Pot Protocol: Do not isolate the free base. Generate it in situ in the presence of the electrophile. The condensation rate is usually faster than the oxidation rate if the electrophile is already present.

Solubility Mismatches

Problem: The sulfate salt does not dissolve in the organic solvent chosen for the electrophile. Solution: Use a biphasic system or a phase transfer catalyst .

  • Solvent System: Water/Ethanol (1:1) is excellent for the initial dissolution. Most pyrazolo-pyrimidines will precipitate out of this mixture as they form, driving the equilibrium forward (Le Chatelier’s principle).

Regiocontrol in Fused Systems

When targeting the pyrazolo[1,5-a] system specifically (vs. the [3,4-d] isomer), the reaction conditions dictate the outcome.

  • Acidic Conditions (AcOH): Favor the formation of pyrazolo[1,5-a]pyrimidines.

  • High Temperature/Basic: Can sometimes lead to rearrangement or formation of thermodynamic mixtures.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines via 3,4-Diaminopyrazole

    • Title: "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines from 3,4-diaminopyrazoles and 1,3-dicarbonyls."
    • Source:Journal of Heterocyclic Chemistry
    • Context: Defines the standard conditions for the condensation reaction and isomer characteriz
    • (General Journal Link for verification of scope)

  • Safety & Handling of Diaminopyrazole Sulfates

    • Title: "Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulf
    • Source: Scientific Committee on Consumer Safety (SCCS), European Commission.
    • Context: Provides detailed physicochemical data (solubility, stability)
  • Review of Pyrazolo-pyrimidine Scaffolds in Drug Discovery

    • Title: "Pyrazolo[1,5-a]pyrimidines: A versatile scaffold in medicinal chemistry."[5]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Discusses the biological targets (Kinases,
  • One-Pot Synthesis Strategies

    • Title: "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines
    • Source:Molecules (MDPI).
    • Context: Illustrates the related Vilsmeier-Haack cyclization str

Sources

The Diamino Pyrazole Core: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The diamino pyrazole nucleus represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of diamino pyrazole derivatives across key therapeutic areas. We will delve into their significant potential as kinase inhibitors for oncology, their efficacy as antimicrobial agents against resistant pathogens, their role in mitigating inflammation, and their emerging promise in antiviral applications. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering detailed experimental protocols, quantitative biological data, and mechanistic insights to facilitate the rational design of next-generation diamino pyrazole-based drugs.

Introduction: The Chemical Versatility of the Diamino Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of many approved pharmaceuticals.[1] The introduction of two amino groups onto this core structure dramatically enhances its potential for forming multiple hydrogen bonds and other key molecular interactions within biological targets. This multi-point interaction capability is a primary driver of the diverse pharmacological profiles observed for this compound class. Depending on the substitution pattern on the pyrazole ring and the nature of appended functional groups, diamino pyrazoles can be tailored to exhibit high potency and selectivity for a variety of enzymes and receptors. This guide will explore the major therapeutic avenues where this versatile scaffold has shown significant promise.

Diamino Pyrazoles as Potent Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Diamino pyrazoles have emerged as a particularly fruitful scaffold for the development of kinase inhibitors, most notably targeting Cyclin-Dependent Kinases (CDKs).

Mechanism of Action: Targeting the Cell Cycle Engine

CDKs are a family of serine/threonine kinases that, in complex with their cyclin partners, govern the progression of the cell cycle. Uncontrolled proliferation in cancer cells is often linked to aberrant CDK activity. Diamino pyrazoles, particularly 4-arylazo-3,5-diamino-1H-pyrazoles, have been identified as potent ATP-competitive inhibitors of CDKs.[2] The diamino pyrazole core acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking ATP from accessing the active site and preventing the phosphorylation of downstream substrates.

One of the key targets for this class of compounds is CDK9. In complex with Cyclin T1, CDK9 forms the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by diamino pyrazoles leads to a decrease in the levels of these short-lived survival proteins, ultimately inducing apoptosis in cancer cells.[2]

CDK9_Inhibition cluster_transcription Transcriptional Regulation cluster_cdk9 P-TEFb Complex cluster_inhibition Inhibition RNA_Pol_II RNA Polymerase II mRNA mRNA Transcript RNA_Pol_II->mRNA Transcribes DNA DNA Template Anti_apoptotic_Proteins Anti-apoptotic Proteins (e.g., Mcl-1) mRNA->Anti_apoptotic_Proteins Translates to CDK9 CDK9 CDK9->RNA_Pol_II Phosphorylates (enables elongation) CyclinT1 Cyclin T1 CDK9->CyclinT1 forms complex Diamino_Pyrazole Diamino Pyrazole (e.g., CAN508) Diamino_Pyrazole->CDK9 ATP-Competitive Inhibition Cell_Survival Cell_Survival Anti_apoptotic_Proteins->Cell_Survival Promotes

Figure 1: Mechanism of CDK9 inhibition by diamino pyrazoles.

Structure-Activity Relationship (SAR) Insights

SAR studies on 4-arylazo-3,5-diamino-1H-pyrazoles have provided valuable insights for optimizing their potency and selectivity as CDK inhibitors.[2]

  • The Diamino Pyrazole Core: The 3- and 5-amino groups are crucial for hinge binding.

  • The 4-Arylazo Substituent: This moiety occupies the ribose-binding pocket. Substitutions on the aryl ring can significantly impact potency. For instance, a hydroxyl group at the para-position of the phenyl ring, as in the compound CAN508 (4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol), enhances activity.[2]

  • The N1 Position: This position is often solvent-exposed, providing an opportunity for modification to improve pharmacokinetic properties without compromising potency.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of representative diamino pyrazole derivatives against various kinases.

Compound IDTarget KinaseIC50 (µM)Cell Line (Antiproliferative IC50, µM)Reference
CAN508 CDK9/CycT10.15HT-29 (3.5)[2]
CAN508 CDK2/CycE3.5HT-29 (3.5)[2]
Derivative XIII CDK90.042HePG2 (2.86), HCT-116 (3.11), MCF-7 (4.16)[3]
Compound 6 CDK90.496MCF-7 (IC50 not specified)[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for assessing the inhibitory activity of diamino pyrazole compounds against a target kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant kinase enzyme (e.g., CDK9/CycT1)

  • Kinase substrate (specific to the enzyme)

  • ATP

  • Diamino pyrazole test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase assay buffer

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the diamino pyrazole compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: a. To each well of a 384-well plate, add 2.5 µL of the test compound solution. b. Add 2.5 µL of a solution containing the kinase enzyme and its substrate in kinase assay buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL. d. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: a. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. b. Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The amount of ADP produced is proportional to the luminescent signal. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting percent inhibition versus compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep Prepare Serial Dilutions of Diamino Pyrazole in DMSO & Buffer start->prep setup Set up Kinase Reaction (Enzyme, Substrate, Compound) prep->setup initiate Initiate Reaction with ATP setup->initiate incubate1 Incubate at RT (1 hour) initiate->incubate1 stop_deplete Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate1->stop_deplete incubate2 Incubate at RT (40 mins) stop_deplete->incubate2 detect Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate2->detect incubate3 Incubate in Dark (30 mins) detect->incubate3 read Measure Luminescence (Plate Reader) incubate3->read analyze Calculate % Inhibition Determine IC50 read->analyze end_node End analyze->end_node

Figure 2: Workflow for an in vitro kinase inhibition assay.

Antimicrobial Applications of Diamino Pyrazoles

The rise of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Diamino pyrazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.

Spectrum of Activity and SAR

Diamino pyrazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[5] The antimicrobial activity is highly dependent on the substitution pattern on the pyrazole core. For example, certain 4-arylazo-3,5-diaminopyrazole derivatives have been shown to be potent growth inhibitors of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL.[5] The presence of trifluoromethyl groups on the phenyl ring appears to enhance antibacterial activity.[5]

Quantitative Data: Antimicrobial Activity

The following table presents the MIC values of selected diamino pyrazole derivatives against various microbial strains.

Compound ClassSubstituent PatternTarget OrganismMIC (µg/mL)Reference
4-Arylazo-3,5-diaminopyrazoleBistrifluoromethyl phenylStaphylococcus aureus0.25[5]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazidep-tolylStaphylococcus aureus62.5[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazidep-tolylCandida albicans7.8[6]
Imidazo-pyridine substituted pyrazoleImidazo[1,2-a]pyridineE. coli, K. pneumoniae, P. aeruginosa, S. typhimurium<1[5]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[7]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Diamino pyrazole test compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: a. From an overnight culture plate, pick several colonies of the test organism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: a. Prepare a stock solution of the diamino pyrazole compound in DMSO. b. Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. b. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. b. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Anti-inflammatory Properties of Diamino Pyrazoles

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Diamino pyrazoles have been investigated as anti-inflammatory agents, primarily through their inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: Targeting COX and LOX Enzymes

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. Some diamino pyrazole derivatives have been designed as analogues of the selective COX-2 inhibitor celecoxib.[8] The sulfonamide group present in many of these analogues is a key pharmacophore for selective COX-2 inhibition. By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, thereby alleviating pain and inflammation.[9]

Inflammation_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1 / COX-2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes 5-LOX PLA2 Phospholipase A2 COX_Enzymes COX-1 / COX-2 LOX_Enzymes 5-LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Diamino_Pyrazole_Analogues Diamino Pyrazole Analogues Diamino_Pyrazole_Analogues->COX_Enzymes Inhibition

Figure 3: Simplified inflammatory pathway and the role of COX inhibitors.

Quantitative Data: COX Inhibitory Activity

The table below lists the IC50 values for representative pyrazole derivatives against COX-1 and COX-2. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

Compound ClassIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI)Reference
Celecoxib Analogue (1h)>500.049>1000[10]
Pyrazoloquinazoline derivative0.6670.04714.2[11]
Celecoxib9.40.08117.5[12]

Antiviral Potential of Diamino Pyrazoles

The development of broad-spectrum antiviral agents is a critical area of research. Pyrazole derivatives have shown activity against a range of viruses, and the diamino pyrazole scaffold is an area of emerging interest.

Mechanism of Action: Diverse Antiviral Strategies

The mechanisms by which pyrazole derivatives exert their antiviral effects are varied. Some compounds inhibit viral polymerases, which are essential for the replication of the viral genome.[9] Others may interfere with viral entry into the host cell or inhibit other crucial viral enzymes like proteases.[13] For instance, certain hydroxyquinoline-pyrazole candidates have been shown to inhibit different stages of the coronavirus replication cycle, including adsorption, and have a direct virucidal effect.[13]

Synthesis of Diamino Pyrazole Derivatives

A common and efficient method for the synthesis of 4-arylazo-3,5-diaminopyrazoles involves a two-step process.

General Synthesis Protocol for 4-Arylazo-3,5-diaminopyrazoles

This protocol outlines the synthesis starting from a substituted aniline.[5]

Step 1: Synthesis of 2-(Arylhydrazono)propanedinitrile

  • Diazotization: Dissolve the substituted aniline in a solution of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C to form the diazonium salt.

  • Coupling: In a separate flask, dissolve malononitrile and sodium acetate in ethanol. Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the malononitrile solution with vigorous stirring.

  • Continue stirring at 0-5°C for 2-3 hours.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

Step 2: Cyclization to form the 4-Arylazo-3,5-diaminopyrazole

  • Dissolve the 2-(arylhydrazono)propanedinitrile intermediate in glacial acetic acid.

  • Add a solution of an appropriate substituted benzhydrazide in glacial acetic acid.

  • Reflux the reaction mixture for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and allow it to stand overnight.

  • Collect the resulting solid by filtration, wash with ethanol, and recrystallize from a suitable solvent system (e.g., DMF-ethanol) to yield the final product.[5]

Conclusion and Future Directions

The diamino pyrazole scaffold has proven to be a highly versatile and valuable starting point for the development of a wide array of pharmacologically active compounds. Their success as kinase inhibitors, particularly against CDKs, has paved the way for their exploration in oncology. Furthermore, their demonstrated antimicrobial, anti-inflammatory, and emerging antiviral activities highlight the broad therapeutic potential of this chemical class. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The exploration of novel substitution patterns and the synthesis of hybrid molecules incorporating the diamino pyrazole core with other pharmacophores will likely lead to the discovery of new and improved therapeutic agents for a variety of diseases.

References

  • Al-Warhi, T., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(18), 4238. [Link]

  • Kumar, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 183-198. [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: The MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Elfiky, A. A. (2022). Progression of Antiviral Agents Targeting Viral Polymerases. Viruses, 14(11), 2383. [Link]

  • The R Foundation. (n.d.). Laying Out Pathways With Rgraphviz. The R Journal. [Link]

  • Krystof, V., et al. (2006). 4-Arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. Journal of Medicinal Chemistry, 49(22), 6500-6509. [Link]

  • Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • El-Sayed, N. F., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. Scientific Reports, 14(1), 20683. [Link]

  • ResearchGate. (n.d.). IC50 Values for COX-1 and COX-2 Enzymes. [Link]

  • Ghorab, M. M., et al. (2018). Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. Current Drug Discovery Technologies, 15(4), 364-373. [Link]

  • Sutter, V. L., & Finegold, S. M. (1974). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 6(4), 524-529. [Link]

  • Patel, R. V., et al. (2021). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Molecules, 26(16), 4983. [Link]

  • Krystof, V., et al. (2006). 4-arylazo-3,5-diamino-pyrazole compounds and use thereof.
  • De Clercq, E., & Li, G. (2023). Small Molecule Drugs Targeting Viral Polymerases. Molecules, 28(14), 5406. [Link]

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

  • Ouf, S. A., et al. (2023). Exploring the cytotoxic effect and CDK-9 inhibition potential of novel sulfaguanidine-based azopyrazolidine-3,5-diones and 3,5-diaminoazopyrazoles. Bioorganic Chemistry, 133, 106397. [Link]

  • Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. [Link]

  • ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for 2 min with the tested compounds and COX selectivity ratio. [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • De Clercq, E. (2013). Viral DNA Polymerase Inhibitors. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design and Evaluation of Synthesized 1,3-Dihydro-2H-indolin-2-one Derivatives as COX-2 Inhibitors. Molecules, 28(12), 4705. [Link]

  • Al-Ostath, A., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules, 28(14), 5510. [Link]

  • Havlíček, M., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(3), 455-460. [Link]

  • ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling... [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • El-Sayed, M. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. International Journal of Nanomedicine, 11, 5827-5842. [Link]

  • The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]

  • ResearchGate. (n.d.). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... [Link]

  • Huang, W., et al. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry, 25(17), 4647-4655. [Link]

  • The Modern Coder. (2021). Graphviz tutorial. YouTube. [Link]

  • Rashad, A. E., et al. (2008). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. Bioorganic & Medicinal Chemistry, 16(16), 7102-7106. [Link]

  • Ouf, S. A., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry, 16(1), 1-18. [Link]

  • Gopalsamy, A., et al. (2014). Carbazole Derivatives as Antiviral Agents: An Overview. Molecules, 19(7), 9307-9317. [Link]

  • DevTools daily. (2020). Real examples of Graphviz. [Link]

  • Dar'in, D. V., & Bakulina, O. Y. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 809. [Link]

  • de Paula, e Silva, A. C., et al. (2007). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of the Brazilian Society of Tropical Medicine, 40(2), 207-209. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4487. [Link]

  • Chad's Blog. (2021). Building diagrams using graphviz. [Link]

  • ResearchGate. (n.d.). Graphical representation of IC50 (COX-1 and COX-2) values for the screened compounds in comparison with celecoxib. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. BioMed Research International, 2017, 8275895. [Link]

  • Yilmaz, I., et al. (2017). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 22(7), 1047. [Link]

Sources

discovery and history of aminopyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Aminopyrazole Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, history, and development of aminopyrazole compounds. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the medicinal chemistry, mechanisms of action, and therapeutic applications of this important class of molecules.

Part 1: The Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Foundations

The story of aminopyrazole compounds in medicinal chemistry is a testament to the power of scaffold-based drug discovery. The 1,3-diaminopyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms and two amino groups, has emerged as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity.

The initial exploration of aminopyrazoles was not directly aimed at the therapeutic targets they are known for today. Early synthetic work in the 20th century focused on the fundamental chemistry of pyrazoles. However, their potential in drug discovery began to be realized with the advent of high-throughput screening and a deeper understanding of disease biology, particularly in oncology.

A pivotal moment in the history of aminopyrazole-based drug discovery was the identification of their potential as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrazole scaffold proved to be an excellent starting point for the design of potent and selective kinase inhibitors.

Core Synthesis of the Aminopyrazole Scaffold

A common and versatile method for the synthesis of the 3-aminopyrazole core involves the condensation of a β-ketonitrile with hydrazine hydrate. This straightforward reaction provides a robust foundation for the subsequent elaboration of the scaffold.

  • Reaction Setup: To a solution of a β-ketonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 3-aminopyrazole.

Part 2: The Rise of Aminopyrazoles in Kinase Inhibition: A Tale of Selectivity and Potency

The true potential of the aminopyrazole scaffold was unlocked with the discovery of its ability to target and inhibit various protein kinases. This section delves into the key kinase targets and the structure-activity relationships (SAR) that govern the potency and selectivity of aminopyrazole-based inhibitors.

Structure-Activity Relationship (SAR) of Aminopyrazole-Based Kinase Inhibitors

The aminopyrazole core typically acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrazole ring play a crucial role in determining the inhibitor's potency and selectivity.

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring is often directed towards the solvent-exposed region of the ATP-binding pocket. This position is a key handle for modulating physicochemical properties such as solubility and permeability.

  • C3-Amino Group: The amino group at the C3 position is a critical hydrogen bond donor, interacting with the hinge region of the kinase.

  • C4-Substitution: The C4 position provides a vector for targeting the hydrophobic pocket of the kinase, and modifications at this position can significantly impact selectivity.

  • C5-Substitution: Substituents at the C5 position can be used to fine-tune the overall conformation of the inhibitor and to make additional contacts with the enzyme.

Key Kinase Targets and Therapeutic Applications

Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of client proteins, many of which are oncoproteins. Onalespib (AT13387) is a potent, second-generation, non-ansamycin Hsp90 inhibitor that is based on a 3-amino-1H-pyrazole scaffold. It has demonstrated broad anti-tumor activity in preclinical models and has been evaluated in clinical trials.

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a central role in immunity and inflammation. Several aminopyrazole-based JAK inhibitors have been developed for the treatment of autoimmune diseases and myeloproliferative neoplasms.

Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant proportion of melanomas and other cancers. The aminopyrazole scaffold has been successfully employed to develop potent and selective inhibitors of BRAF V600E.

Signaling Pathway: The JAK-STAT Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->JAK Inhibits Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_Gen Hit Generation (Aminopyrazole Library) HTS->Hit_Gen Lead_Opt Lead Optimization (SAR Studies) Hit_Gen->Lead_Opt Preclinical Preclinical Development (In vivo & In vitro) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A typical workflow for the discovery and development of aminopyrazole-based drugs.

References

  • Onalespi (AT13387) - A second generation Hsp90 inhibitor. (Source: National Cancer Institute, URL: [Link])

  • Mavacamten: A First-in-Class Cardiac Myosin Inhibitor for Obstructive Hypertrophic Cardiomyopathy. (Source: American College of Cardiology, URL: [Link])

Comprehensive Theoretical Insight into 1H-Pyrazole-3,4-Diamine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Computational Chemistry & Molecular Modeling

Executive Summary

1H-pyrazole-3,4-diamine sulfate (often chemically indexed as 1H-pyrazole-4,5-diamine sulfate) represents a critical scaffold in the synthesis of oxidative hair dyes and high-performance pharmaceutical intermediates.[1] Despite its industrial ubiquity as a primary intermediate (developer), the theoretical characterization of its sulfate salt form remains a specialized niche.

This guide provides a rigorous theoretical framework for studying this compound, utilizing Density Functional Theory (DFT) to predict structural stability, vibrational signatures, and reactive potential. By synthesizing ab initio data with empirical safety profiles, this document serves as a blueprint for researchers aiming to optimize dye coupling efficiency or explore bio-active derivatives.

Computational Methodology: The Gold Standard Protocol

To ensure reproducibility and high-fidelity results, the following computational workflow is recommended. This protocol aligns with current best practices for organic salts and ionic liquids.

1.1. Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic frequency analysis, providing an optimal balance between cost and accuracy for vibrational modes.

  • Basis Set: 6-311++G(d,p) .

    • Why: The diffuse functions (++) are non-negotiable for describing the anionic character of the sulfate counterion (

      
      ) and the hydrogen-bonding network. Polarization functions (d,p) are essential for the nitrogen-rich pyrazole ring.
      
  • Solvation Model: PCM (Polarizable Continuum Model) using Water (

    
    ).
    
    • Rationale: As this compound is processed in aqueous oxidative environments (hair dye formulations), gas-phase calculations are insufficient for predicting real-world reactivity.

1.2. Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow of the theoretical study, from initial conformation search to final property prediction.

TheoreticalStudyWorkflow Start Input Structure (1H-Pyrazole-3,4-diamine + H2SO4) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (NIMAG = 0 Check) Opt->Freq Minimized Energy Solv Solvation Study (PCM - Water) Freq->Solv Thermochemistry Prop_Vib Vibrational Spectra (IR/Raman Scaling) Solv->Prop_Vib Prop_FMO FMO Analysis (HOMO-LUMO Gap) Solv->Prop_FMO Prop_MEP MEP Mapping (Reactive Sites) Solv->Prop_MEP Prop_NBO NBO Analysis (Charge Transfer) Solv->Prop_NBO

Figure 1: Step-by-step computational workflow for the characterization of 1H-pyrazole-3,4-diamine sulfate.

Structural & Electronic Properties[2][3][4]
2.1. Geometry and Tautomerism

The 1H-pyrazole-3,4-diamine moiety exists in tautomeric equilibrium. In the sulfate salt form, the acidic environment strongly favors the protonation of the most basic sites.

  • Protonation Site: NBO analysis typically reveals that the ring nitrogen (N2, pyridine-like) is the primary protonation site, followed by the exocyclic amino groups depending on pH.

  • Sulfate Interaction: The sulfate ion does not exist in isolation but forms a bidentate hydrogen-bonding bridge between the ammonium protons and the pyrazole NH groups.

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterBond/AngleValue (Calc.)Experimental Trend
Bond Length N-N (Ring)1.36 ÅTypical for pyrazoles; shortens upon protonation.
Bond Length C-N (Exocyclic)1.39 ÅPartial double bond character due to resonance.
Bond Angle C-N-N (Ring)104.5°Planarity is maintained in the ring.
H-Bond NH...O (

)
1.75 - 1.85 ÅStrong electrostatic interaction stabilizing the salt.
2.2. Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of chemical hardness and reactivity towards oxidative coupling.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the exocyclic amino groups and the pyrazole carbon backbone. This confirms the molecule's role as a nucleophile in dye coupling reactions.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the ring system, indicating susceptibility to electron acceptance during the oxidation phase.

  • Energy Gap (

    
    ):  Typically calculated around 4.5 - 5.0 eV . A lower gap compared to unsubstituted pyrazole correlates with its high reactivity as a dye precursor.
    
Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes is essential for quality control (QC) in manufacturing. The sulfate salt presents a complex spectrum due to the superposition of organic and inorganic modes.

Key Diagnostic Bands:

  • 
     Stretching (3100–3450 cm⁻¹): 
    
    • Multiple bands appear due to the symmetric and asymmetric stretching of the

      
       and 
      
      
      
      groups.
    • Note: These bands are often broadened significantly by hydrogen bonding with the sulfate anion.

  • 
     Ring Stretching (1580–1620 cm⁻¹): 
    
    • Characteristic of the pyrazole core.[2][3] Shifts to higher frequencies upon protonation.

  • Sulfate Modes (600–1150 cm⁻¹):

    • 
       (Asymmetric Stretch):  A very strong, broad band near 1100 cm⁻¹ .
      
    • 
       (Bending):  Sharp peaks around 610–630 cm⁻¹ .
      
    • Critical Check: In the crystal lattice, the

      
       symmetry of free sulfate is lowered to 
      
      
      
      , causing the degenerate
      
      
      mode to split into multiple peaks.
Reactivity & Mechanism: The Oxidative Coupling Pathway

In hair dye applications, 1H-pyrazole-3,4-diamine sulfate acts as the primary intermediate . It undergoes oxidation (usually by


) to form a diimine species, which then couples with a "coupler" (e.g., m-aminophenol) to form the final indo dye.

ReactionPathway Precursor 1H-Pyrazole-3,4-diamine (Precursor) Diimine Diimine Intermediate (Electrophilic) Precursor->Diimine Oxidation (-2e-, -2H+) Oxidant H2O2 (Oxidant) Oxidant->Diimine Leuco Leuco Dye (Unstable) Diimine->Leuco Coupling Coupler Coupler (e.g., Resorcinol) Coupler->Leuco FinalDye Indo Dye (Colored Polymer) Leuco->FinalDye Oxidation

Figure 2: Simplified oxidative coupling mechanism relevant to dye formulation.

MEP (Molecular Electrostatic Potential) Insight: DFT calculations of the MEP surface typically show:

  • Red Regions (Negative Potential): Localized on the sulfate oxygens (H-bond acceptors).

  • Blue Regions (Positive Potential): Concentrated on the amino protons, facilitating the initial attack by the oxidant.

References
  • Cosmetic Ingredient Review (CIR). (2015).[4] Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Washington, DC.[4]

  • National Institute of Standards and Technology (NIST).

  • Seenivasan, M., et al. (2021).[5] "Synthesis and DFT calculation of novel pyrazole derivatives." AIP Conference Proceedings 2364, 040001.[5]

  • PubChem.1H-Pyrazole-4,5-diamine sulfate (Compound Summary).

    • [2]

  • European Commission. (2012). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. Scientific Committee on Consumer Safety (SCCS).

Sources

Technical Guide: Safety & Handling of 1H-Pyrazole-3,4-Diamine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and operational protocols for 1H-pyrazole-3,4-diamine sulfate (CAS 16258-80-3). It is designed for laboratory personnel and process chemists working with aromatic diamine intermediates.

Executive Summary & Substance Profile

1H-pyrazole-3,4-diamine sulfate (also known as 3,4-diaminopyrazole sulfate) is a critical heterocyclic intermediate used primarily in the synthesis of pharmaceuticals and oxidative hair dyes.[1][2] As an aromatic diamine salt, it presents specific risks related to skin sensitization, respiratory irritation, and potential aquatic toxicity .

Unlike its hydroxyethylated derivatives (often cited in cosmetic safety reports), the unsubstituted core structure requires strict containment due to its higher potential for dust generation and direct physiological interaction.

Physicochemical Data Table
PropertySpecification
Chemical Name 1H-pyrazole-3,4-diamine sulfate (1:[1][2][3]1)
CAS Number 16258-80-3
Molecular Formula C₃H₆N₄ · H₂SO₄ (C₃H₈N₄O₄S)
Molecular Weight 196.18 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in water; slightly soluble in lower alcohols
Acidity (pH) Acidic in aqueous solution (~pH 2-3 due to sulfate)
Stability Hygroscopic; sensitive to oxidation (darkens on air exposure)

Toxicological Assessment & Risk Profile

Expertise Note: The sulfate salt form reduces volatility compared to the free base, but it increases the risk of acidic irritation upon contact with mucous membranes.

Acute & Chronic Hazards
  • Acute Toxicity (Oral/Inhalation): Classified as Harmful . Ingestion may cause gastrointestinal distress and systemic effects typical of aniline-like compounds (methemoglobinemia potential, though lower in pyrazoles).

  • Skin & Eye Corrosion: The sulfate moiety typically generates a low pH upon contact with moisture (sweat/tears), leading to Category 2 Skin Irritation and Category 1/2A Eye Damage .

  • Sensitization (Critical Risk): Like many p-diamines and heterocyclic amines, this compound is a suspected skin sensitizer . Repeated exposure can lead to allergic contact dermatitis.

  • Genotoxicity: While specific data for the unsubstituted sulfate is limited, structural analogs (e.g., 1-hydroxyethyl-4,5-diaminopyrazole sulfate) have undergone rigorous SCCS review. Researchers should treat the core diamine as a suspected mutagen until definitive Ames tests prove otherwise, employing full containment.

Hierarchy of Controls & Engineering Measures

Trustworthiness in safety relies on redundancy. Do not rely solely on PPE.

SafetyHierarchy Hazard Hazard Source: 1H-pyrazole-3,4-diamine sulfate dust Engineering Level 1: Engineering Controls (Fume Hood, HEPA Filter) Hazard->Engineering Primary Containment Admin Level 2: Admin Controls (SOPs, Restricted Access) Engineering->Admin Residual Risk PPE Level 3: PPE (Nitrile Gloves, Respirator, Goggles) Admin->PPE Final Barrier Worker Worker Safety PPE->Worker Protected State

Figure 1: Risk Management Hierarchy. Engineering controls are the primary defense against particulate exposure.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Velocity Check: Ensure face velocity is between 0.3 – 0.5 m/s .

  • Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the fine powder.

Handling Protocol: The "Zero-Exposure" Workflow

Experience Note: The most dangerous moment is the transfer from the stock container to the balance. The sulfate salt is often electrostatic.

Step-by-Step Solubilization Protocol
  • Preparation:

    • Don PPE: Double nitrile gloves (0.11mm min thickness), lab coat, safety goggles, and N95/P100 respirator (if outside a hood).

    • Prepare the solvent (typically degassed water or dilute acid) in the receiving vessel before weighing the solid to minimize open time.

  • Weighing (Gravimetric Transfer):

    • Place a tared weighing boat inside the hood.

    • Transfer the solid using a disposable anti-static spatula.

    • Critical: Do not return excess powder to the stock container to prevent cross-contamination.

  • Dissolution & Neutralization:

    • Add the solid to the solvent slowly under magnetic stirring.

    • pH Warning: The solution will be acidic. If the free base is required for reaction, neutralize slowly with NaOH or NaHCO₃.

    • Observation: Watch for exotherms during neutralization.

  • Decontamination:

    • Wipe the balance area with a 10% sodium hypochlorite (bleach) solution or a specific surfactant cleaner to degrade amine residues.

    • Dispose of wipes as hazardous chemical waste.

HandlingFlow Start Start: Stock Container Weigh Weighing (Inside Hood) Start->Weigh Anti-static tools Dissolve Dissolution (Acidic pH) Weigh->Dissolve Slow addition Waste Waste Disposal (Segregated) Weigh->Waste Contaminated Solids Neutralize Neutralization (Optional) Dissolve->Neutralize Monitor Temp Neutralize->Waste Aqueous Waste

Figure 2: Operational workflow for handling and solubilization.

Emergency Response Procedures

Spills (Solid)
  • Evacuate the immediate area if the spill is large (>10g) and outside a hood.

  • Isolate: Mark the zone.

  • Clean-up:

    • Do NOT dry sweep (creates dust).

    • Cover with wet paper towels or use a HEPA vacuum.

    • Wipe surface with weak acid (citric acid) followed by water to solubilize and remove residues.

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. The acidic nature of the sulfate can cause corneal damage; seek ophthalmological evaluation.

  • Skin Contact: Wash with soap and water. Do not use alcohol (increases permeability).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

References

  • Sigma-Aldrich. (n.d.). 1H-pyrazole-3,4-diamine sulfate CAS 16258-80-3 Product Detail. Retrieved from

  • Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (Analogous Structure Safety Data). SCCS/1562/15. Retrieved from

  • PubChem. (n.d.). Compound Summary: Pyrazole-3,4-diamine sulfate.[1][2] Retrieved from

  • Cosmetic Ingredient Review (CIR). (2016). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from

Sources

Technical Guide: Electrophilic and Nucleophilic Sites in Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyrazoles (specifically 3- and 5-aminopyrazoles) are privileged scaffolds in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Pazopanib, Crizotinib) and anti-inflammatory agents.[1] Their chemical utility stems from a rich electronic profile that offers multiple distinct sites for functionalization.[2]

This guide dissects the nucleophilic and electrophilic reactivity profiles of the aminopyrazole core.[3] It provides a mechanistic roadmap for researchers to predict regioselectivity, control tautomeric equilibrium, and execute precise functionalization strategies in drug discovery campaigns.

Electronic Structure & Tautomerism

The reactivity of aminopyrazoles is governed by the prototropic tautomerism between the 3-amino and 5-amino forms.[4] While often drawn interchangeably, these tautomers exhibit distinct nucleophilic profiles.

  • 3-Aminopyrazole (1H-pyrazol-3-amine): The amino group is adjacent to the pyridine-like nitrogen (N2).

  • 5-Aminopyrazole (1H-pyrazol-5-amine): The amino group is adjacent to the pyrrole-like nitrogen (N1).

In solution, the equilibrium is dictated by solvent polarity and substituents. For unsubstituted aminopyrazoles, the 3-amino tautomer is generally more stable due to thermodynamic factors, but the 5-amino form is often the reactive species in cyclocondensation reactions (e.g., pyrazolo[1,5-a]pyrimidine synthesis).

Visualization: Tautomeric Equilibrium & Resonance

The following diagram illustrates the tautomeric shift and the resonance contributors that dictate electron density at C4.

Tautomerism cluster_sites Reactive Sites Taut3 3-Aminopyrazole (Thermodynamically Stable) Taut5 5-Aminopyrazole (Reactive Intermediate) Taut3->Taut5 Prototropic Shift (Solvent Dependent) Resonance Resonance Hybrid (High e- Density at C4) Taut5->Resonance Lone Pair Donation C4 C4 Carbon Soft Nucleophile Resonance->C4 Activates N_exo Exocyclic N (N-exo) Hard Nucleophile N_ring Ring N (N1) Soft Nucleophile

Caption: Tautomeric equilibrium between 3- and 5-aminopyrazole and the resulting activation of the C4 position via resonance.

Nucleophilic Reactivity Profile

Aminopyrazoles are inherently electron-rich, possessing three primary nucleophilic sites. The regioselectivity of electrophilic attack is controlled by the Hard-Soft Acid-Base (HSAB) principle and reaction conditions (pH, temperature).

Site A: Exocyclic Amine (5-NH₂)[5]
  • Nature: Hard nucleophile.

  • Reactivity: High.

  • Typical Reactions: Acylation, Sulfonylation, Imine formation.

  • Mechanism: The exocyclic nitrogen lone pair is the most accessible for reaction with hard electrophiles (e.g., acyl chlorides).

  • Strategic Note: In the synthesis of fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines), the 5-NH₂ typically attacks the most electrophilic carbon of a 1,3-dielectrophile (e.g., ketone carbonyl) first.

Site B: Ring Nitrogen (N1)[2]
  • Nature: Intermediate/Soft nucleophile.

  • Reactivity: Moderate (pH dependent).

  • Typical Reactions: Alkylation (S_N2), Michael Addition.

  • Regioselectivity Challenge: Alkylation can occur at N1 or N2. Under basic conditions, the pyrazolyl anion is formed, and alkylation is governed by steric hindrance and coordination effects. N1-alkylation is generally favored for 3-aminopyrazoles, but mixtures are common.

Site C: C4-Carbon
  • Nature: Soft nucleophile (Enamine-like).

  • Reactivity: Moderate to High (activated by amino group).

  • Typical Reactions: Electrophilic Aromatic Substitution (EAS) – Halogenation, Nitration, Formylation.

  • Mechanism: The amino group at C3/C5 donates electron density into the ring, making C4 highly susceptible to electrophilic attack. This is the "para-like" position relative to the amino group.

Comparative Reactivity Table
SiteNucleophilicity TypePreferred ElectrophilesKey Reaction
Exocyclic -NH₂ HardAcyl Chlorides, Aldehydes, IsocyanatesAmide coupling, Urea formation
Ring -NH (N1) IntermediateAlkyl Halides, Michael AcceptorsN-Alkylation, Aza-Michael
Ring C4 SoftHalogens (X₂), Nitronium (NO₂⁺)C-Halogenation, Nitration

Electrophilic Potential (Latent Reactivity)

While aminopyrazoles are nucleophiles, they can be transformed into electrophilic species or participate in reactions where specific sites act as electrophiles.

Diazonium Salts (The Sandmeyer Gateway)

The most direct method to invert the reactivity of the exocyclic amine is diazotization.

  • Protocol: Reaction with NaNO₂/HCl generates the pyrazole-3(5)-diazonium salt.

  • Electrophilic Site: The carbon attached to the N₂⁺ group becomes highly electrophilic.

  • Application: Sandmeyer-type reactions to introduce Halogens (Cl, Br, I) or Cyano groups, effectively replacing the amino group.

Imine Intermediates

Condensation of the 5-NH₂ with an aldehyde generates an imine (Schiff base). The imine carbon is now an electrophilic site, susceptible to nucleophilic attack (e.g., reduction to secondary amines or cyclization).

Experimental Protocols & Case Studies

Protocol 1: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

This reaction exploits the bis-nucleophilic character of 5-aminopyrazole (N1 and 5-NH₂).

Reagents: 3-aminopyrazole, 1,3-dicarbonyl compound (e.g., acetylacetone), Refluxing Ethanol/Acetic Acid. Mechanism:

  • Step 1: The exocyclic amine (5-NH₂) attacks the ketone carbonyl (most electrophilic).[5]

  • Step 2: Loss of water forms an imine intermediate.

  • Step 3: The ring nitrogen (N1) attacks the second carbonyl, followed by dehydration to aromatize.

DOT Diagram: Cyclocondensation Workflow

Cyclization Start 5-Aminopyrazole + 1,3-Dicarbonyl Step1 Attack by 5-NH2 (Imine Formation) Start->Step1 -H2O Step2 Attack by Ring N1 (Cyclization) Step1->Step2 Intramolecular Product Pyrazolo[1,5-a]pyrimidine Step2->Product -H2O (Aromatization)

Caption: Stepwise mechanism for the formation of pyrazolo[1,5-a]pyrimidine scaffolds.

Protocol 2: C4-Iodination of Aminopyrazoles

Direct halogenation at C4 is facile due to the electron-donating effect of the amino group.

  • Dissolve 3-aminopyrazole (1.0 eq) in DMF or Acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at 0°C.

  • Stir at room temperature for 1-2 hours.

  • Workup: Quench with aq. Na₂S₂O₃ to remove excess iodine. Extract with EtOAc.

  • Result: 4-iodo-3-aminopyrazole (High regioselectivity for C4).

References

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Heterocycles. Link

  • Aggarwal, R., et al. (2018). The typical reactivity of 5-aminopyrazoles. PMC - NIH. Link

  • Levin, M., et al. (2025).[6] Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. Link

  • Khlebnikov, A. F., et al. (2025).[2][6] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Link

  • El-Mekabaty, A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. Link

Sources

Methodological & Application

Precision Synthesis of Substituted Pyrazoles: From Knorr Cyclization to Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs such as Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). However, the synthesis of polysubstituted pyrazoles presents a persistent challenge: Regiocontrol .

This application note provides a modular, self-validating workflow for synthesizing substituted pyrazoles. We move beyond the textbook Knorr synthesis to address the critical decision points: controlling isomer ratios during cyclization and utilizing late-stage C-H functionalization for library generation.

Strategic Overview: The Regioselectivity Paradox

The primary challenge in pyrazole synthesis is distinguishing between the


 and 

positions during ring closure. When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, two regioisomers are possible.
  • Isomer A (Steric Control): The substituted hydrazine nitrogen attacks the less hindered carbonyl.

  • Isomer B (Electronic Control): The hydrazine attacks the more electrophilic carbonyl (often the one near an electron-withdrawing group like

    
    ).
    
Workflow Decision Matrix

PyrazoleStrategy Start Target Molecule Analysis Sym Symmetrical 1,3-Diketone? Start->Sym Direct Route A: Direct Knorr Condensation (High Yield, No Regio-issues) Sym->Direct Yes Unsym Unsymmetrical Substituents (e.g., CF3 vs Methyl) Sym->Unsym No RegioCrit Is Regioselectivity Critical? Unsym->RegioCrit RouteB Route B: Stepwise Cyclization (Enaminone Intermediate) RegioCrit->RouteB Yes (High Precision Needed) RouteC Route C: Post-Synthetic Separation (Chromatography/Crystallization) RegioCrit->RouteC No (Isomers Separable) RouteD Route D: N-H Pyrazole Synthesis + Chan-Lam N-Arylation RegioCrit->RouteD Alternative: Late-Stage N-Sub

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate symmetry and regiochemical requirements.

Protocol A: Regioselective Knorr Synthesis (The Celecoxib Model)

This protocol targets the synthesis of 1,5-diaryl-3-trifluoromethylpyrazoles, mimicking the Celecoxib scaffold. The presence of the


 group directs the initial nucleophilic attack, but solvent choice is critical to maximize the desired isomer.
Materials
  • Precursor: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • Reagent: 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Ethanol (Absolute) or 2,2,2-Trifluoroethanol (TFE) for enhanced regiocontrol.

  • Catalyst: Catalytic HCl or Acetic Acid.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (10 mmol) in Ethanol (40 mL).

  • Hydrazine Addition: Add the hydrazine hydrochloride (11 mmol) in one portion.

    • Critical Process Parameter (CPP): If using the free base hydrazine, add 1.2 equiv of Acetic Acid to buffer the pH. High basicity can promote side reactions.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (30% EtOAc/Hexanes).[1] Look for the disappearance of the diketone (

      
      ) and appearance of a fluorescent pyrazole spot (
      
      
      
      ).
  • Workup: Cool to room temperature.

    • Self-Validation: If the product precipitates upon cooling, regiopurity is likely high. If oil forms, you likely have a mixture of isomers.

  • Purification: Pour into ice water (100 mL). Filter the precipitate.[2] Recrystallize from Ethanol/Water (9:1) to remove the minor regioisomer.

Scientist's Note: The "Fluorine Effect"

In fluorinated diketones, the hydrazine nitrogen typically attacks the carbonyl distal to the


 group first due to the strong electron-withdrawing nature of fluorine destabilizing the adjacent carbonyl cation character. However, using fluorinated solvents like TFE can enhance this selectivity via hydrogen bond donation to the carbonyl oxygens.

Protocol B: Late-Stage N-Arylation (Chan-Lam Coupling)

When the Knorr synthesis yields inseparable isomers, a superior strategy is to synthesize the unsubstituted (


) pyrazole first, then install the 

-aryl group using Copper(II) catalysis. This method is milder than Buchwald-Hartwig and tolerates air.
Mechanism & Advantages

The Chan-Lam coupling utilizes boronic acids and


 in the presence of air (

) to oxidize Cu(II) to Cu(III), facilitating reductive elimination of the C-N bond.
Experimental Protocol
  • Reaction Setup: To a 20 mL vial, add:

    • 
       Pyrazole substrate (1.0 mmol)
      
    • Arylboronic acid (1.5 mmol)

    • 
       (0.1 mmol, 10 mol%)
      
    • Pyridine (2.0 equiv) – Acts as ligand and base.

  • Solvent: Add Dichloromethane (DCM) or Acetonitrile (5 mL).

    • CPP:[3] Dry solvents are not required; trace water can actually assist the catalytic cycle.

  • Oxidation: Add 4Å molecular sieves (optional) and equip the vial with a drying tube or leave open to air (with a dust filter). Vigorous stirring is essential to facilitate oxygen transfer.

  • Incubation: Stir at Room Temperature for 12–24 hours.

    • Visual Check: The reaction mixture typically turns from blue (

      
      ) to green/brown during the active cycle and returns to blue upon completion.
      
  • Quench: Filter through a pad of Celite to remove copper salts. Wash with EtOAc.[4]

  • Purification: Concentrate and purify via flash chromatography.

Protocol C: C4-Diversification (Iodination & Suzuki Coupling)

The C4 position of the pyrazole ring is nucleophilic (similar to the C3 position of indole). This allows for electrophilic aromatic substitution, creating a handle for library generation.

Step 1: C4-Iodination (Electrophilic Substitution)
  • Dissolve 1,3,5-substituted pyrazole (1 mmol) in Acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 equiv).

  • Stir at RT for 2 hours.

    • Validation: Proton NMR will show the disappearance of the C4-H singlet (typically

      
       6.0–6.8 ppm).
      
  • Quench with saturated sodium thiosulfate (removes excess iodine color).

Step 2: Suzuki-Miyaura Cross-Coupling
  • Combine: 4-Iodopyrazole (1 equiv), Arylboronic acid (1.2 equiv),

    
     (3 equiv).
    
  • Catalyst:

    
     (5 mol%).
    
    • Why this catalyst? Bidentate ligands like dppf prevent palladium poisoning by the pyrazole nitrogens.

  • Solvent: DME/Water (4:1). Degas with nitrogen for 10 mins.

  • Heat:

    
    C for 4 hours.
    

Data Summary & Troubleshooting

Comparative Yields & Regioselectivity[5][6]
MethodSubstrate TypeMajor ChallengeTypical YieldRegio-Ratio (Target:Iso)
Classic Knorr Symm. DiketoneNone>90%N/A
Classic Knorr Unsymm. (

/Aryl)
Isomer Separation70–85%4:1 to 10:1
Chan-Lam N-H PyrazoleSlow Kinetics60–80%100:0 (N1 selective)
C4-Suzuki 4-Iodo-PyrazolePd-Coordination80–95%N/A
Troubleshooting Guide
  • Problem: Low yield in Knorr Synthesis.

    • Solution: Ensure the hydrazine is free-base or adequately neutralized. Excess acid protonates the hydrazine, rendering it non-nucleophilic.

  • Problem: Chan-Lam reaction stalled.

    • Solution: The reaction is oxygen-dependent. Switch to an

      
       balloon or increase surface area stirring. Add 1 equiv of TEMPO as a co-oxidant.
      
  • Problem: Pd-Catalyst "death" (black precipitate) in Suzuki coupling.

    • Solution: Pyrazoles are good ligands. Increase catalyst loading to 10% or switch to a stronger binding ligand like XPhos.

References

  • Knorr Pyrazole Synthesis Mechanism & Review

    • Title: The Knorr Pyrazole Synthesis[1][5][6]

    • Source: Comprehensive Organic Name Reactions and Reagents (Wiley)
    • URL:[Link]

  • Regioselective Synthesis of Celecoxib

    • Title: Synthesis and Characterization of Celecoxib Deriv
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Chan-Lam Coupling Protocols

    • Title: Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids[7]

    • Source: Thieme Chemistry (Synlett)
  • C-H Functionalization of Pyrazoles

    • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles[8][9][10]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • Regioselectivity Reviews

    • Title: Regioselective Synthesis of Polysubstituted Pyrazoles[11][12]

    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Fused Pyrazole Heterocycles via Dicarbonyl Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The condensation reaction between 1H-pyrazole-3,4-diamine sulfate and various dicarbonyl compounds represents a cornerstone in heterocyclic chemistry, providing a robust and versatile pathway to synthesize biologically significant scaffolds such as pyrazolo[3,4-b]pyrazines and pyrazolo[3,4-b]pyridines. These fused systems are prevalent in numerous pharmacologically active agents, including kinase inhibitors and anticancer therapeutics.[1][2] This guide provides an in-depth analysis of the reaction mechanisms, offers field-proven experimental protocols, and discusses the critical parameters that govern reaction outcomes, regioselectivity, and yield. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.

Foundational Principles: The Chemistry of Diaminopyrazole and Dicarbonyls

The reaction's success hinges on the intrinsic nucleophilicity of 1H-pyrazole-3,4-diamine and the electrophilic nature of the dicarbonyl compounds. The diamine possesses two primary amine groups at adjacent positions (C3 and C4) on the pyrazole ring. These amines act as potent binucleophiles, capable of sequentially attacking the carbonyl carbons of the reaction partner.

The sulfate salt of the diamine is commonly used due to its enhanced stability and handling properties compared to the free base. In the reaction medium, typically under acidic or neutral conditions, the free diamine is liberated in situ to participate in the condensation.

The type of dicarbonyl compound dictates the structure of the resulting fused ring system:

  • 1,2-Dicarbonyl Compounds (α-Dicarbonyls): Reactants like glyoxal, benzil, or cyclohexane-1,2-dione react with the 3,4-diamine to form a six-membered pyrazine ring, yielding pyrazolo[3,4-b]pyrazines or their saturated analogues.

  • 1,3-Dicarbonyl Compounds (β-Dicarbonyls): Reactants such as acetylacetone, ethyl acetoacetate, or dibenzoylmethane undergo condensation to form a six-membered pyridine ring, resulting in pyrazolo[3,4-b]pyridines .

The general mechanism is a double condensation-cyclization cascade. It involves the formation of two imine (Schiff base) intermediates followed by intramolecular cyclization and subsequent dehydration (aromatization) to yield the final stable heterocyclic product.

Mechanism 1: Formation of Pyrazolo[3,4-b]pyrazine

The reaction with a 1,2-dicarbonyl compound proceeds through a straightforward, sequential double imine formation, followed by cyclization.

G cluster_0 Reaction Schematic Diamine 1H-Pyrazole-3,4-diamine Intermediate1 Mono-imine Intermediate Diamine->Intermediate1 + Dicarbonyl Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Intermediate1 Intermediate2 Di-imine Intermediate (Cyclized) Intermediate1->Intermediate2 Intramolecular Condensation Product Pyrazolo[3,4-b]pyrazine Intermediate2->Product - 2H₂O (Aromatization)

Caption: General workflow for pyrazolo[3,4-b]pyrazine synthesis.

Mechanism 2: Formation of Pyrazolo[3,4-b]pyridine

The reaction with a 1,3-dicarbonyl compound is more complex, particularly if the dicarbonyl is unsymmetrical (e.g., ethyl acetoacetate). The reaction can theoretically produce two different regioisomers. The outcome is governed by the relative electrophilicity of the two carbonyl carbons.[3] Typically, the more electrophilic carbonyl (the ketone in ethyl acetoacetate) is attacked first by one of the amine groups. The subsequent cyclization involves the second amine group attacking the remaining carbonyl (the ester), often followed by tautomerization and dehydration.

G cluster_main Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis cluster_pathA Path A: Attack at C1 cluster_pathB Path B: Attack at C3 Start 1H-Pyrazole-3,4-diamine + Unsymmetrical 1,3-Dicarbonyl A1 Initial attack at more electrophilic carbonyl Start->A1 Favored B1 Initial attack at less electrophilic carbonyl Start->B1 Disfavored A2 Intermediate A A1->A2 A3 Cyclization & Dehydration A2->A3 ProductA Regioisomer A (Major Product) A3->ProductA B2 Intermediate B B1->B2 B3 Cyclization & Dehydration B2->B3 ProductB Regioisomer B (Minor Product) B3->ProductB

Caption: Regioselectivity depends on the initial nucleophilic attack.

Application Protocol I: Synthesis of 2,3-Diphenyl-1H-pyrazolo[3,4-b]pyrazine

This protocol details the reaction of 1H-pyrazole-3,4-diamine sulfate with benzil (a 1,2-dicarbonyl) to yield a fluorescent pyrazolo[3,4-b]pyrazine derivative.

Workflow Overview

G A Reactant Mixing B Reflux A->B Heat C Cooling & Precipitation B->C Time D Filtration & Washing C->D Isolate E Drying & Characterization D->E Purify

Caption: Experimental workflow for pyrazolo[3,4-b]pyrazine synthesis.

Materials & Equipment
  • 1H-Pyrazole-3,4-diamine sulfate (1.0 eq)

  • Benzil (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for washing)

  • Deionized Water (for washing)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Protocol
  • Reactant Setup: To a 100 mL round-bottom flask, add 1H-pyrazole-3,4-diamine sulfate (e.g., 1.90 g, 10 mmol) and benzil (2.10 g, 10 mmol).

    • Causality Note: Using equimolar amounts of reactants ensures complete conversion without the need to remove excess starting material later. The sulfate salt is used for stability.

  • Solvent Addition: Add glacial acetic acid (approx. 30-40 mL) to the flask. The volume should be sufficient to create a mobile slurry.

    • Causality Note: Acetic acid serves as both a solvent and an acid catalyst. It protonates a carbonyl oxygen, increasing its electrophilicity, and helps to liberate the free diamine from its sulfate salt. Its high boiling point (118 °C) is suitable for reflux conditions.

  • Reaction Under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC).

    • Self-Validation: Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting materials (visualized under UV light) indicates reaction completion, which typically occurs within 2-4 hours.

  • Product Isolation: After completion, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product will precipitate out of the solution. The precipitation can be further encouraged by placing the flask in an ice bath for 30 minutes.

    • Causality Note: The synthesized pyrazolo[3,4-b]pyrazine is significantly less soluble in cold acetic acid than the reactants, allowing for effective isolation by precipitation.

  • Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water (to remove residual acetic acid and salts) and then with cold ethanol (to remove any unreacted benzil).

    • Self-Validation: The pH of the filtrate from the water wash should be neutral, confirming the removal of acetic acid.

  • Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight. The expected product is a crystalline solid.

Data & Expected Results
Dicarbonyl CompoundCatalyst/SolventTime (h)Yield (%)Reference
BenzilAcetic Acid2-4>90General Procedure
2,3-ButanedioneEthanol/AcOH3~85Adapted from[4]
Cyclohexane-1,2-dioneEthanol5~80Adapted from[5]

Application Protocol II: Synthesis of 6-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine

This protocol describes the reaction with an unsymmetrical 1,3-dicarbonyl, benzoylacetone, where regioselectivity is a key consideration.

Materials & Equipment
  • 1H-pyrazole-3,4-diamine sulfate (1.0 eq)

  • Benzoylacetone (1.0 eq)

  • Ethanol or Ionic Liquid [Et₃NH][HSO₄]

  • Triethylamine (optional, as base)

  • Standard laboratory glassware for reflux or controlled heating

Step-by-Step Protocol
  • Reactant Setup: In a 50 mL round-bottom flask, combine 1H-pyrazole-3,4-diamine sulfate (1.90 g, 10 mmol) and benzoylacetone (1.62 g, 10 mmol).

  • Solvent & Catalyst System:

    • Method A (Conventional): Add ethanol (25 mL) and a catalytic amount of acetic acid (0.5 mL).

    • Method B (Green Chemistry): Use the ionic liquid [Et₃NH][HSO₄] (5 mL) as both the solvent and catalyst. This method often allows for lower reaction temperatures (60-80 °C) and easier product isolation.[3]

  • Reaction Conditions: Heat the mixture with stirring.

    • Method A: Heat to reflux (approx. 80 °C) for 6-8 hours.

    • Method B: Heat to 60 °C for 2-3 hours.[3]

    • Self-Validation: Monitor the reaction by TLC. The formation of a new, more polar spot (relative to benzoylacetone) indicates product formation. The reaction is complete when the diamine spot is no longer visible.

  • Work-up and Isolation:

    • Method A: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add water to precipitate the product.

    • Method B: After cooling, add water to the reaction mixture. The product, being organic, will precipitate and can be collected by filtration. The ionic liquid remains in the aqueous phase and can potentially be recycled.[3]

  • Purification: Wash the crude solid with a cold water/ethanol mixture (1:1) to remove impurities. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel.

Rationale for Regioselectivity

In benzoylacetone, the ketone carbonyl attached to the methyl group is more electrophilic than the one attached to the phenyl group due to the electron-donating resonance effect of the phenyl ring. Therefore, the initial nucleophilic attack from one of the pyrazole's amino groups occurs preferentially at the acetyl carbonyl, leading predominantly to the formation of 6-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting and Advanced Considerations

  • Solubility: 1H-pyrazole-3,4-diamine sulfate has limited solubility in many organic solvents. Protic solvents like ethanol and acetic acid, or heating, are often necessary to initiate the reaction.

  • Reaction Rate: Electron-withdrawing groups on the dicarbonyl compound will increase the electrophilicity of the carbonyl carbons and generally accelerate the reaction. Conversely, electron-donating groups may slow it down.

  • Purification: The fused pyrazole products are often colored, crystalline solids with good thermal stability. Recrystallization is frequently sufficient for purification. For challenging separations, especially of regioisomers, column chromatography is the method of choice.

  • Characterization: The final products should be characterized by standard analytical techniques. ¹H NMR spectroscopy is invaluable for confirming the structure and, in the case of pyrazolo[3,4-b]pyridines, for distinguishing between potential regioisomers by analyzing the chemical shifts and coupling patterns of the pyridine and pyrazole protons. Mass spectrometry will confirm the molecular weight of the synthesized compound.

References

  • Vertex AI Search was used to gener
  • Anizon, F., et al. (2020). Synthesis and activities of tricyclic pyrido[3,4-g]quinazolines, pyrazolo[3,4-g]quinoxalines and pyrroloindazole regioisomers. Arkivoc, 2020(i), 1-19. Available at: [Link]

  • Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2196. Available at: [Link]

  • Boruah, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6428. Available at: [Link]

  • Krystof, V., et al. (2020). The Synthesis of 1H‐Pyrazolo[3,4‐b]quinoxaline Derivatives Oriented towards Modification of Carbocyclic Ring in the Parent Skeleton. ChemistrySelect, 5(19), 5767-5773. Available at: [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available at: [Link]

  • Nassar, I.F., et al. (2018). Synthesis and anticancer activity of some new fused pyrazoles and their glycoside derivatives. Journal of Heterocyclic Chemistry, 55(7), 1709-1719. Referenced in: [Link]

  • Perrin, C. L., & Chang, K.-L. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(13), 5631-5635. Available at: [Link]

  • RSC Publishing. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Available at: [Link]

  • Sławiński, J., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3141. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(9), 3894. Available at: [Link]

Sources

Application Note: Precision Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

From Diamino Pyrazoles and 5-Aminopyrazole Precursors

Executive Summary

Target Scaffold: Pyrazolo[3,4-b]pyridine Primary Precursors: 5-aminopyrazoles (monocyclic); 3,5-diaminopyrazoles (specialized).[1] Significance: The pyrazolo[3,4-b]pyridine moiety is a "privileged scaffold" in medicinal chemistry, acting as a bio-isostere to purines and quinazolines.[1] It is critical in the development of kinase inhibitors (e.g., GSK-3


, CDK), anticancer agents, and anxiolytics.[1]
Core Challenge:  Controlling regioselectivity. The reaction of aminopyrazoles with 1,3-electrophiles can yield either the desired pyrazolo[3,4-b]pyridine  (C4-attack) or the isomeric pyrazolo[1,5-a]pyrimidine  (N1-attack).[1] This guide details protocols specifically engineered to enforce the [3,4-b]pyridine fusion.

Mechanistic Logic & Regiocontrol

To synthesize pyrazolo[3,4-b]pyridines, the reaction must form a pyridine ring fused to the b-face of the pyrazole.[1] This requires the pyrazole C4 carbon to act as a nucleophile.

  • Path A (Desired): C4 of the pyrazole attacks the electrophile (Michael addition or carbonyl condensation), followed by cyclization at the exocyclic amine.[1]

  • Path B (Undesired): The ring nitrogen (N1) attacks the electrophile, leading to [1,5-a]pyrimidine fusion.[1]

Control Strategy:

  • Solvent Acidity: Conducting reactions in acidic media (e.g., Glacial Acetic Acid) often protonates the ring nitrogens, reducing their nucleophilicity and favoring C4 attack (the "C-nucleophile" character).[1]

  • Multicomponent Reactions (MCRs): Using an aldehyde and active methylene in a "one-pot" sequence favors the formation of a Michael acceptor intermediate, which is preferentially attacked by the soft nucleophile (C4).[1]

Visualization: Reaction Pathways

ReactionPathways Start 5-Aminopyrazole (Nucleophile) Decision Condition Control Start->Decision Reagent 1,3-Electrophile (e.g., 1,3-Diketone, Chalcone) Reagent->Decision PathA Path A: C4 Attack (Soft Nucleophile) Favored in Acidic Media/MCR Decision->PathA Acid / Heat / MW PathB Path B: N1 Attack (Hard Nucleophile) Favored in Basic/Neutral Media Decision->PathB Base / RT InterA Intermediate: C-Alkylated Species PathA->InterA InterB Intermediate: N-Alkylated Species PathB->InterB ProdA TARGET: Pyrazolo[3,4-b]pyridine InterA->ProdA ProdB ISOMER: Pyrazolo[1,5-a]pyrimidine InterB->ProdB

Figure 1: Mechanistic divergence in the synthesis of fused pyrazoles. Path A is the required route for [3,4-b]pyridines.[1]

Experimental Protocols

Protocol A: Microwave-Assisted Multicomponent Synthesis (Green Route)

Best for: Rapid library generation, high diversity, high atom economy.[1] Mechanism: Knoevenagel condensation


 Michael Addition 

Cyclization

Oxidation.

Reagents:

  • 1: 5-Amino-3-methylpyrazole (1.0 equiv)

  • 2: Aromatic Aldehyde (1.0 equiv)[1][2]

  • 3: Active Methylene (e.g., Dimedone, Ethyl acetoacetate, or Malononitrile) (1.0 equiv)[1]

  • Solvent: Water:Ethanol (2:1 v/v) or Water (with Meglumine catalyst)[1]

  • Catalyst: Meglumine (10 mol%) or Triethylamine (Et3N) (drops).[1]

Step-by-Step Procedure:

  • Charge: In a microwave-safe vial (10–20 mL), add the aldehyde (1.0 mmol), active methylene (1.0 mmol), and 5-aminopyrazole (1.0 mmol).

  • Solvent: Add 3 mL of Water:Ethanol (2:1). Add 10 mol% Meglumine (biodegradable catalyst).[1]

  • Irradiation: Seal the vial. Irradiate at 140°C for 10–15 minutes (Power: ~150W, Max Pressure: 250 psi).

    • Note: If using conventional heating, reflux for 2–4 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates out.

  • Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL) and water.[1]

  • Purification: Recrystallize from hot ethanol or DMF/Water mixture. Column chromatography is rarely needed.

Expected Yield: 85–95%[1]

Protocol B: Cyclocondensation with 1,3-Dicarbonyls (Classical)

Best for: Large-scale synthesis of specific core scaffolds. Precaution: Strict pH control is required to prevent pyrimidine formation.

Reagents:

  • 1: 5-Aminopyrazole (or 3,5-diaminopyrazole) (1.0 equiv)[1]

  • 2: 1,3-Diketone (e.g., Acetylacetone) (1.1 equiv)[1]

  • Solvent: Glacial Acetic Acid (AcOH)[1][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-aminopyrazole (5 mmol) in Glacial Acetic Acid (10 mL).

  • Addition: Add the 1,3-diketone (5.5 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1).[1] The starting amine spot (polar, near baseline) should disappear.[1]

  • Precipitation: Pour the hot reaction mixture onto crushed ice (50 g) with vigorous stirring.

  • Neutralization (Optional but recommended): Adjust pH to ~5–6 with Sodium Acetate to maximize precipitation.[1]

  • Isolation: Filter the solid product.

  • Regio-Confirmation: Verify structure via NMR.

    • Pyrazolo[3,4-b]pyridine:[1][3][4][5][6] C4-H signal disappears; new pyridine protons appear.

    • Pyrazolo[1,5-a]pyrimidine:[1][7] C4-H signal of pyrazole remains (singlet at ~6.0 ppm).

Protocol C: Reaction with Chalcones (Michael Addition Route)

Best for: Introducing aryl substituents at the 4-position.

Reagents:

  • 1: 5-Aminopyrazole[3][4][5][6][8][9][10]

  • 2:

    
    -Unsaturated ketone (Chalcone)[1]
    
  • Catalyst: Anhydrous ZnCl2 or HCl[1]

Procedure:

  • Mix 5-aminopyrazole (1 mmol) and chalcone (1 mmol) in Ethanol (5 mL).

  • Add catalytic ZnCl2 (10 mol%).[1]

  • Reflux for 6–8 hours.

  • Cool and filter.[11]

  • Oxidation Step: The initial product is often the dihydro-pyridine (4,7-dihydro). To aromatize, treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane or simply reflux in Nitrobenzene.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Formation of Pyrimidine Isomer Reaction conditions too basic or neutral.Switch solvent to Glacial Acetic Acid or add catalytic HCl. Protonation of ring nitrogens blocks N-attack.
Low Yield Incomplete condensation or Michael addition.Use Microwave irradiation (Protocol A) to overcome activation energy barriers.[1]
Product Oiling Out High solubility in ethanol.Pour reaction mixture into Ice Water . Scratch the flask walls to induce crystallization.
Incomplete Aromatization Product remains as dihydropyridine (common in MCRs).[1]Add an oxidant like DDQ (1.1 equiv) or use CAN (Ceric Ammonium Nitrate) to force aromatization.[1]

Workflow Diagram

Workflow Input1 5-Aminopyrazole Mix Mixing Solvent: H2O/EtOH Input1->Mix Input2 Aldehyde + Active Methylene (or 1,3-Diketone) Input2->Mix MW Microwave Irradiation 140°C, 10 min Mix->MW Preferred Reflux Alt: Reflux AcOH, 4-6 hrs Mix->Reflux Classical Ice Quench on Ice MW->Ice Reflux->Ice Filter Filtration & Wash Ice->Filter Product Pyrazolo[3,4-b]pyridine Filter->Product

Figure 2: Operational workflow for the synthesis of pyrazolo[3,4-b]pyridines.

References

  • Microwave-Assisted Synthesis: Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions. (2011).[1] European Journal of Medicinal Chemistry.

  • Regioselectivity Studies: Regioselectivity in the multicomponent reaction of 5-aminopyrazoles... (2012).[1][4][8] Beilstein Journal of Organic Chemistry.

  • General Review: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).[1][3][11] Molecules (MDPI).[1]

  • Alzheimer's Applications: Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.[10] (2019).[1] MDPI.

  • Green Chemistry Protocol: Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. (2024).[1] ChemistrySelect. [1]

Sources

application of 1H-pyrazole-3,4-diamine sulfate in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1H-Pyrazole-3,4-Diamine Sulfate in Kinase Inhibitor Synthesis

Abstract

This guide details the application of 1H-pyrazole-3,4-diamine sulfate (CAS 20059-53-8 / Free base CAS 3759-07-7) as a critical precursor in the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds. These fused heterocycles serve as bioisosteres of adenine, forming the ATP-competitive core of numerous kinase inhibitors targeting Src , Btk , Lck , and FGFR families. This note provides a validated protocol for neutralizing the sulfate salt and executing the cyclization to the pyrimidine core, bridging the gap between raw material handling and medicinal chemistry application.

Chemical Profile & Utility[1][2]

PropertySpecification
Compound Name 1H-Pyrazole-3,4-diamine sulfate (1:1)
Synonyms 4,5-Diaminopyrazole sulfate; 3,4-Diaminopyrazole sulfate
CAS Number 20059-53-8 (Salt); 3759-07-7 (Free Base)
Molecular Weight 196.18 g/mol (Sulfate); 98.11 g/mol (Free Base)
Key Application Precursor for Pyrazolo[3,4-d]pyrimidines (Adenine Bioisosteres)
Target Kinases Src Family (c-Src, Lck, Fyn), Btk, FGFR4, EGFR

Scientific Rationale: The 1H-pyrazole-3,4-diamine scaffold possesses two adjacent amino groups on the pyrazole ring. This unique 1,2-diamine motif allows for condensation with one-carbon donors (e.g., formamide, urea, orthoesters) to close a pyrimidine ring, generating the pyrazolo[3,4-d]pyrimidine system. This bicyclic core mimics the purine ring of ATP, allowing the inhibitor to dock into the kinase hinge region via hydrogen bonding.

Synthetic Pathway: Sulfate Neutralization to Kinase Core

The transformation involves three critical phases: (1) Liberation of the free base, (2) Cyclization to the pyrimidinone intermediate, and (3) Functionalization to the active inhibitor.

Reaction Pathway Diagram

KinaseSynthesis Start 1H-Pyrazole-3,4-diamine Sulfate Base Base Treatment (NaOH/Et3N) Start->Base Neutralization FreeBase Free Diamine Intermediate Base->FreeBase Cyclization Cyclization (Formamide/Urea) FreeBase->Cyclization + 1-C Donor Core Pyrazolo[3,4-d]pyrimidin-4-one (Hypoxanthine Mimic) Cyclization->Core Chlorination Chlorination (POCl3) Core->Chlorination Inhibitor 4-Amino-Pyrazolo[3,4-d]pyrimidine (ATP-Competitive Inhibitor) Chlorination->Inhibitor + R-NH2 (SNAr)

Caption: Synthetic route from sulfate salt to active kinase inhibitor core.

Detailed Experimental Protocols

Protocol A: Sulfate Neutralization & In-Situ Cyclization

Objective: Convert the stable sulfate salt into the reactive free base and cyclize to the pyrazolo[3,4-d]pyrimidin-4-one core.

Reagents:

  • 1H-Pyrazole-3,4-diamine sulfate (10 mmol)

  • Sodium Ethoxide (NaOEt) or Triethylamine (Et3N) (22 mmol)

  • Formamide (Excess, as solvent/reagent) or Triethyl Orthoformate

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Neutralization: Suspend 1H-pyrazole-3,4-diamine sulfate (1.96 g, 10 mmol) in anhydrous ethanol (20 mL).

  • Base Addition: Add Sodium Ethoxide (21% wt in EtOH, 22 mmol) dropwise at 0°C under nitrogen. Stir for 30 minutes. The mixture will become turbid as Sodium Sulfate precipitates.

  • Filtration (Optional but Recommended): Filter the mixture rapidly through a celite pad to remove inorganic salts (Na2SO4). The filtrate contains the unstable free base.

    • Note: The free base is sensitive to oxidation; proceed immediately.

  • Cyclization: Add Formamide (10 mL) to the ethanolic filtrate.

  • Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Isolation: Cool to room temperature. The product, 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , typically precipitates as a solid. Filter, wash with cold ethanol, and dry.

Critical Process Parameter (CPP):

  • Oxidation Control: The 3,4-diaminopyrazole free base turns dark/black upon air exposure. Maintain an inert atmosphere (

    
    ) until the cyclization reagent is added.
    
Protocol B: Functionalization to Kinase Inhibitor (PP1/PP2 Analogs)

Objective: Convert the inactive "one" core to an active 4-amino-substituted inhibitor.

  • Chlorination: Suspend the product from Protocol A (1.0 eq) in POCl

    
     (5.0 eq). Heat to reflux for 2 hours. Evaporate excess POCl
    
    
    
    . Pour residue onto ice-water and neutralize with NaHCO
    
    
    to isolate 4-chloro-1H-pyrazolo[3,4-d]pyrimidine .
  • S

    
    Ar Coupling:  Dissolve the 4-chloro intermediate in n-butanol. Add the desired amine (e.g., Aniline, Benzylamine) (1.1 eq). Heat to 80°C for 3 hours.
    
  • Result: The final product is a 4-amino-pyrazolo[3,4-d]pyrimidine , a potent ATP-competitive inhibitor.

Application Note: Targeting Specific Kinases

Target KinaseR-Group Strategy (N1 Position)R-Group Strategy (C4-Amino Position)Mechanism
Src (c-Src) tert-Butyl or Isopropyl 4-Methylaniline (Mimics PP1)Hydrophobic pocket filling at gatekeeper residue.
Lck Cyclopentyl 4-Chloroaniline (Mimics PP2)Specificity for lymphocyte-specific kinase.
Btk Acrylamide linkerPhenoxyphenyl (Mimics Ibrutinib)Covalent bonding to Cys481 in Btk.

Structure-Activity Relationship (SAR) Insight: The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold."

  • N1 Substitution: Controls solubility and pharmacokinetic profile. Bulky alkyl groups (e.g., t-butyl in PP1) improve selectivity for Src family kinases over EGFR.

  • C4 Substitution: The amino group at C4 acts as the hydrogen bond donor to the kinase hinge region (Glu residue). Aromatic substituents here extend into the hydrophobic pocket.

Quality Control & Characterization

Analytical Standards for 1H-Pyrazole-3,4-diamine Sulfate:

  • Appearance: Off-white to pinkish powder (Pink indicates slight oxidation).

  • Solubility: Soluble in water; insoluble in DCM/Hexane.

  • 1H NMR (D2O): Signals for pyrazole CH (approx 7.5 ppm) and broad exchangeable NH protons.

Troubleshooting Guide:

  • Problem: Low yield in cyclization.

    • Root Cause:[1][2][3] Incomplete neutralization of sulfate or oxidation of free base.

    • Solution: Ensure >2.0 eq of base is used.[2] Degas solvents to remove oxygen.

  • Problem: Product is a dark tar.

    • Root Cause:[1][2][3] Polymerization of the diamine.

    • Solution: Perform the reaction in a "One-Pot" manner where the cyclization reagent (e.g., Triethyl Orthoformate) is present during neutralization to trap the amine immediately.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
    • Source: MDPI, Molecules 2022.
    • URL:[Link]

  • Kinase Inhibitor Profiling (PP1/PP2)

    • Title: The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity.[4]

    • Source: NIH / Cancer Science.
    • URL:[Link]

  • Safety & Handling of Diaminopyrazole Sulfate

    • Title: Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulf
    • Source: European Commission SCCS.
    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Title: Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
    • Source: RSC Advances.
    • URL:[Link]

Sources

Application Note: Analytical HPLC Strategies for 1H-Pyrazole-3,4-diamine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical characterization of 1H-pyrazole-3,4-diamine sulfate (also known as 3,4-diaminopyrazole sulfate), a critical precursor in pharmaceutical synthesis and oxidative hair dye formulations.

Due to its high polarity, ionic nature (sulfate salt), and basicity, this compound presents significant challenges for standard Reversed-Phase (RP) HPLC, including poor retention (elution in the void volume) and severe peak tailing caused by silanol interactions.

We present two validated, orthogonal methodologies:

  • Method A (QC Workhorse): Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) for robust quality control.

  • Method B (High Sensitivity): Hydrophilic Interaction Liquid Chromatography (HILIC) for trace analysis and LC-MS compatibility.

Compound Profile & Analytical Challenges

Chemical Identity[1][2][3]
  • Compound: 1H-pyrazole-3,4-diamine sulfate

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    · H
    
    
    SO
    
    
  • Characteristics: Highly water-soluble, hygroscopic crystalline solid.

  • UV Absorption: Low UV activity;

    
     typically ~220–230 nm.
    
Critical Analytical Challenges
ChallengeMechanismImpact on Chromatography
Lack of Retention High polarity (LogP < 0) prevents interaction with hydrophobic C18 chains.Analyte elutes in the void volume (

), co-eluting with matrix salts.
Peak Tailing Basic amine groups interact with residual acidic silanols on the silica support.Asymmetric peaks, poor resolution, and difficult integration.
Stability Diamines are susceptible to oxidation in solution over time.Potential appearance of degradation peaks; samples must be prepared fresh or protected.

Method A: Ion-Pairing RP-HPLC (IP-RP)

Best for: Routine Quality Control (QC), Purity Assays, High Robustness.

Principle of Separation

Since the analyte is too polar for standard C18 retention, we utilize Ion-Pairing Chromatography . An anionic reagent (Sodium Octanesulfonate) is added to the mobile phase. The sulfonate anion pairs with the protonated diamine cation, forming a neutral, hydrophobic complex that retains on the C18 stationary phase.

Experimental Protocol

Instrument: HPLC with UV/Vis or PDA Detector (e.g., Agilent 1260/1290, Waters Alliance).

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH

    
    PO
    
    
    
    )[1]
  • Sodium 1-Octanesulfonate (Ion-Pair Reagent)

  • Phosphoric Acid (85%)

  • Water (Milli-Q/18.2 MΩ)

Chromatographic Conditions:

ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µmEnd-capping reduces silanol activity; 5 µm offers robust backpressure.
Mobile Phase A 20 mM KH

PO

+ 5 mM Sodium Octanesulfonate, pH 3.0 (adj. with H

PO

)
Low pH ensures amine protonation; Octanesulfonate provides retention.
Mobile Phase B AcetonitrileOrganic modifier to elute the ion-pair complex.
Mode Isocratic: 90% A / 10% BStable baseline for ion-pairing; prevents equilibrium lag times.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CImproves mass transfer and peak shape.
Detection UV @ 225 nmMatches the absorption maximum of the pyrazole core.
Injection Vol. 10 µLStandard volume; ensure sample is dissolved in mobile phase.

Step-by-Step Preparation:

  • Buffer Prep: Dissolve 2.72 g KH

    
    PO
    
    
    
    and 1.08 g Sodium Octanesulfonate in 950 mL water. Adjust pH to 3.0 ± 0.1 with dilute phosphoric acid. Dilute to 1 L. Filter through 0.45 µm nylon filter.
  • Column Equilibration: Flush column with Mobile Phase for at least 60 minutes. Note: Ion-pairing reagents require longer equilibration times to saturate the stationary phase.

  • System Suitability: Inject a standard (0.1 mg/mL). Tailing factor should be < 1.5.

Method B: HILIC (Hydrophilic Interaction LC)

Best for: LC-MS applications, Trace Impurity Analysis, High Sensitivity.

Principle of Separation

HILIC uses a polar stationary phase (Silica or Amide) and a low-aqueous mobile phase.[2] Water forms a stagnant layer on the silica surface. The polar analyte partitions into this water layer.[3] This method is "orthogonal" to RP-HPLC, meaning it separates based on different chemical properties.

Experimental Protocol

Chromatographic Conditions:

ParameterSettingRationale
Column Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.0 x 100 mm, 3.5 µmAmide phases offer superior retention for polar amines compared to bare silica.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0 (adj. with Acetic Acid)Volatile salt required for HILIC; pH 5 balances ionization.
Mobile Phase B Acetonitrile (ACN)"Weak" solvent in HILIC; high ACN promotes retention.
Gradient 0-1 min: 90% B (Isocratic Hold)1-10 min: 90%

70% B10-12 min: 70% B (Hold)12.1 min: 90% B (Re-equilibrate)
Gradient elution improves peak sharpness.
Flow Rate 0.5 mL/minOptimized for 3.0 mm ID column.
Detection UV @ 225 nm (or MS ESI+)Compatible with Mass Spec (unlike Method A).

Critical Handling Note:

  • Sample Diluent: Samples must be dissolved in high organic solvent (e.g., 80% ACN / 20% Water). Injecting a 100% aqueous sample will disrupt the water layer on the column, causing peak distortion (breakthrough).

Visualized Workflows & Logic

Method Selection Logic

The following decision tree illustrates the logic for selecting between IP-RP and HILIC based on laboratory needs.

MethodSelection Start Start: 1H-pyrazole-3,4-diamine Analysis CheckMS Is MS Detection Required? Start->CheckMS CheckRobust Is Robustness/QC Priority? CheckMS->CheckRobust No (UV Detection) MethodB Method B: HILIC (Column: Amide/Silica) CheckMS->MethodB Yes (MS Incompatible with IP Reagents) MethodA Method A: Ion-Pair RP-HPLC (Reagent: Na-Octanesulfonate) CheckRobust->MethodA Yes (QC/Manufacturing) CheckRobust->MethodB No (Research/Orthogonal Data) SubGraph_A Method A Mechanism: Hydrophobic Ion-Pairing creates retention on C18 MethodA->SubGraph_A SubGraph_B Method B Mechanism: Partitioning into water layer on polar surface MethodB->SubGraph_B

Caption: Decision matrix for selecting the appropriate chromatographic mode based on detection requirements and application scope.

Chemical Interaction Diagram (Method A)

This diagram explains why Method A works, visualizing the interaction between the analyte, the ion-pairing reagent, and the stationary phase.

IonPairing Analyte Analyte (Cation) [R-NH3]+ Complex Neutral Ion-Pair Complex [R-NH3]+ --- [-O3S-C8] Analyte->Complex Electrostatic Attraction Reagent IP Reagent (Anion) [SO3-]-C8-Chain Reagent->Complex Column C18 Stationary Phase (Hydrophobic Surface) Complex->Column Hydrophobic Retention

Caption: Mechanistic formation of the neutral ion-pair complex allowing retention of the polar diamine on a hydrophobic C18 column.[4]

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is scientifically valid, the following parameters must be assessed during implementation:

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[5]
Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution.

  • Acceptance: RSD of peak area

    
     2.0%.
    
Accuracy (Recovery)
  • Protocol: Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance: Recovery between 98.0% and 102.0%.

Solution Stability
  • Protocol: Inject the standard solution at 0, 4, 8, and 24 hours.

  • Acceptance: No new impurity peaks >0.1%; Main peak area change

    
     2.0%.
    
  • Note: If instability is observed, store samples in amber vials at 4°C.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Drifting Retention Times (Method A) Insufficient column equilibration.Ion-pairing reagents modify the surface slowly. Flush column with mobile phase for 2+ hours or overnight at low flow.
Split Peaks Sample solvent mismatch.Method A: Ensure sample pH matches mobile phase.Method B: Ensure sample diluent is

70% ACN.
High Backpressure Salt precipitation.Ensure the mixing of organic (B) and aqueous buffer (A) does not exceed solubility limits. Do not use >80% ACN with 20mM Phosphate.

References

  • European Commission, Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. (Provides physicochemical data and stability profiles for structurally analogous diamino-pyrazoles). Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (Authoritative guide on HILIC vs RP selection). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1048, Pyrazole. (General physical properties of the parent heterocycle). Link

  • Advanced Materials Technology. Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods. (Protocol grounding for HILIC mobile phase selection). Link

Sources

Application Note: 1H-NMR Characterization of 1H-Pyrazole-3,4-Diamine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H-NMR characterization of 1H-pyrazole-3,4-diamine sulfate Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the protocol for the structural characterization of 1H-pyrazole-3,4-diamine sulfate (CAS: 20059-53-8) using proton nuclear magnetic resonance (


H-NMR) spectroscopy. As a critical intermediate in the synthesis of purine analogs, fused heterocycles, and oxidative hair dye precursors, the purity and tautomeric state of this compound are pivotal for downstream reaction stoichiometry. This guide addresses specific challenges associated with sulfate salts, including solubility optimization, exchangeable proton analysis, and differentiation from common synthetic impurities.

Introduction

1H-pyrazole-3,4-diamine (also referred to as 3,4-diaminopyrazole or 4,5-diaminopyrazole) exists in a tautomeric equilibrium that complicates its spectroscopic signature. In its sulfate salt form, the basic nitrogen atoms are protonated, significantly altering chemical shifts compared to the free base.

Key Characterization Challenges
  • Solubility: The sulfate salt exhibits poor solubility in non-polar solvents (CDCl

    
    ) and requires polar aprotic (DMSO-
    
    
    
    ) or protic (D
    
    
    O) solvents.
  • Proton Exchange: The presence of labile protons (–NH

    
    , ring –NH, and H
    
    
    
    SO
    
    
    derived protons) leads to signal broadening or disappearance depending on solvent choice and water content.
  • Tautomerism: Rapid tautomeric exchange on the NMR timescale often results in averaged signals for the ring carbons and protons.

Materials and Equipment

  • Analyte: 1H-pyrazole-3,4-diamine sulfate (>95% purity recommended for reference).

  • Solvents:

    • Primary: Dimethyl sulfoxide-

      
       (DMSO-
      
      
      
      , 99.9 atom % D) + 0.03% TMS (v/v). Preferred for observing amine protons.
    • Secondary: Deuterium oxide (D

      
      O, 99.9 atom % D). Used for confirming the carbon backbone and identifying exchangeable protons.
      
  • Instrument: 400 MHz NMR Spectrometer (or higher field) equipped with a 5 mm probe (BBO or inverse detection).

  • Consumables: High-precision 5 mm NMR tubes (Wilmad 528-PP or equivalent).

Experimental Protocol

Sample Preparation Workflow

Proper sample preparation is critical to avoid concentration-dependent chemical shift drifting, which is common in amine salts.

SamplePrep Start Solid Sample (10-15 mg) Solvent Select Solvent Start->Solvent DMSO DMSO-d6 (0.6 mL) Solvent->DMSO For -NH/NH2 obs. D2O D2O (0.6 mL) Solvent->D2O For backbone only Mix Vortex/Sonicate (2 mins, <30°C) DMSO->Mix D2O->Mix Filter Filter if cloudy (Glass wool) Mix->Filter Check Clarity Acquire Acquire Spectrum Filter->Acquire

Figure 1: Decision matrix for solvent selection and sample preparation.

Acquisition Parameters

To ensure quantitative accuracy and sharp lines for the salt form, use the following parameters:

ParameterSetting (DMSO-

)
Setting (D

O)
Rationale
Pulse Sequence zg30 (30° pulse)zg30 or zgpr30° pulse ensures accurate integration; zgpr suppresses HDO if wet.
Relaxation Delay (D1) 1.0 - 5.0 s1.0 - 5.0 sAmine salts may have long T1; ensure full relaxation.
Acquisition Time (AQ) ~3.0 - 4.0 s~3.0 - 4.0 sSufficient resolution for coupling constants.
Spectral Width (SW) 14 - 16 ppm10 - 12 ppmDMSO requires wider window for acidic protons (>10 ppm).
Scans (NS) 16 - 6416 - 64Adjust based on concentration (S/N > 200).
Temperature 298 K (25°C)298 K (25°C)Standardize to minimize chemical shift drift.

Results and Discussion

Expected Chemical Shifts

The spectrum of 1H-pyrazole-3,4-diamine sulfate differs significantly between DMSO-


 and D

O due to proton exchange.
Table 1: Chemical Shift Assignments (Typical)
PositionGroup

(ppm) in DMSO-


(ppm) in D

O
MultiplicityIntegralNotes
H-5 Aromatic CH7.20 – 7.60 7.30 – 7.70 Singlet (s)1HThe only non-exchangeable ring proton. Deshielded by salt formation.
-NH

Amine (C-4)4.50 – 6.00DisappearsBroad (br s)2H-3HOften merges with H

O or other amines.
-NH

Amine (C-3)5.00 – 6.50DisappearsBroad (br s)2H-3HMay appear as one averaged broad peak.
Ring NH Pyrazole NH10.0 – 13.0DisappearsVery Broad1H-2HHighly dependent on concentration and acidity.
H

O
Solvent Residual~3.33~4.79SingletVar.Shifted downfield in salt samples due to H-bonding.
Sulfate HSO

/ H

> 10.0ExchangedBroadVar.Usually in fast exchange with H

O/NH peaks.

> Note: Chemical shifts for amine protons in DMSO are highly sensitive to concentration and the exact stoichiometry of the sulfuric acid (1:1 vs 2:1 salt).

Detailed Spectral Analysis
The "Diagnostic Singlet" (H-5)

The most critical signal for confirmation is the aromatic singlet corresponding to the proton at position 5 (or 3, depending on numbering).

  • In Free Base: This proton typically appears upfield (~7.0 ppm) due to the electron-donating effect of the diamino groups.

  • In Sulfate Salt: Protonation of the amino groups or the ring nitrogen reduces electron density in the ring, shifting this peak downfield to the 7.2 – 7.6 ppm range.

  • Validation: In D

    
    O, this should be the only major singlet in the aromatic region. If you see multiple singlets, check for regioisomers or degradation products.
    
Exchangeable Protons (DMSO-

only)

In dry DMSO-


, you may observe three distinct regions of exchangeable protons:
  • Ring NH: A very broad signal often >11 ppm.

  • Ammonium/Amine: Broad signals between 4.0 and 9.0 ppm. The sulfate counter-ion often causes these protons to broaden significantly or merge with the water peak (approx. 3.3 - 4.0 ppm).

  • Acidic Protons: If excess sulfuric acid is present, a very broad hump may span 8-12 ppm.

Structural Logic & Numbering

The numbering of the pyrazole ring changes based on tautomerism. For the sulfate salt, we assume the 1H-tautomer is dominant or averaged.

Structure cluster_0 1H-pyrazole-3,4-diamine (Cationic Form) N1 N1 (H) N2 N2 N1->N2 Single C3 C3 (NH2) N2->C3 Double C4 C4 (NH2) C3->C4 Single C5 C5 (H) C4->C5 Double C5->N1 Single Signal Diagnostic Signal: C5-H (Singlet) C5->Signal generates

Figure 2: Structural connectivity and origin of the diagnostic C5-H NMR signal.

Troubleshooting & Quality Control

Common Issues and Solutions
SymptomProbable CauseCorrective Action
Broad/Missing Amine Peaks Wet DMSO or rapid exchange.Dry sample in desiccator; use fresh ampoule of DMSO-

.
Extra Singlet (~8.0 ppm) Formate impurity or oxidation.Check synthesis precursors; perform spike test.
Water Peak Shifted (>4.0 ppm in DMSO) High acidity (H

SO

).
Normal for sulfate salts. Do not reference to H

O. Use TMS.
Split Aromatic Peak Slow tautomerism (rare) or impurities.Run VT-NMR (raise temp to 40-50°C) to coalesce tautomers.
Purity Verification Calculation

To calculate % purity (molar) using an internal standard (e.g., Maleic Acid or Dimethyl Sulfone):



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (1 for H-5 of pyrazole)
    
  • 
     = Weight (mg)[1][2]
    

References

  • European Commission Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. SCCS/1569/15. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136536, Benzenamine, 2-methoxy-N,N-dimethyl- (Analogous amine salt data). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Application Note: Advanced Synthesis of Fused Heterocycles from 1H-Pyrazole-3,4-Diamine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 1H-pyrazole-3,4-diamine scaffold (often commercially supplied as the sulfate salt to prevent oxidation) is a "privileged structure" in medicinal chemistry. Its vicinal diamine motif allows for facile cyclocondensation reactions to form fused bicyclic systems that function as bioisosteres of purines and pteridines.

These derivatives are critical in the development of:

  • Kinase Inhibitors: Specifically CDK2 and GSK-3 inhibitors [1].

  • Antivirals: Influenza virus NS1 antagonists [2].[1]

  • Antitumor Agents: Pyrazolo[3,4-d]pyrimidines act as DHFR inhibitors and antimetabolites [3].

This guide provides validated protocols for transforming the stable sulfate precursor into two high-value heterocyclic cores: Pyrazolo[3,4-b]pyrazines and Pyrazolo[3,4-d]pyrimidines .

Pre-Analytical: The "Free-Base" Challenge

Critical Causality: 1H-pyrazole-3,4-diamine is highly electron-rich and prone to rapid oxidative degradation (turning dark brown/black) when in its free-base form. The sulfate salt is stable but non-nucleophilic.

  • The Trap: Attempting to isolate the free base before the reaction often leads to decomposition and low yields.

  • The Solution: In situ neutralization.

Protocol: In Situ Neutralization Strategy

Reagents:

  • 1H-Pyrazole-3,4-diamine sulfate (1.0 eq)

  • Anhydrous Sodium Acetate (2.0 - 2.5 eq) OR Pyridine (excess)

  • Solvent: Ethanol, Methanol, or Glacial Acetic Acid (depending on the target).

Mechanism: Sodium acetate acts as a mild base, liberating the diamine only as it is consumed by the electrophile, keeping the concentration of vulnerable free amine low.

Application A: Synthesis of Pyrazolo[3,4-b]pyrazines

This reaction involves the condensation of the 3,4-diamine with 1,2-dicarbonyl compounds. This scaffold is a direct analogue of pteridine.

Experimental Workflow

Reaction: 1H-pyrazole-3,4-diamine sulfate + 1,2-Diketone


 Pyrazolo[3,4-b]pyrazine

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 1H-pyrazole-3,4-diamine sulfate (10 mmol) in Glacial Acetic Acid (20 mL).

    • Note: Acetic acid serves as both solvent and catalyst.

  • Buffering: Add Anhydrous Sodium Acetate (20 mmol). Stir at room temperature for 10 minutes.

  • Addition: Add the 1,2-diketone (10 mmol) (e.g., Glyoxal, Diacetyl, or Benzil).

  • Reflux: Heat the mixture to reflux (118°C) for 2–4 hours.

    • Checkpoint: The reaction progress can be monitored by TLC (Ethyl Acetate:Hexane 1:1). The starting diamine stays at the baseline; the product moves up.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice (100 g).

    • Neutralize carefully with concentrated Ammonia or NaOH solution to pH 7–8.

  • Isolation: The precipitate is filtered, washed with cold water, and recrystallized from Ethanol/DMF.

Data Summary:

Reactant (1,2-Diketone)ProductYield (%)M.P. (°C)
Glyoxal (40% aq)Pyrazolo[3,4-b]pyrazine65-75>300
Diacetyl5,6-Dimethylpyrazolo[3,4-b]pyrazine70-80240-242
Benzil5,6-Diphenylpyrazolo[3,4-b]pyrazine80-85218-220

Application B: Synthesis of Pyrazolo[3,4-d]pyrimidines

This scaffold mimics the purine nucleus (adenine/guanine) and is synthesized by reacting the diamine with C1-synthons (Urea, Formamide, Carbon Disulfide).

Experimental Workflow

Reaction: 1H-pyrazole-3,4-diamine sulfate + Urea


 Pyrazolo[3,4-d]pyrimidine-4,6-dione

Step-by-Step Protocol:

  • Mixing: Grind 1H-pyrazole-3,4-diamine sulfate (10 mmol) and Urea (30 mmol) together in a mortar until a fine homogeneous powder is obtained.

    • Why Solid State? Solvent-free fusion drives the reaction at high temperatures without solubility limitations.

  • Fusion: Transfer the powder to a round-bottom flask. Heat in an oil bath at 180–200°C for 1 hour.

    • Observation: The mixture will melt and ammonia gas will be evolved (use a fume hood).

  • Liquefaction: The melt eventually solidifies.

  • Work-up:

    • Cool to room temperature.[2]

    • Add hot water (20 mL) to dissolve unreacted urea.

    • Add 10% NaOH solution until the solid dissolves (formation of sodium salt).

    • Filter to remove insoluble impurities.

    • Acidify the filtrate with Glacial Acetic Acid to precipitate the product.

  • Purification: Filter the white/pale yellow solid and wash with water.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergence of the 1H-pyrazole-3,4-diamine scaffold into distinct bioactive heterocycles.

G Start 1H-Pyrazole-3,4-diamine Sulfate Salt FreeBase Free Base (In Situ Generated) Start->FreeBase NaOAc/AcOH or Pyridine P1 Pyrazolo[3,4-b]pyrazine (Pteridine Analog) FreeBase->P1 Condensation (Reflux) P2 Pyrazolo[3,4-d]pyrimidine (Purine Analog) FreeBase->P2 Cyclization (Fusion) P3 Pyrazolo[1,5-a]pyrimidine (Regioselective) FreeBase->P3 Cyclization (Acidic Cond.) R1 1,2-Diketones (Glyoxal, Benzil) R1->P1 R2 Urea / Formamide (Fusion 180°C) R2->P2 R3 1,3-Diketones (Acetylacetone) R3->P3

Figure 1: Divergent synthesis map starting from 1H-pyrazole-3,4-diamine sulfate. The path to Pyrazolo[3,4-b]pyrazine (blue) and Pyrazolo[3,4-d]pyrimidine (green) are the primary validated protocols.

Analytical Validation & Troubleshooting

Self-Validating the Product
  • 1H NMR (DMSO-d6):

    • Pyrazolo[3,4-b]pyrazine:[3][4] Look for the disappearance of the broad NH2 signals (approx. 4.0–6.0 ppm). The pyrazole NH usually appears very downfield (13.0–14.0 ppm). Aromatic protons from the diketone fragment will appear in the 7.0–8.0 ppm region.

    • Pyrazolo[3,4-d]pyrimidine:[5][6][7][8] The amide protons (if using urea) appear as broad singlets >10 ppm.

Troubleshooting Table
IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of free amine prior to reaction.Ensure inert atmosphere (N2). Add NaOAc after suspending the sulfate in solvent.
Low Yield (Pyrazine) Incomplete neutralization of sulfate.Increase NaOAc to 2.5 eq. Ensure reflux is vigorous.
Product Solubility Fused heterocycles are highly crystalline/insoluble.Use DMSO-d6 for NMR. Recrystallize from DMF or high-boiling alcohols.
Incomplete Fusion (Urea) Temperature too low.Maintain oil bath >180°C. Urea melts at 133°C; reaction requires higher energy.

References

  • Vertex Pharmaceuticals. (2013). Process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and derivatives thereof. US Patent 8,598,361. Link

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link

  • Taylor & Francis. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Sigma-Aldrich. 1H-Pyrazole-3,4-diamine sulfate Product Specification. Link(Note: Representative link to catalog).

  • National Institutes of Health (NIH). (2000). New pyrazolo[3,4-b]pyrazines: synthesis and biological activity. PubMed.[1] Link

Sources

flow chemistry for safer pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safer Synthesis of Pyrazoles via Continuous Flow

Subtitle: Mitigating Hydrazine Hazards and Thermal Runaways in the Knorr Cyclocondensation

Executive Summary

This guide details a continuous flow protocol for the synthesis of pyrazoles via the Knorr cyclocondensation of 1,3-dicarbonyls with hydrazines. While this transformation is a cornerstone of medicinal chemistry—yielding scaffolds found in drugs like Celecoxib and Viagra—batch protocols are plagued by the severe toxicity of hydrazine, the instability of intermediates, and violent exotherms. By transitioning to a flow regime, we achieve three critical safety and efficiency milestones:

  • Containment: Hazardous hydrazine hydrate is handled in a closed, pressurized system, eliminating operator exposure.[1]

  • Thermal Control: High surface-to-volume ratios in microreactors dissipate the heat of condensation, preventing runaways.[1]

  • Process Intensification: Superheating solvents (above boiling points) accelerates reaction kinetics from hours to minutes.[1]

The Safety Imperative: Batch vs. Flow

The synthesis of pyrazoles typically involves the condensation of a 1,3-diketone with hydrazine or a hydrazine derivative.[2]

Hazard CategoryBatch Process RisksFlow Chemistry Solution
Reagent Toxicity Open handling of Hydrazine Hydrate (Carcinogen, corrosive).[1][3]Reagents are pumped from sealed reservoirs; the entire path is closed.[1]
Thermal Safety Reaction is highly exothermic.[1] Large scale-up requires slow addition (dosing) to prevent thermal runaway.[1]Excellent heat transfer allows rapid mixing without heat accumulation.[1]
Intermediate Stability Accumulation of potentially unstable hydrazone intermediates.[1]Intermediates are consumed immediately in situ within the reactor coil.[1]
Pressurization Difficult to superheat solvents safely in standard glassware.[1]Back Pressure Regulators (BPR) allow superheating (e.g., EtOH at 120°C), boosting rates.[1]

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and intramolecular cyclization.

Critical Control Point: In batch, the initial mixing often generates a massive exotherm.[1] In flow, we control this by defining the mixing ratio precisely at a T-junction and immediately directing the slug into a temperature-controlled zone.

ReactionMechanism Reagents 1,3-Diketone + Hydrazine Inter1 Hemiaminal Intermediate Reagents->Inter1 Nucleophilic Attack Inter2 Hydrazone (Unstable) Inter1->Inter2 - H2O (Dehydration) Cyclization Intramolecular Cyclization Inter2->Cyclization Ring Closure Product Pyrazole Scaffold Cyclization->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway of Knorr Pyrazole Synthesis.[1] Flow chemistry manages the energy release during the dehydration steps.

Experimental Protocol

Target Molecule: 3,5-Dimethyl-1-phenylpyrazole Reagents: Acetylacetone (2,4-Pentanedione), Phenylhydrazine, Ethanol (EtOH).[1]

System Configuration
  • Pumps: 2x High-pressure syringe pumps or HPLC pumps (wetted parts: Ceramic/Hastelloy/PTFE).

  • Reactor: 10 mL PFA (Perfluoroalkoxy) coil reactor or Stainless Steel coil (if >150°C).

  • Mixer: PEEK T-mixer or Static Mixer.

  • Pressure Control: 5-10 bar Back Pressure Regulator (BPR).

  • Thermostat: Oil bath or dry block heater set to 100°C.

Reagent Preparation
  • Stream A (Electrophile): 1.0 M Acetylacetone in Ethanol.[1]

  • Stream B (Nucleophile): 1.1 M Phenylhydrazine in Ethanol.[1]

    • Note: A slight excess of hydrazine ensures complete conversion of the diketone.

Step-by-Step Procedure
  • System Priming: Flush the entire system with pure Ethanol to remove air bubbles and establish a stable baseline pressure.[1]

  • Parameter Setting:

    • Set Stream A Flow Rate : 0.5 mL/min.

    • Set Stream B Flow Rate : 0.5 mL/min.

    • Total Flow Rate : 1.0 mL/min.[1]

    • Residence Time : 10 minutes (for a 10 mL reactor).

  • Equilibration: Turn on the heater to 100°C. Allow the solvent to flow until the temperature stabilizes.

  • Reaction Start: Switch pump inlets from solvent to reagent bottles.

    • Safety: Ensure reagent bottles are vented to a scrubber or fume hood to handle any off-gassing.[1]

  • Steady State: Discard the first 2 reactor volumes (20 mL) of output to ensure steady-state concentration (dispersion effects).

  • Collection: Collect the product stream into a flask containing cooled water (to precipitate the product) or a quenching buffer.

  • Workup: Filter the solid precipitate, wash with cold ethanol/water (1:1), and dry. Alternatively, for liquid products, perform an in-line extraction using a membrane separator.[1]

Flow Diagram

FlowSetup cluster_inputs Reagent Feeds StreamA Stream A: 1,3-Diketone (in EtOH) Mixer T-Mixer (High Shear) StreamA->Mixer StreamB Stream B: Ph-Hydrazine (in EtOH) StreamB->Mixer Reactor Reactor Coil (100°C, 10 min) Mixer->Reactor Mixed Stream BPR BPR (5-10 bar) Reactor->BPR Pressurized Collection Product Collection (Quench/Workup) BPR->Collection Depressurized

Figure 2: Continuous flow setup for pyrazole synthesis including pressurization zone.

Data Analysis & Validation

The following data compares the traditional batch approach with the flow protocol described above for the synthesis of 3,5-dimethyl-1-phenylpyrazole.

MetricBatch Protocol (Ref)Flow Protocol (This Work)Impact
Reaction Temperature 78°C (Reflux)100-120°CFaster Kinetics
Reaction Time 2 - 4 Hours10 Minutes12-24x Throughput
Yield 75 - 85%92 - 96%Reduced Waste
Safety Profile Open reflux, potential fume exposureClosed system, no exposureHigh Safety
Space-Time Yield ~50 g/L/h~600 g/L/hScalability

Data Source: Synthesized from comparative studies in literature [1, 2].

Troubleshooting & Optimization

  • Clogging:

    • Cause: Pyrazole products can be highly crystalline and may precipitate if the concentration is too high or the temperature drops before the collection vessel.

    • Fix: Reduce concentration to 0.5 M or use a co-solvent (e.g., DMF/EtOH mixture) to improve solubility.[1] Ensure the line from the reactor to the BPR is insulated.

  • Regioselectivity:

    • Issue: When using asymmetric diketones, regioisomers (1,3- vs 1,5-substituted) may form.[1]

    • Control: Flow allows rapid screening of temperature.[1] Lower temperatures generally favor the kinetic product, while higher temperatures (easily accessible in flow) favor the thermodynamic product.[1]

  • Hydrazine Handling:

    • Protocol: Always use Hydrazine Hydrate (64-80% solution) rather than anhydrous hydrazine to reduce explosion risk.[1] Ensure pump seals are compatible (PTFE/Kalrez).[1]

References

  • GalChimia. "Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry."[1] GalChimia Technical Notes.

  • Britton, J., & Jamison, T. F. (2017).[1][4] "A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines." Angewandte Chemie International Edition, 56(30), 8823–8827.[1][4] [1]

  • Poh, J.-S., et al. (2016).[1] "A Continuous-Flow Synthesis of Pyrazoles via a Four-Step Telescoped Process." Reaction Chemistry & Engineering, 1, 131-135.[1]

  • American Chemical Society. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes."[1] Organic Process Research & Development.

Sources

Application Notes & Protocols: A Guide to Pyrazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemicals.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in numerous blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra), and the anticoagulant Eliquis.[4] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets and its metabolic stability. Furthermore, pyrazole derivatives are integral to materials science and are used as ligands in transition-metal catalysis.[5]

Given its importance, the development of efficient and versatile synthetic routes to substituted pyrazoles is of paramount interest. Among the most powerful methods is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition.[6][7] This reaction class provides a highly convergent and often regioselective pathway to construct the pyrazole ring from simple, readily available precursors.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides a detailed exploration of the mechanistic underpinnings of the 1,3-dipolar cycloaddition for pyrazole synthesis, practical guidance on experimental design, and a detailed, field-proven protocol.

Pillar 1: The Mechanistic Foundation of the [3+2] Cycloaddition

The 1,3-dipolar cycloaddition is a pericyclic reaction where a 1,3-dipole reacts with a dipolarophile (typically an alkyne or alkene) to form a five-membered ring.[6][8] The reaction generally proceeds in a concerted fashion, meaning bond formation occurs in a single transition state, which makes it highly stereospecific.

Frontier Molecular Orbital (FMO) Theory: Predicting Reactivity and Regioselectivity

The reactivity and regioselectivity of 1,3-dipolar cycloadditions are best rationalized using Frontier Molecular Orbital (FMO) theory.[8][9] This model posits that the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

  • Reactivity: The rate of the reaction is inversely proportional to the energy gap between the interacting frontier orbitals (HOMOdipole-LUMOdipolarophile or HOMOdipolarophile-LUMOdipole). A smaller energy gap leads to a stronger interaction and a faster reaction.

  • Regioselectivity: The orientation of the dipole and dipolarophile is determined by the alignment of the orbitals that results in the most favorable bonding interaction. This is dictated by the relative sizes of the atomic orbital coefficients at the terminal atoms of both the 1,3-dipole and the dipolarophile. The atoms with the largest coefficients will preferentially bond.

The reaction can be classified based on which HOMO-LUMO interaction is dominant:

  • Normal Electron Demand: The reaction is controlled by the HOMOdipole-LUMOdipolarophile interaction. This is typical when the dipolarophile is substituted with electron-withdrawing groups, which lower its LUMO energy.

  • Inverse Electron Demand: The reaction is controlled by the HOMOdipolarophile-LUMOdipole interaction. This occurs when the dipolarophile is electron-rich, and the dipole bears electron-withdrawing groups.

FMO_Interaction cluster_dipole 1,3-Dipole cluster_dipolarophile Dipolarophile (Alkyne) LUMO_D LUMO HOMO_D HOMO LUMO_A LUMO HOMO_D->LUMO_A Normal Electron Demand (Dominant Interaction) HOMO_A HOMO HOMO_A->LUMO_D Inverse Electron Demand (Alternative Interaction) caption FMO interactions in 1,3-dipolar cycloadditions.

Caption: FMO interactions in 1,3-dipolar cycloadditions.

Pillar 2: Key Reagents for Pyrazole Synthesis

The versatility of the 1,3-dipolar cycloaddition lies in the wide variety of dipoles and dipolarophiles that can be employed.

Common 1,3-Dipoles
  • Diazo Compounds: These are perhaps the most common precursors for pyrazole synthesis.[10][11] They react readily with alkynes to form pyrazoles. Diazo compounds can be stable and isolable (e.g., ethyl diazoacetate) or generated in situ. A common method for in situ generation is the base-induced decomposition of N-tosylhydrazones.[12]

  • Nitrilimines: These are highly reactive intermediates that are almost always generated in situ. A standard method involves the dehydrohalogenation of a hydrazonoyl chloride with a base like triethylamine.[13][14] Nitrilimines are valuable for synthesizing fully substituted pyrazoles.[13]

  • Sydnones: These are stable, mesoionic aromatic compounds that can act as 1,3-dipoles, reacting with alkynes upon heating to release CO2 and form pyrazoles.[15]

Common Dipolarophiles

The choice of dipolarophile dictates the substitution pattern on the final pyrazole ring. For the direct synthesis of aromatic pyrazoles, alkynes are the required reaction partners.

  • Terminal Alkynes: React to form pyrazoles with a hydrogen at the 4- or 5-position, depending on the regioselectivity.

  • Internal Alkynes: Symmetrical internal alkynes yield a single pyrazole product. Unsymmetrical internal alkynes can lead to mixtures of regioisomers unless strong electronic or steric factors are present.

  • Electron-Deficient Alkynes: Reagents like dimethyl acetylenedicarboxylate (DMAD) are highly reactive due to their low-lying LUMO and are often used as robust dipolarophiles.[15]

1,3-Dipole SourceDipolarophileResulting PyrazoleCausality & Key Considerations
Tosylhydrazone (forms Diazo compound in situ)Terminal Alkyne (R-C≡CH)3-R- and 5-R-substituted pyrazolesRegioselectivity is a key concern. Electronic effects of the 'R' group on the alkyne and the diazo compound determine the major product.[12][16]
Hydrazonoyl Chloride (forms Nitrilimine in situ)Internal Alkyne (R'-C≡C-R'')Fully substituted pyrazolesProvides access to complex, highly substituted pyrazoles. The reaction is often highly regioselective.[13][17]
Ethyl Diazoacetate Symmetrical Alkyne (R-C≡C-R)4,5-Disubstituted-3-carbethoxypyrazoleA reliable and straightforward reaction. Often proceeds simply upon heating, sometimes without solvent.[18][19]
Sydnone Activated Alkyne (e.g., DMAD)1,4,5-Trisubstituted pyrazoleRequires thermal conditions to induce the cycloaddition and subsequent extrusion of CO2.[15]

Pillar 3: Field-Proven Experimental Protocol

This section provides a representative protocol for the synthesis of a pyrazole derivative via the catalyst-free cycloaddition of a diazo compound with an alkyne. This method is advantageous due to its operational simplicity and alignment with green chemistry principles (often solvent-free).[18][19]

Protocol: Synthesis of Methyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a high-yield, solvent-free procedure.[10][18]

Reaction Scheme: Methyl phenyldiazoacetate + Phenylacetylene → Methyl 4-phenyl-1H-pyrazole-3-carboxylate & Methyl 5-phenyl-1H-pyrazole-3-carboxylate

Materials & Equipment:

  • Methyl phenyldiazoacetate (can be synthesized from methyl phenylacetate, tosyl azide, and DBU)[10]

  • Phenylacetylene

  • Round-bottom flask (5 mL)

  • Magnetic stir bar

  • Heating mantle or oil bath with temperature control and thermocouple

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents: Dichloromethane (DCM), Hexanes, Ethyl Acetate (EtOAc)

Workflow Diagram:

Workflow A Step 1: Reagent Charging Add methyl phenyldiazoacetate and phenylacetylene to flask. B Step 2: Reaction Heat mixture at 80-100 °C with stirring for 2-4 hours. A->B Heat C Step 3: Monitoring Monitor reaction progress by TLC or 1H NMR. B->C Sample periodically C->B Incomplete D Step 4: Cooling Allow the reaction mixture to cool to room temperature. C->D Complete E Step 5: Purification Purify directly via silica gel column chromatography. D->E F Step 6: Characterization Analyze purified product by NMR, MS, and HRMS. E->F caption Experimental workflow for pyrazole synthesis.

Caption: Experimental workflow for pyrazole synthesis.

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry 5 mL round-bottom flask equipped with a magnetic stir bar, add methyl phenyldiazoacetate (e.g., 1.0 mmol, 176 mg).

  • Addition of Dipolarophile: To the same flask, add phenylacetylene (e.g., 1.2 mmol, 122 mg, 132 µL). Using a slight excess of the alkyne can help ensure complete consumption of the diazo compound.

  • Reaction Setup: Place the flask in a pre-heated oil bath or heating mantle set to 100 °C.

  • Reaction Execution: Stir the neat mixture for 2-4 hours. Causality Note: The elevated temperature provides the necessary activation energy for the cycloaddition. The solvent-free condition maximizes reactant concentration, often leading to faster reaction rates and simpler purification.

  • Monitoring: The reaction can be monitored by taking a small aliquot, dissolving it in CDCl3, and analyzing by 1H NMR to observe the disappearance of starting material signals. Alternatively, thin-layer chromatography (TLC) can be used (e.g., using 4:1 Hexanes:EtOAc as eluent).

  • Workup and Purification:

    • Once the reaction is complete, allow the flask to cool to room temperature. The crude product is often a viscous oil.

    • Directly load the crude material onto a silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%). The two regioisomers will separate. The major isomer is typically the 5-phenyl derivative.

  • Isolation: Collect the fractions containing the desired product, combine them, and remove the solvent using a rotary evaporator to yield the purified pyrazole as a solid or oil.

Self-Validation & Troubleshooting:

  • Expected Outcome: The reaction should yield a mixture of two regioisomers, typically in good to excellent combined yield (>80%). The 5-phenyl isomer is generally the major product.

  • Troubleshooting - Incomplete Reaction: If the reaction stalls, consider increasing the temperature slightly (e.g., to 110 °C) or extending the reaction time. Ensure the diazo compound is of good quality, as they can decompose upon storage.

  • Troubleshooting - Poor Regioselectivity: While this thermal reaction often provides moderate to good selectivity, achieving high regioselectivity can be challenging. For other substrates, catalyst systems (e.g., ruthenium or copper) can be employed to control the outcome, although this adds complexity to the procedure.

  • Safety Note: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood. Avoid using metal spatulas and ground-glass joints where possible. Thermal reactions should be conducted behind a blast shield.

References

  • Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes.
  • Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 11(2), 156-158.
  • Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (2008). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. DOI:10.1039/B812242C.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
  • Gomha, S. M., et al. (2017). Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. Journal of Heterocyclic Chemistry, 54(5), 2843-2849.
  • Li, Y., et al. (2019). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 17(36), 8438-8446.
  • Domingo, L. R., & Pérez, P. (2015). The mechanism of the 1,3-dipolar cycloaddition reactions. The Journal of Organic Chemistry.
  • American Chemical Society Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • NCBI. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Vinciarelli, G., et al. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2022(31), e202200632.
  • Royalchem. (2024).
  • Padwa, A. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 93.
  • IntechOpen. (2020). Frontier Molecular Orbital Approach to the Cycloaddition Reactions.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
  • Taylor & Francis Online. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions.
  • MDPI. (2023).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Zrinski, I., et al. (2006).
  • Li, L., et al. (2023). One-Bond-Nucleophilicity and -Electrophilicity Parameters: An Efficient Ordering System for 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society, 145(13), 7416-7434.
  • Reddy, C. R., et al. (2016). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 14(23), 5263-5267.
  • Hoyt, J. M., et al. (2019). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 141(36), 14324-14332.
  • Al-Zaydi, K. M. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Molecules, 21(4), 463.
  • Ansari, A., et al. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Bioactive Compounds, 13(2), 93-107.
  • Houk, K. N., et al. (2008). Theory of 1,3-Dipolar Cycloadditions: Distortion/Interaction and Frontier Molecular Orbital Models. Journal of the American Chemical Society, 130(36), 11985-11995.
  • Bakr, M. F., et al. (2015). Highly Regioselective Synthesis of Pyrazole Derivatives Using a 1,3-Dipolar Cycloaddition Approach. Journal of Heterocyclic Chemistry, 52(6), 1734-1739.
  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.
  • Padwa, A. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.
  • Golic, M., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3698.
  • Bode, J. W. (2019). OC II (FS 2019) Lecture Notes. ETH Zurich.

Sources

Troubleshooting & Optimization

purification of crude 1H-pyrazole-3,4-diamine sulfate by crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for the purification of 1H-pyrazole-3,4-diamine sulfate . It prioritizes process stability, impurity rejection (specifically oxidation byproducts), and crystal habit control.

Department: Process Chemistry & Solid State Development Subject: Recrystallization & Impurity Control of Labile Diaminopyrazoles

Module 1: Critical Process Parameters (The "Why")

Before initiating the protocol, operators must understand the physicochemical constraints of this molecule. 1H-pyrazole-3,4-diamine is electronically rich and highly susceptible to oxidative coupling. The sulfate salt form is utilized specifically to stabilize the diamine against air oxidation, but this stability is pH-dependent.

Solubility Profile & Solvent Selection

The sulfate salt exhibits a steep solubility curve in water but is practically insoluble in lower alcohols. This dictates a Solvent/Anti-Solvent or Cooling crystallization strategy.[1][2]

Solvent SystemSolubility BehaviorRole in Protocol
Water (pH < 2) High solubility at >60°C; Moderate at 20°C.Primary Solvent. Must be acidified to prevent salt disproportionation.
Ethanol / IPA Insoluble.Anti-Solvent. Used to drive yield and desolvate the crystal lattice.
Acetone Insoluble.Wash Solvent. Removes surface water; facilitates rapid drying.
DMF/DMSO High solubility.Avoid. High boiling points make solvent removal difficult; promotes oiling out.
The "Red" Impurity Warning

Crude batches often exhibit a pink or brick-red discoloration. This is NOT the product color. It indicates the presence of azo-dimers or azoxy species formed by the oxidation of the free base during synthesis.

  • Corrective Action: These impurities are planar and hydrophobic. They must be removed via Activated Carbon (Type CP or SX-Ultra) filtration before crystallization.

Module 2: The Gold Standard Protocol

Objective: Purify crude 1H-pyrazole-3,4-diamine sulfate to >98% HPLC purity with complete removal of oxidative colorants.

Workflow Diagram

The following logic flow illustrates the critical decision nodes in the purification process.

PurificationWorkflow Start Crude Sulfate Salt (Dark/Red Solid) Dissolution Dissolve in 2M H2SO4 (aq) Temp: 65-70°C Conc: ~1g/5mL Start->Dissolution CheckpH Check pH Must be < 1.0 Dissolution->CheckpH AdjustAcid Add conc. H2SO4 CheckpH->AdjustAcid pH > 1 CarbonTreat Add Activated Carbon (10 wt%) Stir 30 min @ 65°C CheckpH->CarbonTreat pH OK AdjustAcid->CheckpH Filtration Hot Filtration (Celite Pad) Remove Carbon/Insolubles CarbonTreat->Filtration FiltrateCheck Is Filtrate Colorless/Pale Yellow? Filtration->FiltrateCheck ReCarbon Repeat Carbon Treatment FiltrateCheck->ReCarbon Still Red Crystallization Crystallization Phase Slow Cool to 20°C -> Add EtOH Dropwise FiltrateCheck->Crystallization Clear/Pale ReCarbon->Filtration Isolation Filtration & Wash (Cold EtOH -> Acetone) Crystallization->Isolation Drying Vacuum Dry @ 45°C (P2O5 Desiccant) Isolation->Drying

Figure 1: Decision-gated workflow for the purification of labile pyrazole sulfates.

Step-by-Step Methodology
  • Acidic Dissolution:

    • Suspend the crude solid in Water (approx. 5-7 volumes).

    • Add concentrated Sulfuric Acid dropwise until the suspension reaches pH < 1 .

    • Heat to 65–75°C . Do not exceed 80°C to prevent thermal decomposition.

    • Note: If the solution is not clear, add minimal water. If "tar" remains undissolved, it is likely polymeric waste; proceed to filtration.

  • Decolorization (Critical):

    • Add Activated Carbon (5–10% by weight of crude input).

    • Stir vigorously at 65°C for 20–30 minutes.

    • Hot Filter through a pre-warmed Celite pad. The filtrate must be colorless or very pale yellow. If pink, repeat carbon treatment.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (20–25°C) with gentle stirring.

    • Seeding: If available, add a seed crystal at 40°C.

    • Anti-Solvent Addition: Once the solution is at room temperature, add Ethanol (95%) dropwise.

    • Target Ratio: Final solvent composition should be approximately 1:1 to 1:2 (Water:Ethanol).

    • Chill to 0–5°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the white/off-white needles.

    • Wash 1: Cold 1:1 Water/Ethanol.

    • Wash 2: Cold Acetone (to displace water).

    • Dry under vacuum at 40°C.

Module 3: Troubleshooting Dashboard (FAQs)

This section addresses specific failure modes reported by users in the field.

Q1: The product "Oiled Out" instead of crystallizing. What happened?

Diagnosis: This is a common phenomenon with sulfate salts, often caused by the "Liquid-Liquid Phase Separation" (LLPS) occurring before the crystal nucleation point.

  • Cause A: Temperature dropped too fast.

  • Cause B: Anti-solvent (Ethanol) was added while the solution was too hot.

  • Recovery: Re-heat the mixture until it becomes a single clear phase. Add a small amount of water (5-10% volume). Cool very slowly (1°C/min) and add a seed crystal. Do not add ethanol until substantial crystallization has already occurred.

Q2: My crystals are pink/red even after charcoal treatment.

Diagnosis: The impurity is likely trapped inside the crystal lattice (occlusion) rather than just on the surface.

  • Solution: You need a "digestion" step.[3]

    • Re-dissolve the crystals in the minimum amount of 2M H2SO4.

    • Add a reducing agent: Sodium Dithionite (Na2S2O4) (approx 1-2 wt%). This chemically reduces the colored azo-impurities back to colorless hydrazines/amines.

    • Proceed with crystallization.[1][4]

Q3: The yield is significantly lower than expected (<50%).

Diagnosis: High solubility of the sulfate in the mother liquor.

  • Fix:

    • Common Ion Effect: Ensure the mother liquor is sufficiently acidic (excess H2SO4 decreases the solubility of the sulfate salt).

    • Anti-Solvent: Increase the Ethanol ratio to 1:3 (Water:Ethanol), but add it slowly to avoid oiling.

    • Salt Stoichiometry: Ensure you actually formed the sulfate. If the pH was too high during synthesis, you might have the free base, which is much more soluble in ethanol.

Q4: The NMR shows shifted peaks or broad signals.

Diagnosis: Protonation state ambiguity.

  • Explanation: Pyrazoles are tautomeric. In DMSO-d6, the chemical shift of the pyrazole protons depends heavily on the acid concentration.

  • Verification: Run the NMR in D2O with a drop of D2SO4. This standardizes the protonation state and usually sharpens the signals, confirming the identity of the salt.

Module 4: Impurity Logic Tree

Use this diagram to diagnose purity issues based on visual cues.

ImpurityLogic Observation Visual Observation Pink Pink/Red Color Observation->Pink Brown Brown/Tar Observation->Brown Grey Grey/Black Specks Observation->Grey Azo Azo/Azoxy Impurity (Oxidation) Pink->Azo Polymer Polymerized Material Brown->Polymer Metal Residual Pd/C or Iron Salts Grey->Metal Action1 Action: Na2S2O4 Treat + Charcoal Azo->Action1 Action2 Action: Hot Filtration (Celite) Polymer->Action2 Action3 Action: Chelation or Fine Filtration Metal->Action3

Figure 2: Visual diagnostic tool for impurity identification.

References

  • World Intellectual Property Organization. (2011). Method for purifying pyrazoles (WO2011076194A1). Google Patents. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Crystallization of 1H-pyrazole Derivatives. BenchChem Technical Library. Link

  • European Commission. (2012). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (SCCS/1449/11).[3] Scientific Committee on Consumer Safety.[5] Link

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals, 13(7), 1101. Link

  • National Institutes of Health (NIH). (2016). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles.[6] PubMed Central. Link

Sources

identifying by-products in 1H-pyrazole-3,4-diamine sulfate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Impurity Profiling & Process Troubleshooting for CAS 132813-92-6

Executive Summary: The Stability Paradox

Researchers often underestimate 1H-pyrazole-3,4-diamine sulfate .[1] While the sulfate salt is stable, the free base generated in situ (or during analysis) is an electron-rich hydrazine analogue. It is exceptionally prone to auto-oxidation, leading to "ghost" impurities that appear during HPLC analysis but are not present in the solid bulk.

This guide addresses the three critical failure modes in its synthesis: Incomplete Reduction , Oxidative Dimerization , and Sulfate Stoichiometry Mismatch .

Master Troubleshooting Guide
Module A: The "Red/Orange Product" Issue (Reduction & Oxidation)

Symptom: The isolated sulfate salt is pink, orange, or brick-red instead of off-white/beige. Diagnosis: Presence of azo-dimers or unreacted nitro-precursor.[1]

Diagnostic QuestionIf YES, The Issue Is...Corrective Action
Is the impurity RRT ~1.2-1.5 (Late eluting)? Oxidative Coupling (Azo-dimer) . The diamine free base oxidized before salt formation.Degas solvents vigorously. Perform the final acidification/crystallization under N₂ atmosphere. Add 0.1% ascorbic acid to the aqueous workup.
Is the impurity RRT ~0.8-0.9? Incomplete Reduction . Residual 3-amino-4-nitropyrazole.[1][2][3]Check H₂ pressure. If using Pd/C, the catalyst may be poisoned by sulfur residues. Spike with fresh catalyst and extend reaction time by 2 hours.
Does the color appear after drying? Surface Oxidation .Dry the filter cake in a vacuum oven (<40°C) with a nitrogen bleed. Do not air dry.

Technical Insight: The reduction of 3-amino-4-nitropyrazole proceeds through a hydroxylamine intermediate.[1] If the reaction stalls here, or if the final diamine is exposed to air at neutral pH, it dimerizes to form highly colored azo-species (See Diagram 1).

Module B: Stoichiometry & Yield Anomalies

Symptom: Yield >100% or Melting Point is depressed/broad. Diagnosis: Formation of Bis-sulfate vs. Mono-sulfate, or trapped H₂SO₄.[1]

Protocol for Stoichiometric Control:

  • Target pH: The mono-sulfate crystallizes best at pH 1.5 – 2.0 .[1]

  • The "Ethanol Wash" Rule: Sulfuric acid is soluble in ethanol; the sulfate salt is not.

    • Step: Slurry the wet cake in cold ethanol (0°C) for 30 minutes.

    • Validation: Check the pH of the filtrate. If pH < 1.0, trapped acid is being removed. Repeat until filtrate pH rises to ~2.0.

Module C: The "Ghost Peak" in HPLC

Symptom: HPLC shows a growing impurity peak (0.5%


 2.0%) the longer the sample sits in the autosampler.
Diagnosis:  On-column oxidation of the analyte.[1]

The "Antioxidant Diluent" Protocol:

  • Standard Diluent: Water/Acetonitrile (50:50).

  • Corrected Diluent: 0.1% Sodium Metabisulfite or Ascorbic Acid in Water/Acetonitrile.

  • Why: The free amine oxidizes in the HPLC vial. The antioxidant sacrifices itself to protect the diamine during the run.

Process Visualization (Graphviz)

The following diagram illustrates the reduction pathway and the critical branching points where impurities are generated.

G Start 3-Amino-4-nitropyrazole (Starting Material) Inter Hydroxylamine Intermediate (Unstable) Start->Inter Reduction (H2/Pd-C) Product 1H-Pyrazole-3,4-diamine (Free Base) Inter->Product Complete Reduction Azo Azo-Dimer Impurity (Red/Orange Color) Inter->Azo Condensation (Low H2 Pressure) Salt 1H-Pyrazole-3,4-diamine Sulfate (Stable Product) Product->Salt H2SO4 / EtOH (Stabilization) Product->Azo Oxidative Coupling Oxide Oxidation Tars (Violet/Black) Product->Oxide Air Exposure (pH > 7)

Caption: Reaction pathway showing the critical necessity of rapid acidification to prevent oxidative dimerization (Azo) and tar formation.

Frequently Asked Questions (FAQs)

Q1: Can I use Iron/HCl (Béchamp reduction) instead of Catalytic Hydrogenation?

  • Answer: Yes, but with a caveat. Iron reductions often leave paramagnetic iron residues trapped in the pyrazole lattice. These residues act as catalysts for auto-oxidation, turning the product pink over time.

    • Fix: If using Fe/HCl, you must perform a sulfide treatment (Na₂S) or use an EDTA wash during workup to sequester iron before crystallization.

Q2: The NMR spectrum in DMSO-d6 shows broad peaks. Is my product impure?

  • Answer: Not necessarily. Pyrazoles exhibit annular tautomerism (proton exchange between N1 and N2). In DMSO, this exchange is intermediate on the NMR timescale, causing broadening.

    • Verification: Add a drop of D₂O or Trifluoroacetic acid (TFA) to the NMR tube. This speeds up the exchange, sharpening the peaks into a defined set.

Q3: How should I store the reference standard?

  • Answer: Never store the free base. Store the sulfate salt at -20°C under Argon . Even the sulfate salt is hygroscopic; moisture facilitates surface oxidation.

References & Authoritative Grounding
  • Synthesis of Pyrazolo[3,4-b]quinolines (Mechanism Insight):

    • Context: Describes the reactivity of aminopyrazoles and the formation of fused ring systems, highlighting the nucleophilicity of the C4 position which drives side reactions.

    • Source:Molecules2023 , 28(3), 1125.

    • URL:[Link]

  • Nitropyrazole Reduction & Energetic Materials:

    • Context: Details the reduction of 3-amino-4-nitropyrazole and the handling of the resulting unstable diamines in the context of energetic materials (high-nitrogen compounds).

    • Source:RSC Advances2019 , 9, 2867-2874.

    • URL:[Link]

  • HPLC Analysis of Pyrazoles (Stability Data):

    • Context: Discusses the validation of HPLC methods for pyrazole derivatives and the necessity of internal standards due to extraction variability and stability issues.

    • Source:J. Agric. Food Chem. (via NCBI PMC).

    • URL:[Link]

  • Pazopanib Intermediate Synthesis (Industrial Relevance):

    • Context: While focusing on the dimethyl-indazole intermediate, this patent literature illustrates the industrial conditions required to minimize impurities in similar amino-pyrazole/indazole systems.[1]

    • Source:Google Patents (CN112538073A).

    • URL:

Sources

Technical Support Center: Optimization of Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrazole ring formation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges encountered during your experiments. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a pyrazole synthesis, particularly in the common Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions.

Causality Behind Low Yield:

The formation of the pyrazole ring is a condensation reaction that requires the successful formation of two C-N bonds and the subsequent dehydration to form the aromatic ring.[1] A failure at any of these stages will lead to a poor outcome. The primary reasons for low yield include:

  • Insufficient Reactivity: The nucleophilicity of the hydrazine or the electrophilicity of the dicarbonyl compound may be too low under the chosen reaction conditions.

  • Lack of Catalysis: Many pyrazole syntheses require a catalyst to proceed at a reasonable rate. Running the reaction without a catalyst can lead to little or no product formation.[1]

  • Decomposition of Starting Materials or Product: The reaction temperature might be too high, leading to the decomposition of sensitive starting materials or the final pyrazole product.[1]

  • Unfavorable Reaction Equilibrium: The dehydration step to form the aromatic pyrazole is a reversible reaction. If water is not effectively removed or the reaction conditions do not favor the product, the equilibrium may lie towards the starting materials or intermediates.

Troubleshooting Workflow:

Below is a systematic approach to diagnosing and resolving low-yield issues.

Troubleshooting_Low_Yield start Low/No Yield Observed check_catalyst Step 1: Catalyst Check - Was a catalyst used? - Is the catalyst appropriate? start->check_catalyst check_temp Step 2: Temperature Optimization - Is the temperature too low or too high? check_catalyst->check_temp Catalyst is present and appropriate add_catalyst Action: Add an appropriate catalyst (e.g., acetic acid, Lewis acid) check_catalyst->add_catalyst No catalyst used check_solvent Step 3: Solvent Evaluation - Is the solvent appropriate for the reactants and conditions? check_temp->check_solvent Temperature seems optimal adjust_temp Action: - Increase temperature incrementally (e.g., from RT to 60°C). - If yield decreases at higher temp, lower it. check_temp->adjust_temp Suboptimal temperature check_reagents Step 4: Reagent Quality - Are the 1,3-dicarbonyl and hydrazine pure? check_solvent->check_reagents Solvent is appropriate change_solvent Action: - Switch to a different solvent (e.g., ethanol, toluene, or aprotic dipolar solvent like DMF). check_solvent->change_solvent Solvent may be unsuitable solution Improved Yield check_reagents->solution Reagents are pure purify_reagents Action: - Purify starting materials (e.g., distillation, recrystallization). check_reagents->purify_reagents Reagents may be impure add_catalyst->solution adjust_temp->solution change_solvent->solution purify_reagents->solution

Caption: Troubleshooting workflow for low pyrazole yield.

Experimental Protocol for Optimization:

  • Catalyst Screening:

    • Set up several small-scale reactions in parallel.

    • Reaction 1 (Control): No catalyst.

    • Reaction 2 (Acid Catalysis): Add a catalytic amount of glacial acetic acid.[2]

    • Reaction 3 (Lewis Acid Catalysis): Add a catalytic amount of a Lewis acid such as ammonium chloride or lithium perchlorate.[1][2]

    • Monitor the reactions by Thin Layer Chromatography (TLC) to observe the rate of product formation.

  • Temperature Optimization:

    • Using the best catalyst from the previous step, set up the reaction at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

    • It has been observed that increasing the temperature to around 60 °C can improve yields, but further increases may lead to a decrease in yield due to decomposition.[1]

  • Solvent Selection:

    • The choice of solvent can be critical. While ethanol is a common choice, aprotic dipolar solvents like DMF or NMP have been shown to improve yields and regioselectivity in some cases.[3] Toluene can also be an effective solvent.[1]

    • Run the reaction in different solvents to determine the optimal choice for your specific substrates.

ConditionCatalystSolventTemperatureTypical Outcome
Standard Acetic Acid (cat.)EthanolRefluxA good starting point, but may result in low yield or mixture of isomers for certain substrates.
Optimized 1 LiClO₄ (cat.)Ethylene GlycolRoom Temp.Can provide good to excellent yields (70-95%) and is an environmentally friendly option.[1]
Optimized 2 None (or acid cat.)TolueneRefluxCan be effective, especially for less polar substrates.
Optimized 3 HCl (catalytic)DMFRoom Temp.Aprotic dipolar solvents can accelerate the dehydration step and improve yields and regioselectivity.[3]
Issue 2: Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[1] Controlling which nitrogen of the hydrazine attacks which carbonyl group is key to obtaining a single, desired product.

Causality Behind Regioisomer Formation:

The regioselectivity is determined by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The outcome is a delicate balance of:

  • Steric Hindrance: Bulky groups on either the hydrazine or the dicarbonyl will favor the attack at the less sterically hindered positions.[4]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups will make a carbonyl carbon more electrophilic and thus more susceptible to attack.[4]

  • Nucleophilicity of Hydrazine Nitrogens: In a substituted hydrazine (e.g., methylhydrazine), the two nitrogen atoms have different nucleophilicities. The reaction conditions (pH) can influence which nitrogen is more reactive.

  • Solvent Effects: The solvent can influence the stability of the transition states leading to the different isomers. Fluorinated alcohols, for example, have been shown to dramatically improve regioselectivity.

Strategies for Controlling Regioselectivity:

  • pH Control:

    • Acidic Conditions: Under acidic conditions, the hydrazine is protonated. The reaction then proceeds through the more stable hydrazone intermediate, which can lead to a different regioisomeric outcome compared to basic conditions.

    • Basic Conditions: In the absence of acid, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon.

  • Solvent Choice:

    • The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity compared to traditional solvents like ethanol.

  • Temperature Control:

    • In some cases, the reaction can be thermodynamically or kinetically controlled. Running the reaction at a lower temperature may favor the formation of the kinetic product, while higher temperatures may favor the thermodynamic product.

Experimental Protocol for Enhancing Regioselectivity:

This protocol is adapted for a reaction that is known to produce a mixture of regioisomers.

  • Solvent Screening for Regioselectivity:

    • Reaction A (Baseline): Dissolve the 1,3-dicarbonyl compound (1 equivalent) and the substituted hydrazine (1.1 equivalents) in ethanol. Stir at room temperature or reflux and monitor by TLC.

    • Reaction B (Fluorinated Alcohol): In a separate flask, dissolve the 1,3-dicarbonyl compound in 2,2,2-trifluoroethanol (TFE). Add the substituted hydrazine and stir under the same temperature conditions as Reaction A.

    • Analyze the product ratios in both reactions using ¹H NMR or gas chromatography (GC) to determine the effect of the solvent on regioselectivity.

SolventTypical Regioisomeric Ratio (Example)Reference
Ethanol~1:1.3
2,2,2-Trifluoroethanol (TFE)>20:1

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[5] The mechanism, generally acid-catalyzed, proceeds as follows:

  • One of the nitrogen atoms of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.

  • The hemiaminal dehydrates to form a hydrazone.

  • An intramolecular cyclization occurs where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.

  • A final dehydration step results in the formation of the aromatic pyrazole ring.[2]

Knorr_Mechanism cluster_0 Knorr Pyrazole Synthesis Mechanism Start 1,3-Dicarbonyl + Hydrazine Step1 Nucleophilic Attack (Formation of Hemiaminal) Start->Step1 Step2 Dehydration (Formation of Hydrazone) Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Final Dehydration Step3->Step4 End Pyrazole Step4->End

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Q2: How can I monitor the progress of my pyrazole synthesis reaction?

A2: Thin Layer Chromatography (TLC) is an excellent and straightforward method for monitoring the progress of the reaction.[5][6]

  • Procedure:

    • Prepare a TLC plate with silica gel.

    • Spot the plate with the 1,3-dicarbonyl starting material, the hydrazine starting material (if UV active), and the reaction mixture at different time points.

    • Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane mixture).

    • Visualize the spots under a UV lamp.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new, more polar spot corresponding to the pyrazole product is prominent.[5]

Q3: What are some common purification techniques for pyrazole products?

A3: The purification of pyrazole derivatives depends on their physical properties.

  • Crystallization/Recrystallization: If the pyrazole product is a solid, crystallization is often the most effective method for purification.[2] Common solvents for recrystallization include ethanol, methanol, or water.

  • Column Chromatography: For liquid products or for separating mixtures of regioisomers, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexane is a common eluent system.[3]

  • Precipitation: In some cases, the product can be precipitated by adding a non-solvent to the reaction mixture. For example, adding water to an ethanol or DMF reaction mixture can cause the pyrazole product to precipitate out.[5]

Section 3: Standard Experimental Protocol

Synthesis of 3,5-dimethyl-1H-pyrazole (Knorr Synthesis)

This protocol describes a standard synthesis of a simple pyrazole from acetylacetone and hydrazine hydrate, using a green catalyst.[2]

Materials:

  • Acetylacetone (1,3-dicarbonyl compound)

  • Hydrazine hydrate

  • Ammonium chloride (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid (optional co-catalyst)

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stirrer, dissolve acetylacetone (20 mmol) in ethanol (100 mL).

    • To this solution, add hydrazine hydrate (40 mmol) and ammonium chloride (2 mmol).

    • Optionally, a few drops of glacial acetic acid can be added.

    • Stir the mixture thoroughly for 30-45 minutes at room temperature.[2]

  • Reflux:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux using a heating mantle and maintain reflux for 4-6 hours.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate (ammonium chloride) is present, filter the mixture through a Buchner funnel.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure.

    • To the residue, add distilled water and stir to dissolve any remaining salts.[2]

  • Crystallization and Isolation:

    • Cool the aqueous solution in an ice bath. The pyrazole product should crystallize.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold water.

    • Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure 3,5-dimethyl-1H-pyrazole.[2]

    • Dry the purified crystals and determine the yield and melting point.

References

  • ChemHelpASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]

  • Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]

  • Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020). YouTube. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). AIP Publishing. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2023). JETIR. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2008). Journal of Organic Chemistry. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2021). Molecules. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Regioselective Synthesis of Substituted Pyrazoles: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regiocontrol in the synthesis of substituted pyrazoles. Pyrazoles are a cornerstone of medicinal chemistry, but their synthesis is often plagued by challenges in controlling the position of substituents, leading to isomeric mixtures that are difficult to separate and can derail project timelines.

This resource provides in-depth, field-tested insights and troubleshooting strategies in a practical question-and-answer format. We will delve into the mechanistic underpinnings of common synthetic routes and offer actionable protocols to help you overcome the most persistent challenges in regioselective pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction of an unsymmetrical 1,3-dicarbonyl with methylhydrazine is yielding a mixture of two regioisomers. How can I control the outcome to favor one isomer?

This is the most common challenge in pyrazole synthesis. The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to two possible regioisomeric pyrazoles because either of the two carbonyl groups can undergo the initial condensation with the substituted nitrogen of the hydrazine.

Underlying Principle: Electronic and Steric Control

The regioselectivity is governed by a delicate interplay of electronic and steric factors that influence the initial nucleophilic attack of the hydrazine on the dicarbonyl compound.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally attacked first by the more nucleophilic nitrogen atom of the hydrazine (the unsubstituted -NH2 group).

  • Steric Effects: The less sterically hindered carbonyl group is more accessible for nucleophilic attack.

Troubleshooting Workflow:

Here is a systematic approach to diagnosing and solving this issue:

G cluster_0 Troubleshooting Regioisomer Formation Start Mixture of Regioisomers Observed Analysis Analyze Electronic & Steric Profile of 1,3-Dicarbonyl Substrate Start->Analysis Step1 Modify Reaction Conditions Analysis->Step1 Initial Approach Step2 Is steric hindrance the dominant factor? Step1->Step2 If conditions fail Cond_Mod Vary Solvent Polarity (e.g., EtOH vs. Toluene) Adjust pH (Acidic vs. Neutral) Lower Temperature Step1->Cond_Mod Yes Step3 Isolable Intermediate Strategy Step2->Step3 If sterics are ambiguous Steric_Sol Use a bulkier substituent on the hydrazine or dicarbonyl to favor attack at the less hindered site. Step2->Steric_Sol Yes Success Desired Regioisomer Achieved Step3->Success If intermediate is stable Intermediate_Sol Synthesize and isolate the enaminone or hydrazone intermediate. Cyclize in a separate step. Step3->Intermediate_Sol Yes Cond_Mod->Success If successful Steric_Sol->Success If successful Intermediate_Sol->Success If successful

Caption: Troubleshooting workflow for managing regioisomers.

Protocol 1: pH-Controlled Cyclization

Altering the pH of the reaction medium can significantly influence which intermediate forms and cyclizes. Acidic conditions can protonate a carbonyl group, increasing its electrophilicity and favoring attack by the less basic, more sterically hindered nitrogen of the substituted hydrazine.

Experimental Steps:

  • Setup: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Acidification: Add a catalytic amount of acetic acid or hydrochloric acid (e.g., 0.1 eq).

  • Hydrazine Addition: Slowly add the substituted hydrazine (1.1 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature or gently heat under reflux, monitoring by TLC or LC-MS.

  • Analysis: Compare the regioisomeric ratio to a reaction run under neutral conditions.

ConditionExpected Major IsomerRationale
Acidic (e.g., EtOH/AcOH) N1-substituent adjacent to the more electron-withdrawing/less hindered R group of the dicarbonyl.Protonation enhances the electrophilicity of the more reactive carbonyl.
Neutral/Basic (e.g., EtOH) Often favors the thermodynamically more stable product, which can be the opposite isomer.The reaction is under kinetic control, favoring the most accessible pathway.
Q2: I am trying a multicomponent reaction (MCR) to build a complex pyrazole, but I'm getting low yields and a complex mixture of byproducts. What's going wrong?

Multicomponent reactions are powerful for building molecular complexity efficiently, but they are highly sensitive to reaction conditions. The key is to ensure the desired reaction pathway is significantly faster than competing side reactions.

Underlying Principle: Reaction Kinetics and Orthogonality

In a successful MCR, the rates of the sequential reaction steps must be orchestrated correctly. If intermediates can react through multiple undesired pathways or if starting materials can decompose or self-condense, the yield of the target pyrazole will suffer.

Troubleshooting Strategy:

  • Order of Addition: The sequence in which you add the reactants can be critical. Try premixing two of the components before adding the third. For example, in a reaction involving a ketone, an aldehyde, and hydrazine, pre-forming the hydrazone of the aldehyde might streamline the subsequent cyclization.

  • Catalyst Choice: The catalyst not only accelerates the reaction but can also control the regioselectivity. For instance, some metal catalysts can pre-coordinate with the starting materials, directing the reaction pathway.

  • Solvent Effects: The solvent can influence the stability of intermediates and transition states. Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol).

  • Temperature Control: Running the reaction at a lower temperature can often suppress side reactions, which may have a higher activation energy, thereby improving the selectivity for the desired product.

G cluster_1 Desired Pathway (Solid Arrows) vs. Side Reactions (Dashed Arrows) A Component A Intermediate1 Intermediate A-B A->Intermediate1 Byproduct Byproducts A->Byproduct B Component B B->Intermediate1 C Component C (e.g., Hydrazine) Target Target Pyrazole C->Target C->Byproduct Intermediate1->Target Intermediate1->Byproduct

Caption: Desired vs. undesired pathways in an MCR.

Q3: How can I synthesize a specific N-substituted pyrazole without contamination from the other N-H tautomer or regioisomer?

When direct condensation methods fail to provide the desired regioselectivity, a more robust, multi-step approach is often necessary. This typically involves using a pre-functionalized pyrazole or a directing group.

Strategy 1: Synthesis via Pyrazole N-H and Subsequent Alkylation

This is a common and effective method, but it can also lead to a mixture of N1 and N2 alkylated products.

Underlying Principle: Acidity and Nucleophilicity

The pyrazole anion is an ambident nucleophile. Alkylation can occur at either nitrogen, and the ratio of products depends on the counterion, solvent, and electrophile.

Protocol 2: Selective N-Alkylation

  • Deprotonation: Treat the parent N-H pyrazole with a suitable base (e.g., NaH, K2CO3) in an aprotic solvent like DMF or THF.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, tosylate).

  • Controlling Factors:

    • Steric Hindrance: A bulky substituent on the pyrazole ring (at position 3 or 5) will sterically direct the incoming electrophile to the less hindered N1 nitrogen.

    • Counter-ion: Hard cations like Li+ tend to coordinate more tightly to the more electron-rich N2, leaving N1 more available for alkylation. Softer cations like K+ or Cs+ can favor alkylation at N2.

    • Electrophile: Hard electrophiles (e.g., dimethyl sulfate) tend to react at the site of highest electron density (N2), while softer electrophiles (e.g., allyl bromide) may favor N1.

FactorFavors N1-AlkylationFavors N2-Alkylation
Sterics on Pyrazole Bulky group at C5Small group at C5
Base Counter-ion Li⁺K⁺, Cs⁺
Solvent Aprotic polar (e.g., DMF)Protic or nonpolar

Strategy 2: Using Pre-functionalized Building Blocks

An alternative, highly regioselective method involves using starting materials where the substitution pattern is already set. For example, reacting a hydrazone with a suitable three-carbon partner can provide a single regioisomer.

References

  • Controlling Regioselectivity in Pyrazole Synthesis. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

  • Regioselective Synthesis of Pyrazoles via Multicomponent Reactions. Chemistry – A European Journal, Wiley Online Library. [Link]

  • The Paal–Knorr Synthesis of Pyrroles, Furans, and Thiophenes. Comprehensive Organic Name Reactions and Reagents, Wiley Online Library. [Link]

  • Regioselective N-Alkylation of Pyrazoles. Journal of Organic Chemistry, American Chemical Society. [Link]

Technical Support Center: Purification of 1H-Pyrazole-3,4-Diamine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 1H-pyrazole-3,4-diamine sulfate (also known as 4,5-diaminopyrazole sulfate).

This compound is a critical heterocyclic precursor (e.g., for Allopurinol or pyrazolopyrimidines) but is notorious for its oxidative instability and color sensitivity . The sulfate salt is the stabilized form; however, improper handling or storage often leads to the formation of "pink/red" azo-coupling impurities.

Module 1: Diagnostic & Triage

Current Status: What does your sample look like?

ObservationDiagnosisLikely ImpurityRecommended Protocol
White / Off-White Crystalline Powder High Purity (>98%) N/AStore under Argon/N2; Desiccate.
Pink, Red, or Brown Tint Oxidative Degradation Quinone-diimines, Azo-dimers, or Nitrosamines[Protocol A] Reductive Carbon Treatment
Grey / Black Specks Mechanical/Charcoal Residual Carbon or Palladium (if hydrogenated)[Protocol B] Hot Filtration
High Ash Content / Non-Combustible Inorganic Contamination Sodium Sulfate, Iron salts[Protocol C] Solvolytic Displacement
Gummy / Sticky Solid Hygroscopic Failure Excess Sulfuric Acid (Bis-sulfate formation)[Protocol D] Ethanol Trituration
Module 2: The "Pink/Red" Problem (Oxidative Impurities)

User Question: "My sample has turned a light pink color after one week of storage. Is it ruined?"

Technical Insight: The 3,4-diaminopyrazole moiety is electron-rich. Even in the sulfate form, trace moisture can facilitate partial deprotonation, leading to auto-oxidation. The "pink" color is due to the formation of azo-coupling products (dimers) or imino-quinone species. These have high extinction coefficients, so even <0.1% impurity causes visible coloration.

[Protocol A] Reductive Carbon Treatment

Objective: Remove colored organic impurities without degrading the labile diamine.

The Logic: Activated carbon adsorbs planar aromatic impurities (azo dyes). Sodium dithionite (


) acts as a reducing agent to break down oxidized quinoid species back into colorless amines or soluble byproducts.

Reagents:

  • Distilled Water (

    
    )
    
  • Activated Charcoal (Norit or equivalent, acid-washed)

  • Sodium Dithionite (

    
    )
    
  • Ethanol (Absolute)

Step-by-Step:

  • Dissolution: Dissolve the crude sulfate in the minimum amount of boiling

    
     (approx. 1.5 mL per gram of solid).
    
    • Note: The solubility is extremely high (~600 g/L). Do not use excess water, or yield will plummet.

  • Reduction: Add Sodium Dithionite (1-2 wt% relative to the pyrazole). Stir for 5 minutes at 60°C.

    • Observation: The solution should fade from red/brown to pale yellow or colorless.

  • Adsorption: Add Activated Charcoal (5 wt%). Stir vigorously for 15 minutes at 80°C.

  • Filtration: Filter hot through a Celite pad to remove charcoal.

    • Critical: Pre-heat the funnel. If the solution cools, the sulfate will crystallize in the filter.

  • Crystallization: Allow the filtrate to cool to room temperature slowly. Then, add Ethanol (3x volume of water used) dropwise with stirring to act as an anti-solvent.

  • Isolation: Cool to 0°C for 2 hours. Filter the white crystals and wash with cold ethanol.

Module 3: Visualizing the Purification Logic

The following decision tree outlines the critical path for purifying this specific salt, balancing yield against purity.

PurificationLogic Start Crude 1H-Pyrazole-3,4-Diamine Sulfate CheckColor Check Color Start->CheckColor PinkRed Pink/Red/Brown CheckColor->PinkRed Oxidation Present White White/Off-White CheckColor->White No Oxidation Action_Carbon Add Activated Carbon + Na2S2O4 PinkRed->Action_Carbon CheckSolubility Check Solubility (Water) White->CheckSolubility Insoluble Insoluble Residue CheckSolubility->Insoluble Inorganic Salts/Polymer Soluble Fully Soluble CheckSolubility->Soluble Action_Filter Hot Filtration (Celite) Insoluble->Action_Filter Action_Recryst Recrystallize (Water/EtOH) Soluble->Action_Recryst Action_Carbon->Action_Filter Action_Filter->Action_Recryst Final Pure Product Action_Recryst->Final

Figure 1: Decision matrix for purification based on visual inspection of the crude salt.

Module 4: Inorganic Salt Removal (Desalting)

User Question: "I neutralized the reaction with NaOH and then acidified, but my ash content is 15%. How do I remove the Sodium Sulfate?"

Technical Insight: When synthesizing the diamine via nitrosation and reduction, inorganic salts (like


) are common byproducts. 1H-pyrazole-3,4-diamine sulfate is highly soluble in water but sparingly soluble in cold ethanol . Sodium sulfate is insoluble in ethanol.
[Protocol C] Solvolytic Displacement
  • Dry the Crude: Ensure the crude solid is completely dry.

  • Slurry: Suspend the crude solid in Methanol or Ethanol (10 mL per gram).

    • Note: The pyrazole sulfate will NOT dissolve well yet.

  • Reflux: Heat to reflux.[1] Add Water dropwise through the condenser just until the pyrazole sulfate dissolves.

    • Mechanism:[1][2][3] The organic salt dissolves in the hot alcohol/water mix. The inorganic sulfate (

      
      ) remains largely insoluble in the alcohol-rich environment.
      
  • Hot Filtration: Filter the hot solution immediately to remove the undissolved inorganic salts.

  • Precipitation: Cool the filtrate. The pyrazole sulfate will recrystallize as the temperature drops, leaving remaining ionic impurities in the mother liquor.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use the free base instead of the sulfate? A: It is highly discouraged for storage. The free base (3,4-diaminopyrazole) is extremely sensitive to air oxidation. It will turn black within hours/days depending on humidity. Always store as the sulfate (or hydrochloride) salt. If you need the free base for a reaction, generate it in situ using a non-nucleophilic base (like


) under an inert atmosphere.

Q: What is the correct stoichiometry for the salt? A: Commercial preparations are typically the monosulfate (1:1) or hemisulfate (2:1).

  • If your product is too acidic (pH < 2 in solution) or hygroscopic, you may have the bis-sulfate (excess

    
     trapped in the lattice).
    
  • Fix: Wash the solid with cold ethanol/ether. The free sulfuric acid is soluble in ether; the pyrazole sulfate is not.

Q: Why is my yield low after recrystallization from water? A: The solubility of this sulfate in water is massive (>600 g/L at 20°C). If you use too much water, the compound will never crystallize out, even at 0°C.

  • Rule of Thumb: Use the "Dissolve and Dilute" method. Dissolve in minimal water, then dilute with Ethanol until the "cloud point" (turbidity) is reached, then cool.

References
  • European Commission, Scientific Committee on Consumer Safety (SCCS). (2011).[4] Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. (SCCS/1449/11).[4][5] Link

    • Citation Context: Defines stability data, solubility (666 g/L), and common impurities (azo/imino species).
  • F. Hoffmann-La Roche AG. (2011). Method for purifying pyrazoles. Patent WO2011076194A1. Link

    • Citation Context: Describes the acid-addition salt crystallization technique to separate pyrazoles
  • Burnett, C. L., & Heldreth, B. (2015).[4] Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. Link

    • Citation Context: Detailed analysis of oxidative impurities and nitrosamine risks in pyrazole diamines.
  • Aggarwal, R., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library, Der Pharmacia Lettre, 5(1), 340-354.[1] Link

    • Citation Context: General synthesis and handling of aminopyrazoles.

Sources

Executive Summary: The "Brown Solution" Paradox

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopyrazole Stability in Solution

Aminopyrazoles are privileged scaffolds in kinase inhibitor design (e.g., Ruxolitinib, Celecoxib), yet they present a notorious stability paradox: they are synthetically robust but solution-labile.

Users frequently report three distinct failure modes:

  • Oxidative Discoloration: Clear solutions turning yellow/brown within hours.

  • The "Phantom" Peak: LCMS chromatograms showing split peaks due to rapid tautomerism.

  • Solvent Adducts: Unexpected mass shifts (+12 Da, +28 Da) in DMSO or Methanol.

This guide deconstructs these failure modes using mechanistic organic chemistry and provides self-validating protocols to stabilize your library.

Diagnostic Modules: Root Cause Analysis

Module A: Oxidative Instability (The Color Change)

Symptom: Solution turns amber/brown upon storage; purity decreases; appearance of high molecular weight species. Mechanism: The aminopyrazole ring is electron-rich. The exocyclic amine (


) facilitates single-electron transfer (SET) oxidation, generating radical cations that couple to form azo-dimers  (

) or nitro-derivatives. This is accelerated by light and trace transition metals.
  • Key Insight: Unlike simple anilines, the pyrazole ring nitrogen can stabilize radical intermediates, making the dimerization pathway kinetically favorable in polar aprotic solvents like DMSO.

Module B: Tautomerism (The Analytical Nightmare)

Symptom: Broadened peaks or splitting in HPLC; inconsistent NMR integration. Mechanism: Aminopyrazoles exist in a rapid equilibrium between the 3-amino and 5-amino forms (annular tautomerism).

  • 3-amino form:[1][2][3][4][5][6] Generally more stable in solution.

  • 5-amino form:[7][1][2][4][5][6][8] Often favored in solid-state or specific hydrogen-bonding solvents.

  • Impact: In slow-exchange regimes (e.g., cold DMSO NMR), you see two sets of signals. In fast-exchange (acidic HPLC), you see a broad average.

Module C: Chemical Incompatibility (Schiff Base Formation)

Symptom: Appearance of M+12 (methylene bridge) or M+28 (formyl) adducts. Mechanism: The exocyclic amine is highly nucleophilic. It reacts with:

  • Formaldehyde impurities in PEG or poor-quality Methanol (forming hemiaminals or Schiff bases).

  • DMSO decomposition products: Under acidic conditions or heat, DMSO generates formaldehyde/methyl-thiomethyl species, acting as a C1 source to methylate or formylate the amine.

Visualization: Degradation Logic & Pathways

The following diagram maps the degradation pathways and the decision logic for troubleshooting.

Aminopyrazole_Stability Start Issue Detected ColorChange Discoloration (Yellow/Brown) Start->ColorChange PeakSplit Split/Broad Peak (LCMS/NMR) Start->PeakSplit MassShift Mass Shift (M+12, M+28) Start->MassShift Oxidation Oxidative Dimerization (Azo formation) ColorChange->Oxidation Air/Light Tautomer 3-amino vs 5-amino Tautomerism PeakSplit->Tautomer Proton Shift SchiffBase Schiff Base/Adduct (Aldehyde Impurity) MassShift->SchiffBase + Formaldehyde ActionOx Action: Degas Solvent Add Ascorbic Acid Oxidation->ActionOx ActionTau Action: Check pH Run High Temp NMR Tautomer->ActionTau ActionSchiff Action: Use Fresh DMSO Avoid PEG/MeOH SchiffBase->ActionSchiff

Caption: Decision tree linking observable symptoms (color, peak shape, mass) to specific chemical mechanisms and corrective actions.

Troubleshooting Data & Solvents

Table 1: Solvent Compatibility Matrix for Aminopyrazoles

SolventRisk LevelSpecific IssueMitigation Strategy
DMSO High Hygroscopic; can act as oxidant; trace formaldehyde.Store at -20°C; Use "Anhydrous" grade; Single-use aliquots.
Methanol Medium Protic solvent promotes tautomerism; aldehyde impurities.Avoid for long-term storage; Use LC-MS grade only.
Acetonitrile Low Aprotic; poor solubility for polar salts.Best for analysis; poor for high-conc stocks.
Water Medium Hydrolysis risk; pH dependent solubility.Buffer to pH 7.4; Avoid extreme pH for storage.

Experimental Protocols

Protocol A: Preparation of Oxygen-Free Stock Solutions

Purpose: To prevent oxidative dimerization (Color Change).

  • Solvent Prep: Take 10 mL of anhydrous DMSO. Sparge with Argon gas for 15 minutes using a long needle.

  • Dissolution: Weigh the aminopyrazole into an amber glass vial (UV protection).

  • Mixing: Add the sparged DMSO via syringe through a septum. Vortex until dissolved.

  • Storage: Blanket the headspace with Argon. Seal with parafilm. Store at -20°C.

    • Validation: If the solution remains clear after 48h at RT, the oxidation is air-mediated.

Protocol B: Tautomer Identification (NMR Variable Temperature)

Purpose: To distinguish between impurities and tautomers.

  • Sample: Dissolve 5 mg of compound in DMSO-

    
    .
    
  • Experiment: Run

    
    -NMR at 25°C.
    
    • Result: Broad peaks or split signals for the pyrazole -NH or adjacent protons.

  • Heat: Raise probe temperature to 80°C (353 K) and re-acquire.

    • Validation: If peaks coalesce into sharp singlets, the issue is tautomerism (dynamic equilibrium), not impurity. If peaks remain split, it is a permanent impurity (isomer or degradation product).

Frequently Asked Questions (FAQs)

Q1: My aminopyrazole shows an M+12 peak in LCMS after 2 days in DMSO. What is it? A: This is likely a methylene bridge formation. DMSO can decompose to form trace formaldehyde, or formaldehyde scavenged from the air/vial cap reacts with the exocyclic amine (


) to form a hemiaminal (

) or imine (

).
  • Fix: Use fresh, high-grade DMSO (e.g., ampules) and avoid polyethylene glycol (PEG) excipients which often contain aldehydes.

Q2: Why does the retention time shift when I change the pH of my mobile phase? A: Aminopyrazoles are amphoteric. The pyridine-like nitrogen is basic (pKa ~4-5), while the pyrrole-like NH is acidic (pKa ~13-14). Changing pH alters the protonation state and the tautomeric ratio, drastically affecting interaction with the C18 column.

  • Recommendation: Stick to a buffered mobile phase (e.g., Ammonium Bicarbonate pH 7.4 or Formic Acid 0.1%) to lock the species in one state.

Q3: Can I use antioxidants to stabilize my library? A: Yes. Adding 0.1% (w/v) Ascorbic Acid or BHT (Butylated hydroxytoluene) to the DMSO stock can significantly retard oxidative coloration. However, be aware that BHT can interfere with some downstream biological assays (scavenging ROS).

References

  • Alkorta, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health (PMC).

  • Guo, H., et al. (2022).[9] DMSO as a C1 Source for Pyrazole Ring Construction.[9] Organic Letters / NIH.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.[6]

  • TCI Chemicals. (2024).[10] Safety Data Sheet: 3-Aminopyrazole Handling and Storage.

  • Aggarwal, R., et al. (2025). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[8] Beilstein Journal of Organic Chemistry.

Sources

avoiding side reactions during functionalization of diamino pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of Diamino Pyrazoles Tier 3 Escalation Desk | Ticket ID: DAP-FUNCT-001 Status: Open Agent: Senior Application Scientist, Dr. H. Subject: Troubleshooting Regioselectivity & Side Reactions in 3,5-Diamino-1H-pyrazole Scaffolds

Overview: The "Amphoteric Nightmare"

Welcome to the advanced troubleshooting guide for diamino pyrazoles. If you are here, you have likely encountered the classic "regioselectivity crisis."

3,5-Diamino-1H-pyrazole is a deceptive scaffold. It appears simple, yet it possesses four distinct nucleophilic sites and one electrophilic trap (C4), all governed by a rapid tautomeric equilibrium.

  • The Trap: The ring nitrogen (

    
    ) is often more acidic (
    
    
    
    ) than typical amines, making the pyrazolate anion a potent nucleophile that outcompetes the exocyclic amines under basic conditions.
  • The Cyclization Risk: The proximity of the exocyclic amine to the ring nitrogen creates a perfect geometry for forming fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) when reacting with 1,3-electrophiles.

This guide treats your synthesis as a logic gate system. Follow the diagnostic modules below to resolve your specific failure mode.

Module 1: Regioselectivity Failure (Ring vs. Exocyclic Amine)

User Complaint: "I attempted to alkylate the exocyclic amine, but NMR confirms the alkyl group is attached to the ring nitrogen (N1)."

Diagnosis: You likely performed the reaction under basic conditions (e.g.,


, 

). In the presence of a base, the pyrazole ring deprotonates to form a pyrazolate anion . This species is a "harder" and more aggressive nucleophile than the neutral exocyclic amine, leading to exclusive

-alkylation.

The Fix: The "Trojan Horse" Protection Strategy To functionalize the exocyclic amine, you must first disable the ring nitrogen.

Protocol: Selective Exocyclic Amine Functionalization

  • Step 1: Transient Ring Protection (Boc-Strategy)

    • React the diamino pyrazole with

      
       (1.1 equiv) in dioxane/NaOH.
      
    • Mechanism:[1][2][3] The ring nitrogen (

      
      ) reacts first with the electrophilic Boc group due to the anionic mechanism described above. This locks the tautomer and sterically hinders 
      
      
      
      .
    • Result: 1-Boc-3,5-diaminopyrazole.

  • Step 2: Functionalization

    • Now, perform your acylation or reductive amination. The exocyclic amines are the only available nucleophiles.

  • Step 3: Deprotection

    • Remove the Boc group with

      
       or 
      
      
      
      .

Decision Matrix: Reaction Conditions

Desired ProductRecommended Base/SolventDominant Nucleophile
N1-Alkyl Pyrazole

/ DMF or

/ MeCN
Pyrazolate Anion (Ring N)
Exocyclic Amine-Alkyl Neutral conditions (Reductive Amination)Exocyclic Amine (

)
Exocyclic Amide Pyridine / DCM (No strong base)Exocyclic Amine (

)

Module 2: The Cyclization Trap (Unwanted Fused Rings)

User Complaint: "I tried to condense my diamino pyrazole with a


-keto ester to form a Schiff base, but I isolated a pyrazolo[1,5-a]pyrimidine."

Diagnosis: You fell into the 1,3-Biselectrophile Trap . When a 3(5)-aminopyrazole reacts with a 1,3-dicarbonyl (or similar spacer), the exocyclic amine attacks the ketone first (forming an imine). However, the ring nitrogen (


) is perfectly positioned to attack the second electrophilic carbon, closing a 6-membered ring. This is the standard synthesis for fused heterocycles—a disaster if you didn't want it.

Visualizing the Trap:

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Pathways P 3,5-Diamino Pyrazole I Imine/Enamine Intermediate P->I Exocyclic N Attack E 1,3-Dielectrophile (e.g., Beta-keto ester) E->I Side Side Reaction: Cyclization to Pyrazolo[1,5-a]pyrimidine I->Side Ring N Attack (Thermodynamic Sink) Target Target: Open Chain Schiff Base I->Target Stop here? (Difficult)

Caption: The thermodynamic sink of pyrazolo[1,5-a]pyrimidine formation often overrides the kinetic formation of simple amides/imines.

The Fix:

  • Avoid 1,3-Electrophiles: If possible, use mono-electrophiles (e.g., simple aldehydes for reductive amination instead of ketones with adjacent esters).

  • Stoichiometry Control: If you must use a dicarbonyl, use a large excess of the pyrazole to favor the 1:1 open-chain adduct, though purification will be painful.

  • Temperature Modulation: The cyclization step (dehydration) often requires higher temperatures (

    
    ). Running the condensation at 
    
    
    
    to
    
    
    may allow isolation of the intermediate, though it will be unstable.

Module 3: Oxidation & Stability (The "Black Tar" Issue)

User Complaint: "My reaction mixture turned black within minutes, and I lost all starting material."

Diagnosis: Diamino pyrazoles are extremely electron-rich. The C4 position is highly susceptible to oxidative coupling or polymerization, especially in the presence of trace metals or air.

Protocol: Handling & Storage

  • Argon Sparging: All solvents must be degassed.

  • Antioxidants: Add 1-2% mole equivalent of Ascorbic Acid or BHT (Butylated hydroxytoluene) to the reaction mixture if compatible.

  • Acidic Workup: Electron-rich amines are more stable as salts. Isolate your product as the HCl or TFA salt immediately rather than leaving it as the free base.

Summary of Reactivity & Troubleshooting

IssueSymptomRoot CauseSolution
N1 Alkylation Product has no NH on ring; exocyclic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

intact.
Base used; Pyrazolate anion formed.[4]Use Boc-protection on Ring N first.[4]
Fused Ring Mass spec shows loss of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

/EtOH; aromatic NMR signals shift.
1,3-electrophile cyclization.[4]Avoid ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-keto esters; use simple halides/aldehydes.
C4-Substitution Loss of C4-H signal in NMR; unexpected mass.C4 is electron-rich nucleophile.[4]Block C4 or use soft electrophiles.
Polymerization Black tar; broad NMR signals.[4]Oxidation of electron-rich ring.[4]Degas solvents ; store as HCl salt.[4]

References & Authoritative Grounding

  • Regioselectivity in Pyrazoles:

    • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012 . This review details the tautomeric equilibrium and nucleophilic competition between ring and exocyclic nitrogens.

    • Source:

  • The Cyclization "Trap" (Pyrazolo[1,5-a]pyrimidines):

    • Elguero, J., et al. "Pyrazoles as drugs: facts and fantasies." Journal of Medicinal Chemistry. The authoritative text on pyrazole reactivity and the formation of fused systems during drug design.

    • Source: (General Reference for Elguero's extensive work on pyrazoles).

  • Protecting Group Strategies:

    • Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Using Boc or SEM to direct regioselectivity is a standard protocol derived from this text, specifically applied to electron-rich heterocycles.

    • Source:

  • Enzymatic/Highly Selective Alkylation:

    • Zhu, et al. "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles." Angewandte Chemie, 2021 . Demonstrates the difficulty of chemical selectivity by contrasting it with biocatalytic success.

    • Source:

(Note: While specific deep-links to PDF full-texts decay, the citations above refer to the foundational and most recent high-impact literature governing this chemistry.)

End of Ticket. If issues persist, please upload your crude NMR (DMSO-d6) and LCMS data for Tier 4 analysis.

Sources

Technical Support Center: Exothermic Control in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: This guide addresses the critical thermal risks associated with the Knorr pyrazole synthesis and related condensation reactions. Our goal is to transition your workflow from reactive "fire-fighting" to proactive process control, ensuring both operator safety and high regio-fidelity.

Module 1: Critical Safety Alerts (The "Red" Zone)

User Report: "I’m scaling up my reaction, and the temperature didn't rise immediately after adding hydrazine. Ten minutes later, the temperature spiked uncontrollably."

Diagnosis: Hydrazine Accumulation (Thermal Runaway) This is the most dangerous failure mode in pyrazole synthesis. Hydrazines are high-energy nucleophiles. If the reaction initiation is delayed (due to low temperature, insufficient catalyst, or poor mixing), unreacted hydrazine accumulates in the reactor. When the reaction finally triggers, the heat from the accumulated mass releases simultaneously, exceeding the cooling capacity.

Immediate Action Protocol:

  • Stop Dosing: Immediately halt the addition of hydrazine/dicarbonyl.

  • Max Cooling: Engage full jacket cooling.

  • Do NOT Quench with Water: Adding water to a hot, anhydrous hydrazine mixture can cause flash vaporization or violent sputtering.

  • Vent: Ensure the pressure relief path is open (nitrogen evolution can pressurize the vessel).

Prevention Strategy (The "Dose-Controlled" Method):

  • The 10% Rule: Add only 10% of the limiting reagent initially. Wait for the exotherm to observe the temperature rise (proof of initiation). Only proceed with the remaining feed once the reaction is confirmed to be consuming the reagent.

  • Catalyst Check: In acid-catalyzed Knorr synthesis, ensure the pH is optimized before addition. A lag in protonation can delay the initial nucleophilic attack.

Module 2: Troubleshooting Reaction Control (The "Yellow" Zone)

Q: "My solvent is refluxing violently during addition. Should I switch to a higher boiling solvent?"

A: No. Use the solvent's boiling point as a passive safety barrier. Switching to a higher boiling solvent (e.g., changing from Ethanol to Toluene or DMF) removes the "evaporative cooling" safety mechanism. If a runaway occurs in Ethanol, the temperature is capped at ~78°C (boiling point). In DMF, the temperature can rise until the decomposition point of hydrazine, leading to an explosion.

Corrective Protocol:

  • Reflux Condenser: Ensure your condenser has sufficient surface area to handle the full heat load of the reaction.

  • Addition Rate: Your addition rate should be the limiting factor of the heat generation. If the reflux is too vigorous, your addition rate is too high.

  • Dilution: Dilute the hydrazine feed. A 1:1 dilution with the reaction solvent significantly dampens the local exotherm at the injection point.

Q: "I am seeing pressure buildup in my closed vessel. Is this normal?"

A: Yes, but it must be managed. Pyrazole synthesis often releases gas.

  • Diazonium Intermediates: If using diazo-transfer methods,

    
     gas is a byproduct.
    
  • Hydrazine Decomposition: Localized hot spots (>100°C) can decompose hydrazine into

    
     and 
    
    
    
    .
  • Troubleshooting: Verify that your vent lines are not clogged with precipitated salts (common in acid-catalyzed methods). Use a bubbler to monitor gas evolution rates visually.

Module 3: Quality & Selectivity (The "Green" Zone)

Q: "I synthesized a 3,5-substituted pyrazole, but the regioisomer ratio (RR) varies wildly between batches. Why?"

A: Uncontrolled exotherms shift the Kinetic vs. Thermodynamic balance. Regioselectivity in pyrazole synthesis is highly temperature-dependent.

  • Low Temp (Kinetic Control): Favors the attack of the most nucleophilic hydrazine nitrogen on the most electrophilic carbonyl.

  • High Temp (Thermodynamic Control): Favors the most stable product, often leading to a 1:1 mixture or the undesired isomer.

Data: Temperature Impact on Selectivity Comparison of conditions for 1-aryl-3,4,5-substituted pyrazoles [1]

ParameterCondition A (Controlled)Condition B (Uncontrolled Exotherm)
Temperature Maintained at 25°CSpiked to 65°C+
Solvent DMAc + 10N HClEthanol (Reflux)
Cooling Active Jacket CoolingPassive Air Cooling
Regio-ratio 98 : 2 (Target Isomer)55 : 45 (Mixed)
Yield 77%60%

Recommendation: For high regioselectivity, use active cooling to maintain


 during the addition phase. Do not rely on ambient heat dissipation.
Module 4: Advanced Protocols (Flow Chemistry)

Q: "I need to scale to 100g but cannot manage the heat in my 2L flask. What is the alternative?"

A: Continuous Flow Chemistry. Flow reactors are the industry standard for exothermic heterocycle synthesis. The high surface-area-to-volume ratio allows for heat removal rates 100x faster than batch vessels.

The Flow Advantage:

  • Isothermal Conditions: You can run the reaction at exactly 40°C or 100°C without gradients, locking in the regioselectivity [4, 6].

  • Safety: Only a small amount of hazardous hydrazine is reacting at any given second.

  • Pressure Control: A Back Pressure Regulator (BPR) keeps solvents liquid above their boiling points, preventing dry-out and allowing faster kinetics.

Visual Guide: Flow Synthesis Setup

FlowSynthesis ReagentA Reagent A (1,3-Dicarbonyl) PumpA Pump A ReagentA->PumpA ReagentB Reagent B (Hydrazine) PumpB Pump B ReagentB->PumpB Mixer T-Mixer (High Turbulence) PumpA->Mixer Controlled Rate PumpB->Mixer Controlled Rate Reactor Reactor Coil (Temp Controlled Bath) Mixer->Reactor Exothermic Zone Quench Quench/Cooling Reactor->Quench Product Stream BPR Back Pressure Regulator (BPR) Quench->BPR Collection Product Collection BPR->Collection Degassing

Caption: Continuous flow setup for managing exothermic pyrazole synthesis. The reactor coil allows rapid heat dissipation, preventing thermal runaway.

Logic Guide: Managing Temperature Spikes

Use this decision tree when you observe an unexpected temperature rise during synthesis.

TempSpikeLogic Start ALERT: Temperature Spike Detected CheckDosing Is Reagent Addition Active? Start->CheckDosing StopDosing ACTION: Stop Addition Immediately CheckDosing->StopDosing Yes CheckReflux Is Solvent Refluxing? CheckDosing->CheckReflux No (Delayed Exotherm) CheckCooling Is Cooling Maxed Out? StopDosing->CheckCooling Emergency CRITICAL: Evacuate Area (Runaway Potential) CheckCooling->Emergency Yes (Temp Rising > 5°C/min) Monitor Monitor Temp Decrease CheckCooling->Monitor No Restart Restart at 50% Rate Monitor->Restart Temp Stabilized CheckReflux->Emergency No (Sealed/Pressure Risk) Condenser Ensure Condenser Flow (Passive Safety) CheckReflux->Condenser Yes

Caption: Emergency decision logic for thermal events. Note that "Stop Dosing" is the primary intervention.

References
  • Gosselin, F., et al. (2006).[1] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic Letters. Link (Cited for Regioselectivity Data).

  • Knorr, L. (1883).[2][3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational Mechanism).[4]

  • Niu, Z., et al. (2024).[5] Temperature-Controlled Divergent Synthesis of Pyrazoles. MDPI Molecules. Link (Cited for Temperature Effects).

  • Britton, J., & Jamison, T. F. (2017).[5][6] A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles. Angewandte Chemie. Link (Cited for Flow Chemistry Safety).[6]

  • BenchChem Support. (2025).[7] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Link (Cited for Troubleshooting Protocols).

  • Baumann, M., & Baxendale, I. R. (2017). Continuous-Flow Chemistry. Wiley Analytical Science. Link (Cited for Heat Removal in Flow).

Sources

Technical Support Center: Air & Moisture Sensitive Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High Assigned Specialist: Senior Application Scientist Topic: Handling, Troubleshooting, and Integrity of Sensitive Reagents

Introduction: The Zero-Tolerance Environment

In advanced organic and organometallic synthesis, "dry" is a relative term, but "inert" is absolute. A reagent with 99% purity is worthless if the remaining 1% is water that has quenched your catalyst. This guide addresses the specific failure points we see most often in the field: compromised storage, transfer errors, and equipment leaks.

This is not a textbook; it is a troubleshooting manual for when standard protocols fail.

Category 1: Reagent Integrity & Storage

Q: My n-Butyllithium (n-BuLi) is yellow/orange. Is it still good?

A: Color is a poor indicator of titer. While n-BuLi is colorless when pure, fine precipitates of lithium alkoxides (decomposition products) can remain suspended, altering the appearance without significantly impacting the molarity of the supernatant. However, significant precipitation indicates air ingress.

Action Plan: Do not guess. Perform a Double Titration (Gilman Method) to determine the exact concentration of active species vs. total base.

Protocol: Gilman Double Titration

This method distinguishes between active organolithium (R-Li) and the decomposition product (Li-OR).

  • Total Base: Hydrolyze a 1.0 mL aliquot with water; titrate with standard HCl using phenolphthalein. (Result =

    
    )
    
  • Residual Base (Decomposition):

    • Add a 1.0 mL aliquot to a dry flask under

      
      .
      
    • Add 0.2 mL of 1,2-dibromoethane (or allyl bromide). This reacts specifically with R-Li, leaving Li-OR untouched.

    • Hydrolyze with water and titrate with HCl. (Result =

      
      )
      
  • Calculation:

    
    
    

Reference: Watson, S. C.; Eastham, J. F. J. Organomet.[1][2] Chem.1967 , 9, 165.

Q: How do I know if my molecular sieves are actually dry?

A: "Activated" sieves from a bottle opened a month ago are likely compromised. Sieves are extremely hygroscopic and will scavenge moisture from the headspace of their own container.

Validation Test: Hold a small handful of sieves in a gloved hand and add water. If they do not generate significant heat (exotherm) within seconds, they are dead.

Re-Activation Protocol: Heating alone is insufficient; you must remove the desorbed water.

Sieve TypePore SizeTarget SolventActivation Temp (Vacuum)Activation Time
3A 3 ÅMeOH, EtOH, MeCN175–260 °C12–15 Hours
4A 4 ÅDMF, DMSO, THF, Amines200–315 °C12–15 Hours

Critical Note: Do not overheat 3A sieves (>300°C) as the crystalline lattice can collapse, destroying porosity.

Category 2: Transfer Techniques & Workflows

Q: When should I use a Cannula vs. a Syringe?

A: This is a volume and sensitivity decision. Syringes are prone to plunger leaks at high volumes.

G Start Select Transfer Method Volume Volume > 20 mL? Start->Volume Pyrophoric Is Reagent Pyrophoric? Volume->Pyrophoric No Cannula Cannula Transfer (Double-Tipped Needle) Volume->Cannula Yes Syringe Gas-Tight Syringe (Glass/Teflon) Pyrophoric->Syringe No Pyrophoric->Cannula Yes (t-BuLi, etc.) Plastic Disposable Syringe (Low Sensitivity Only) Syringe->Plastic Non-corrosive solvents only

Figure 1: Decision matrix for selecting the safest and most effective transfer method based on volume and reagent reactivity.

Q: My syringe plunger keeps popping out during uptake. Why?

A: You are fighting the pressure. You are trying to pull liquid out of a sealed vessel, creating a vacuum.

Technique Fix (The "Nitrogen Cushion"):

  • Calculate the volume of reagent needed (

    
    ).
    
  • Draw inert gas (

    
    /Ar) into the syringe equal to 
    
    
    
    .
  • Inject this gas into the reagent bottle.

  • The bottle is now pressurized. Allow the pressure to push the liquid into the syringe. Do not pull; guide the plunger back.

Reference: Aldrich Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Sigma-Aldrich.[3]

Category 3: Equipment Troubleshooting

Q: The Oxygen sensor in my glovebox reads <1 ppm, but my Ti(III) catalyst is turning white. Who is lying?

A: The sensor is likely lying. Electrochemical fuel cell sensors are flow-dependent and can become "poisoned" by solvent vapors or lack of flow.

The "Old School" Truth Test: Perform a chemical spot test inside the box.

  • Diethylzinc (Et2Zn): Open a small vial. If it smokes,

    
     ppm.[4]
    
  • Titanocene Dichloride (Cp2TiCl2) + Zn: Reduce Cp2TiCl2 with Zn dust in THF. The solution should be lime green. If it turns yellow/orange, oxygen is present.

Troubleshooting Steps:

  • Check Circulation: Sensors often read "0" if the circulation fan is off because no new gas is reaching the detector.

  • Regenerate Catalyst: If

    
     rises immediately after a purge stops, your copper catalyst bed is saturated. Run a regeneration cycle (
    
    
    
    mix).
Q: I can't hold a vacuum on my Schlenk line (< 100 mTorr). Where is the leak?

A: Leaks are rarely in the glass; they are almost always at the joints or connections.

Systematic Leak Isolation Workflow:

Schlenk Start Vacuum > 100 mTorr IsolatePump Isolate Pump from Manifold (Close Main Valve) Start->IsolatePump PumpTest Does Pump reach <50 mTorr? IsolatePump->PumpTest PumpIssue Change Pump Oil Check Ballast PumpTest->PumpIssue No ManifoldIssue Leak is in Manifold/Line PumpTest->ManifoldIssue Yes SectionTest Close all Stopcocks. Open one by one. ManifoldIssue->SectionTest Grease Regrease Stopcock/Joint SectionTest->Grease Pressure Spikes Tubing Check Rubber Tubing for Cracks/Hardening SectionTest->Tubing No Spike

Figure 2: Step-by-step logic for isolating vacuum leaks in a Schlenk line system.

Category 4: Emergency & Safety Protocols

Q: How do I safely quench a pyrophoric spill (e.g., t-BuLi)?

A: NEVER use water directly. Water + t-BuLi = Explosion + Hydrogen Gas. Standard fire extinguishers (CO2) can also be ineffective or dangerous with alkyl lithiums. You need to smother the fire or quench the reagent chemically if it hasn't ignited yet.

Protocol: Controlled Quenching (For Residual Reagent/Spills) If the reagent is in a flask/syringe (not actively burning):

  • Dilute: Add a non-reactive hydrocarbon solvent (Heptane/Toluene) to lower the concentration.[5]

  • Cool: Cool the vessel to -78°C (Dry Ice/Acetone) or 0°C.

  • Sequence:

    • Add Isopropanol (IPA) slowly. (Reacts gently).

    • Add Methanol .[5] (Reacts more vigorously).

    • Add Water dropwise only after no bubbles are observed with methanol.

Warning: If a spill is actively burning on the bench, use a Class D (Met-L-X) extinguisher or a bucket of dry sand/lime. Do not use paper towels.

References

  • Aldrich Technical Bulletin AL-134 : Handling Air-Sensitive Reagents. Sigma-Aldrich.[3] Link

  • Watson, S. C.; Eastham, J. F. (1967).[1] "Colored indicators for simple direct titration of magnesium and lithium reagents". Journal of Organometallic Chemistry, 9(1), 165–168. Link

  • University of Rochester Safety Guide : Quenching Pyrophoric Reagents. Link

  • Williams, D. B. G.; Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants". The Journal of Organic Chemistry, 75(24), 8351–8354. Link

Sources

Technical Support Center: Advanced Purification Strategies for Polar Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of polar pyrazole compounds. The unique electronic properties of the pyrazole ring, coupled with the presence of polar functional groups, often present significant challenges for purification. This document provides in-depth, experience-driven answers to common issues, detailed troubleshooting protocols, and a logical framework for selecting the most effective purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common and pressing challenges encountered during the purification of polar pyrazole compounds in a direct question-and-answer format.

Chromatography Troubleshooting

Question 1: My polar pyrazole is streaking badly on a standard silica gel column and TLC plate. What's causing this and how can I fix it?

Answer: Streaking on silica gel is a classic sign of strong, undesirable interactions between your basic pyrazole compound and the acidic silanol groups (Si-OH) on the silica surface. This leads to poor peak shape, reduced separation efficiency, and potential sample loss on the column.

Causality: The lone pair of electrons on the nitrogen atoms of the pyrazole ring can be protonated by the acidic silica, causing the compound to bind too strongly and elute unevenly.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.[1]

    • Triethylamine (Et₃N): Typically, 0.1-1% (v/v) is sufficient.[2] It's volatile and easily removed during solvent evaporation.

    • Ammonia in Methanol: A 1-2% solution of 7N methanolic ammonia in your mobile phase can also be very effective.

  • Stationary Phase Deactivation: For particularly stubborn compounds, you can pre-treat, or "deactivate," the silica gel. This can be done by preparing a slurry of the silica in your mobile phase containing triethylamine before packing the column.[2]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider switching to a less acidic stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for basic compounds.[2]

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase (e.g., C18) chromatography is an excellent option as it operates on a different separation principle.[3]

Question 2: I'm trying to purify my highly polar pyrazole using reversed-phase HPLC (C18 column), but it elutes in the void volume with no retention. What are my options?

Answer: This is a common problem for highly polar analytes in reversed-phase chromatography. The nonpolar C18 stationary phase has very little affinity for polar compounds, which prefer to stay in the highly aqueous mobile phase, leading to rapid elution without separation.[4]

Causality: The separation mechanism in reversed-phase chromatography is based on hydrophobic interactions. Highly polar compounds do not partition well onto the nonpolar stationary phase.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal technique for retaining and separating very polar compounds.[4][5] It utilizes a polar stationary phase (like bare silica, diol, or amino-propyl bonded silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[4] In HILIC, water acts as the strong, eluting solvent.[4]

  • Ion-Pair Chromatography: For ionizable pyrazoles, adding an ion-pairing agent to the mobile phase can increase retention on a reversed-phase column. However, these agents can be difficult to remove and may not be compatible with mass spectrometry.

  • Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase with an aqueous-organic mobile phase, similar to HILIC, and can be effective for separating polar compounds.[4]

Question 3: My pyrazole compound seems to be degrading on the chromatography column. How can I prevent this?

Answer: Compound degradation during purification can be a frustrating source of low yield. The acidic nature of silica gel is a frequent culprit, but other factors can also contribute.

Causality:

  • Acid Sensitivity: The pyrazole ring or sensitive functional groups on your molecule may be susceptible to acid-catalyzed hydrolysis or rearrangement on the acidic silica surface.

  • Oxidation: Some pyrazole derivatives can be sensitive to oxidation, which can be exacerbated by prolonged exposure to air on the large surface area of the stationary phase.

  • Thermal Instability: While less common in flash chromatography, thermal degradation can be an issue if there is significant heat generated due to a strong interaction with the stationary phase.

Solutions:

  • Deactivate the Stationary Phase: As mentioned in Question 1, adding a base like triethylamine to the mobile phase can neutralize the acidic silica and prevent acid-catalyzed degradation.[2]

  • Use a Non-Acidic Stationary Phase: Switching to neutral alumina or a polymer-based column can be a good strategy.

  • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to elute your compound faster, but be mindful of maintaining good separation.

  • Use an Inert Atmosphere: If you suspect oxidation, consider degassing your solvents and running the column under a nitrogen or argon atmosphere.

Non-Chromatographic Purification Strategies

Question 4: Are there effective non-chromatographic methods for purifying polar pyrazoles, especially on a larger scale?

Answer: Absolutely. While chromatography is a powerful tool, crystallization and acid-base extraction are often more scalable and cost-effective methods for purifying polar pyrazoles.

  • Crystallization: This is one of the most powerful purification techniques for solid compounds.[6] The key is to find a suitable solvent or solvent system where your compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.[6][7]

    • Pro-Tip: For polar pyrazoles, consider solvent systems like ethanol/water, methanol/water, or ethyl acetate/hexanes.[2]

  • Acid-Base Extraction: The basic nature of the pyrazole ring provides an excellent handle for purification.

    • Dissolve your crude material in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). Your basic pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining non-polar impurities.

    • Neutralize the aqueous layer with a base (e.g., 1M NaOH) to deprotonate your pyrazole, causing it to precipitate out or be extractable back into an organic solvent.

  • Salt Formation and Crystallization: This method combines the principles of acid-base chemistry and crystallization. By reacting your pyrazole with an acid (like phosphoric acid or hydrochloric acid), you can form a salt which may have very different solubility properties and be easier to crystallize, leaving impurities behind.[8][9][10]

Workflow and Decision Making

To assist in selecting the optimal purification strategy, the following flowchart provides a logical decision-making process.

Purification_Strategy cluster_start Initial Assessment cluster_non_chrom Non-Chromatographic Methods cluster_chrom Chromatographic Methods Start Crude Polar Pyrazole Mixture CheckPolarity Assess Polarity & Solubility Start->CheckPolarity CheckBasicity Is the Pyrazole Sufficiently Basic? CheckPolarity->CheckBasicity Compound is Solid SilicaNP Normal-Phase (Silica) CheckPolarity->SilicaNP Soluble in Organic Solvents AcidBase Acid-Base Extraction CheckBasicity->AcidBase Yes Crystallization Direct Crystallization or Salt Formation CheckBasicity->Crystallization No / Neutral End Pure Compound AcidBase->End Crystallization->End SilicaTroubleshoot Streaking or Degradation? SilicaNP->SilicaTroubleshoot ModifyNP Add Basic Modifier (e.g., Et3N) SilicaTroubleshoot->ModifyNP Yes CheckRetentionRP Reversed-Phase (C18) Good Retention? SilicaTroubleshoot->CheckRetentionRP No ModifyNP->SilicaNP HILIC HILIC / Aqueous NP CheckRetentionRP->HILIC No (Elutes in Void) RP Reversed-Phase (C18) CheckRetentionRP->RP Yes HILIC->End RP->End

Caption: Decision tree for selecting a purification strategy.

Data Tables for Method Development

Table 1: Common Chromatography Systems for Polar Pyrazoles

Chromatography ModeStationary PhaseTypical Mobile Phase SystemBest For...
Normal-Phase Silica GelHexanes/Ethyl Acetate + 0.5% Et₃NModerately polar, basic pyrazoles.
Dichloromethane/Methanol + 0.5% Et₃NMore polar, basic pyrazoles.
Neutral AluminaHexanes/Ethyl AcetateBasic pyrazoles sensitive to acid.
Reversed-Phase C18 SilicaWater/Acetonitrile + 0.1% Formic AcidPolar pyrazoles with some hydrophobic character.[11]
Water/Methanol + 0.1% TFAProvides different selectivity than acetonitrile.
HILIC Amino-propyl or Diol SilicaAcetonitrile/Water (e.g., 95:5 to 70:30)Highly polar, water-soluble pyrazoles.[4]

Detailed Experimental Protocols

Protocol 1: Flash Chromatography with Basic Modifier

This protocol describes the purification of a moderately polar, basic pyrazole using silica gel flash chromatography with triethylamine as a modifier.

1. Mobile Phase Selection and Preparation:

  • Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that provides a retention factor (Rf) of ~0.2-0.3 for your target compound.
  • Prepare the bulk mobile phase by adding 0.5% (v/v) triethylamine to the optimized solvent system. For example, to 1 liter of 50:50 ethyl acetate/hexanes, add 5 mL of triethylamine.

2. Column Packing:

  • Select an appropriately sized silica gel cartridge or glass column.
  • Create a slurry of silica gel in the prepared mobile phase.
  • Pour the slurry into the column and use positive pressure to pack the bed, ensuring no cracks or air bubbles are present.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel (approximately 1-2 times the mass of your crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[3]
  • Carefully add the dry powder to the top of the packed column, creating an even layer.

4. Elution and Fraction Collection:

  • Begin eluting the column with the prepared mobile phase.
  • Collect fractions and monitor them by TLC.
  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Trustworthiness Check: The use of a basic modifier is a standard and validated technique to improve the chromatography of basic compounds on silica gel.[1][2] Dry loading prevents issues of poor separation that can arise from dissolving the sample in a strong solvent.[3]

Protocol 2: Purification via Acid-Base Extraction

This protocol is suitable for purifying a basic pyrazole from neutral or acidic impurities.

1. Dissolution:

  • Dissolve the crude reaction mixture (e.g., 1 gram) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

2. Acidic Extraction:

  • Add 50 mL of 1M aqueous HCl to the separatory funnel.
  • Shake the funnel vigorously for 1-2 minutes, venting frequently.
  • Allow the layers to separate. The protonated pyrazole is now in the aqueous (bottom) layer.
  • Drain the aqueous layer into a clean flask.
  • Repeat the extraction of the organic layer with another 25 mL of 1M HCl to ensure complete recovery. Combine the aqueous extracts.

3. Backwash:

  • Return the combined aqueous extracts to the separatory funnel.
  • Add 25 mL of fresh ethyl acetate and shake. This step removes any neutral impurities that may have been carried over into the aqueous layer. Discard the organic layer.

4. Neutralization and Isolation:

  • Cool the aqueous layer in an ice bath.
  • Slowly add 10M aqueous NaOH with stirring until the solution is basic (pH > 10, check with pH paper). Your deprotonated pyrazole should precipitate if it is a solid or form an oily layer.
  • Extract the neutralized aqueous solution three times with 30 mL portions of ethyl acetate or dichloromethane.
  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyrazole.

Trustworthiness Check: This method relies on the fundamental chemical principle of a compound's pKa. The change in solubility upon protonation/deprotonation is a reliable method for separating basic compounds from non-basic impurities.[2]

References

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Google Patents.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • University of California, Los Angeles. SOP: CRYSTALLIZATION. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • LibreTexts Chemistry. 4. Crystallization. [Link]

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship (SAR) of 1H-Pyrazole-3,4-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

The 1H-pyrazole-3,4-diamine scaffold represents a privileged pharmacophore in kinase inhibitor discovery, particularly for Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and TANK-binding kinase 1 (TBK1). Unlike their fused bicyclic counterparts (e.g., pyrazolo[1,5-a]pyrimidines), these "open-ring" diamines offer distinct advantages in vector exploration and solubility profiles , albeit often at the cost of the entropic penalty associated with binding flexibility.

This guide objectively compares the 1H-pyrazole-3,4-diamine scaffold against the industry-standard Pyrazolo[1,5-a]pyrimidine core, providing experimental protocols and SAR logic to optimize potency while mitigating off-target toxicity.

Scaffold Architecture & Numbering

To ensure precise SAR mapping, we define the core architecture below. The 1H-pyrazole-3,4-diamine acts as a bioisostere of the adenine ring of ATP but lacks the fused pyrimidine ring, allowing for unique rotational freedom.

  • Position 3 (

    
    ):  Primary hinge-binding donor.
    
  • Position 4 (

    
    /Substituent):  Vector for hydrophobic pocket access (Gatekeeper residue interaction).
    
  • Position 1 (

    
    ):  Solvent-exposed region; critical for modulating physicochemical properties (LogP, Solubility).
    

Comparative Analysis: Open-Ring vs. Fused Systems

The following table contrasts the 1H-pyrazole-3,4-diamine (Subject) against the Pyrazolo[1,5-a]pyrimidine (Alternative/Standard).

Feature1H-Pyrazole-3,4-Diamine (Open)Pyrazolo[1,5-a]pyrimidine (Fused)Clinical Implication
Binding Entropy High Penalty: Rotational freedom requires energy to freeze into bioactive conformation.Low Penalty: Pre-organized rigid structure mimics adenine.Fused systems often show higher initial potency (

< 10 nM).
Solubility High: The primary amines and lack of fused lipophilic rings improve aqueous solubility.Moderate/Low: Planar stacking often leads to poor solubility.Open scaffold is superior for fragment-based lead optimization.
Selectivity Tunable: Flexibility allows "induced fit" binding to specific kinase conformations (e.g., DFG-out).Broad: often promiscuous due to perfect ATP-pocket shape complementarity.Open scaffold preferred for targeting specific isoforms (e.g., CDK9 vs CDK2).
Synthetic Access Rapid: 3-4 step linear synthesis.Complex: Requires cyclization of pyrazole intermediates.Open scaffold allows faster library generation.

Deep-Dive SAR: Optimizing the 1H-Pyrazole-3,4-Diamine

The C3-Amino Interaction (The Anchor)

The amino group at C3 is non-negotiable for ATP-competitive inhibition. It functions as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Leu83 in CDK2 or Glu90 in CDK9 ).

  • Modification Rule: Acylation or alkylation of the C3-amine usually abolishes activity by disrupting the critical H-bond donor capability or introducing steric clash with the hinge.

The C4-Position (The Vector)

This is the primary site for potency optimization.

  • Aryl-Azo Derivatives: Introducing a 4-arylazo group (as seen in compound CAN508 ) extends the molecule into the hydrophobic pocket.

  • Steric Bulk: Bulky hydrophobic groups (phenyl, naphthyl) at C4 interact with the gatekeeper residue.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the C4-phenyl ring often enhance potency by increasing the acidity of the pyrazole NH, strengthening H-bonds.

The N1-Position (Solubility & PK)
  • Unsubstituted (NH): Allows for a secondary H-bond interaction with residues like Asp86 (CDK2) or water-mediated bridges.

  • Substituted (N-Alkyl/Aryl): Large groups here often clash with the ribose-binding pocket unless the kinase has a specific "back pocket" opening. However, small polar chains (e.g., morpholino-ethyl) can vastly improve oral bioavailability without sacrificing binding affinity.

Mechanistic Visualization

Binding Mode Topology

The diagram below illustrates the pharmacophore mapping of the 1H-pyrazole-3,4-diamine within the ATP binding pocket of a representative kinase (CDK2).

BindingMode cluster_pocket ATP Binding Pocket (Kinase) Hinge Hinge Region (Leu83 Carbonyl) Gatekeeper Gatekeeper Residue (Phe80/Met) Solvent Solvent Front (Asp86/Ribose Pocket) Scaffold 1H-Pyrazole-3,4-Diamine Core C3_Amino C3-NH2 Group Scaffold->C3_Amino C4_Subst C4-Substituent (Aryl/Azo) Scaffold->C4_Subst N1_Ring N1-H Ring Nitrogen Scaffold->N1_Ring C3_Amino->Hinge H-Bond Donor (Critical) C4_Subst->Gatekeeper Hydrophobic Interaction (Potency Driver) N1_Ring->Solvent H-Bond Acceptor/Donor (Solubility Vector)

Caption: Pharmacophore mapping of 1H-pyrazole-3,4-diamine interactions within the CDK2 ATP pocket.

Experimental Protocols

Synthesis: The Nitrosation-Reduction Route

This is the most robust method for generating the 3,4-diamine core, avoiding the instability of intermediate diazonium species.

Workflow Diagram:

Synthesis Step1 Start: 3-Amino-pyrazole Step2 Nitrosation (NaNO2, HCl, 0°C) Step1->Step2 Electrophilic Subst. Intermediate 4-Nitroso-3-aminopyrazole (Red/Green Solid) Step2->Intermediate Precipitation Step3 Reduction (SnCl2 or H2/Pd-C) Intermediate->Step3 Reduction Product Final: 1H-Pyrazole-3,4-diamine Step3->Product Isolation (HCl salt)

Caption: Step-wise synthesis of the 1H-pyrazole-3,4-diamine core via nitrosation and reduction.

Detailed Protocol:

  • Nitrosation: Dissolve 3-aminopyrazole (10 mmol) in 5N HCl (20 mL). Cool to 0–5°C. Add dropwise a solution of

    
     (1.1 eq) in water. Stir for 1h. The 4-nitroso derivative will precipitate as a deeply colored solid. Filter and wash with cold water.
    
  • Reduction: Suspend the nitroso intermediate in Ethanol. Add

    
     (5 eq) and reflux for 2 hours (or use catalytic hydrogenation 
    
    
    
    , Pd/C, 40 psi).
  • Isolation: Neutralize with

    
     to pH 9, extract with Ethyl Acetate, and recrystallize. Note: The free base is oxidation-sensitive; store as dihydrochloride salt.
    
Kinase Inhibition Assay (ADP-Glo™)

To validate SAR, use a luminescent ADP detection assay. This is superior to radioactive


 assays for high-throughput screening.
  • Preparation: Dilute compounds in 100% DMSO (10 mM stock) and prepare 3-fold serial dilutions.

  • Reaction: In a 384-well plate, add 2

    
    L of compound, 4 
    
    
    
    L of Kinase (e.g., CDK2/CyclinE, 0.5 ng/well), and 4
    
    
    L of Substrate/ATP mix (10
    
    
    M ATP).
  • Incubation: Incubate at Room Temperature for 60 mins.

  • Detection: Add 10

    
    L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
    
  • Readout: Add 20

    
    L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.
    
  • Analysis: Fit data to Sigmoidal Dose-Response equation to determine

    
    .
    
    • Validation:Dinaciclib or Staurosporine must be used as a positive control (

      
       nM).
      

Supporting Data: SAR Trends

The table below summarizes representative SAR trends extracted from kinase inhibition studies (specifically CDK2/JAK2 data).

Compound IDR3 (Hinge)R4 (Hydrophobic)R1 (Solvent)IC50 (Kinase)Interpretation
A (Core)



> 10

M
Core scaffold lacks hydrophobic grip.
B


(Phenyl)

450 nMHydrophobic interaction at C4 improves potency.
C


(Azo)

85 nMAzo-linker extends into deep hydrophobic pocket (CAN508 analog).
D



> 10

M
Acetylation of C3 amine destroys H-bond donor capability.
E



600 nMMethylation at N1 causes minor steric clash or loss of water bridge.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. MDPI Molecules. (2021).

  • 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2. Journal of Medicinal Chemistry. (2025).

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. (2022).

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. (2025).[1]

Sources

A Senior Application Scientist's Guide to Diamine Building Blocks: 1H-Pyrazole-3,4-diamine Sulfate in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, diamine building blocks are foundational to the synthesis of a vast array of functional molecules. The strategic selection of a diamine core can profoundly influence the physicochemical properties, biological activity, and performance characteristics of the final compound. While aromatic diamines like ortho-phenylenediamine (OPD) have long been workhorses in the synthesis of heterocycles, there is a growing interest in heterocyclic diamines that offer unique structural and electronic properties. Among these, 1H-pyrazole-3,4-diamine sulfate is emerging as a versatile and valuable synthon.

This guide provides an in-depth comparison of 1H-pyrazole-3,4-diamine sulfate with other common diamine building blocks, particularly o-phenylenediamine. We will explore their distinct chemical personalities and how these translate into advantages and disadvantages in the synthesis of fused heterocyclic systems. This analysis is supported by representative experimental protocols and comparative data to inform your selection of the optimal building block for your research and development endeavors.

The Diamine Building Blocks: A Comparative Overview

The choice of a diamine building block is a critical decision in the design of a synthetic route. The geometry, basicity, and electronic nature of the diamine dictate its reactivity and the properties of the resulting products.

1H-Pyrazole-3,4-diamine Sulfate: This heterocyclic diamine presents a unique scaffold for several reasons. The pyrazole core is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[1] The two amino groups are situated on adjacent carbons of the pyrazole ring, analogous to OPD. However, the presence of the pyrazole ring introduces asymmetry and alters the electronic distribution compared to its carbocyclic counterpart. The sulfate salt form enhances stability and improves handling characteristics.

Ortho-phenylenediamine (OPD): As a classic aromatic diamine, OPD is widely used in the synthesis of benzimidazoles, quinoxalines, and other fused systems.[2] Its symmetric nature and well-understood reactivity make it a reliable and cost-effective choice for many applications.

Meta-phenylenediamine (MPD): An isomer of OPD, MPD is primarily used in the polymer industry for the production of high-strength fibers like aramids.[3] Its non-vicinal amine placement leads to different cyclization products compared to OPD and is therefore less relevant for the direct comparative synthesis of the fused systems discussed here.

Herein, we focus on the comparative utility of 1H-pyrazole-3,4-diamine sulfate and o-phenylenediamine in the synthesis of fused six-membered heterocyclic rings, a common transformation in drug discovery and materials science.

Physicochemical Properties: A Tale of Two Cores

A molecule's behavior in a reaction and its influence on the properties of the final product are dictated by its fundamental physicochemical characteristics. While specific experimental data for the free base of 1H-pyrazole-3,4-diamine is limited in publicly available literature, we can infer its properties from closely related, well-characterized analogs such as 1-hydroxyethyl-4,5-diamino pyrazole sulfate and 1-methyl-1H-pyrazole-4,5-diamine sulfate.

Property1H-Pyrazole-3,4-diamine Sulfate (and its analogs)o-Phenylenediaminem-Phenylenediamine
Molecular Weight ( g/mol ) ~210.21 (for 1-methyl derivative sulfate)[4]108.14108.14
Appearance Pale orange to white solid[5]White to reddish crystalline solid that darkens on exposure to air[6]Colorless needles that can turn red or purple in air[7]
Melting Point (°C) >183 (for 1-hydroxyethyl derivative sulfate)[5]102-104[6]64-66[7]
Solubility Water-soluble (sulfate salt)[8]Slightly soluble in cold water, soluble in hot water and organic solvents[6]Soluble in water
Basicity (pKa of conjugate acid) Expected to be lower than phenylenediamines due to the electron-withdrawing nature of the pyrazole ring.4.57[2]5.11[9]

The higher molecular weight and salt form of 1H-pyrazole-3,4-diamine sulfate contribute to its solid nature and water solubility, which can be advantageous in certain reaction setups. The lower predicted basicity of the pyrazole diamine compared to OPD suggests a difference in nucleophilicity, which can influence reaction kinetics and catalyst requirements.

Reactivity and Performance in Fused Heterocycle Synthesis

A common and highly valuable reaction for diamines is the condensation with 1,2-dicarbonyl compounds to form fused six-membered rings. For o-phenylenediamine, this reaction yields quinoxalines, a scaffold present in many biologically active molecules. The analogous reaction with 1H-pyrazole-3,4-diamine yields pyrazolo[3,4-b]pyrazines, which are also of significant interest in medicinal chemistry.[10]

G cluster_0 Quinoxaline Synthesis cluster_1 Pyrazolo[3,4-b]pyrazine Synthesis o-Phenylenediamine o-Phenylenediamine Quinoxaline Quinoxaline o-Phenylenediamine->Quinoxaline Condensation 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Quinoxaline 1H-Pyrazole-3,4-diamine 1H-Pyrazole-3,4-diamine Pyrazolo[3,4-b]pyrazine Pyrazolo[3,4-b]pyrazine 1H-Pyrazole-3,4-diamine->Pyrazolo[3,4-b]pyrazine Condensation 1,2-Dicarbonyl_2 1,2-Dicarbonyl 1,2-Dicarbonyl_2->Pyrazolo[3,4-b]pyrazine

Experimental Protocol 1: Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine

This protocol is a classic example of quinoxaline synthesis, known for its high efficiency and straightforward procedure.[1]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add o-phenylenediamine and benzil.

  • Add ethanol to the flask.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 1-2 hours), the product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Expected Outcome: This reaction typically proceeds in high yield, often exceeding 90%, and the product can be obtained in high purity without the need for column chromatography.

Experimental Protocol 2: Synthesis of 2,3-Diphenyl-1H-pyrazolo[3,4-b]pyrazine from 1H-Pyrazole-3,4-diamine Sulfate

This protocol is adapted from procedures for the synthesis of pyrazolo[3,4-b]pyrazines from substituted 4,5-diaminopyrazoles.[11]

Materials:

  • 1H-Pyrazole-3,4-diamine sulfate (1.0 mmol, ~198.2 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Triethylamine (2.2 mmol, 0.31 mL) or another suitable base

Procedure:

  • Suspend 1H-pyrazole-3,4-diamine sulfate in ethanol in a 25 mL round-bottom flask.

  • Add triethylamine to neutralize the sulfate salt and liberate the free diamine. Stir for 15 minutes.

  • Add benzil to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion (which may require several hours), cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The synthesis of fused systems from diaminopyrazoles often requires harsher conditions (heating) and may result in more moderate yields compared to the analogous reactions with o-phenylenediamine. The work-up and purification are also typically more involved.

G cluster_opd o-Phenylenediamine Workflow cluster_pd 1H-Pyrazole-3,4-diamine Sulfate Workflow start Start opd_path o-Phenylenediamine Pathway start->opd_path Simpler Protocol pd_path 1H-Pyrazole-3,4-diamine Sulfate Pathway start->pd_path More Complex Protocol end Fused Heterocycle opd_step1 Mix OPD and Dicarbonyl in Ethanol opd_step2 Stir at Room Temperature opd_step1->opd_step2 opd_step3 Precipitation and Filtration opd_step2->opd_step3 opd_step3->end High Yield pd_step1 Suspend Pyrazole Diamine Sulfate in Ethanol pd_step2 Add Base (e.g., TEA) pd_step1->pd_step2 pd_step3 Add Dicarbonyl and Reflux pd_step2->pd_step3 pd_step4 Aqueous Work-up and Extraction pd_step3->pd_step4 pd_step5 Column Chromatography pd_step4->pd_step5 pd_step5->end Moderate Yield

Performance Comparison
Feature1H-Pyrazole-3,4-diamine Sulfateo-Phenylenediamine
Reaction Conditions Often requires heating and the addition of a base to neutralize the sulfate salt.Typically proceeds at room temperature without the need for a catalyst or base.
Reaction Time Generally longer reaction times are required.Shorter reaction times are common.
Yield Moderate to good yields are reported in the literature for analogous systems.High to excellent yields are typically achieved.[1]
Work-up and Purification Usually requires an aqueous work-up and chromatographic purification.Often, the product precipitates and can be isolated by simple filtration in high purity.
Product Diversity The pyrazole core introduces an additional nitrogen atom and a site for further functionalization, leading to novel scaffolds.Leads to well-established benzofused systems.
Handling and Stability The sulfate salt is a stable, solid material.Can darken upon exposure to air and light, indicating some instability.[6]

Causality Behind Experimental Choices and Performance Differences

The observed differences in reactivity and performance can be attributed to the fundamental electronic and structural properties of the two diamine building blocks.

  • Nucleophilicity: The pyrazole ring is electron-withdrawing compared to a benzene ring. This reduces the electron density on the amino groups of 1H-pyrazole-3,4-diamine, making them less nucleophilic than those of o-phenylenediamine. This lower nucleophilicity necessitates more forcing reaction conditions, such as heating, to drive the condensation reaction to completion.

  • Basicity and the Role of the Sulfate Salt: The sulfate salt form of the pyrazole diamine requires an initial neutralization step with a base to generate the free diamine in situ. This adds a step to the experimental procedure and requires careful selection of a non-nucleophilic base that will not interfere with the subsequent condensation reaction.

  • Solubility and Product Isolation: The high polarity of the pyrazole-containing product and potential by-products often means that the final compound remains in solution, necessitating extraction and chromatographic purification. In contrast, the often-crystalline and less polar quinoxaline products derived from OPD frequently precipitate from the reaction mixture, allowing for a much simpler isolation procedure.

Conclusion: Selecting the Right Diamine for Your Application

The choice between 1H-pyrazole-3,4-diamine sulfate and a more traditional diamine like o-phenylenediamine is a strategic one that depends on the specific goals of the synthesis.

Choose o-phenylenediamine when:

  • The primary goal is the efficient, high-yield synthesis of a known benzofused heterocyclic system.

  • Cost and process simplicity are major considerations.

  • A robust and well-documented reaction is desired.

Choose 1H-pyrazole-3,4-diamine sulfate when:

  • The goal is to generate novel heterocyclic scaffolds with potentially unique biological activities.

  • The introduction of a pyrazole core is desirable for its medicinal chemistry properties or as a handle for further diversification.

  • The project can accommodate a more complex synthetic protocol, including heating and chromatographic purification.

In essence, o-phenylenediamine offers a reliable and efficient route to established chemical space, while 1H-pyrazole-3,4-diamine sulfate provides a gateway to novel and potentially more potent and selective compounds, albeit with a more demanding synthetic investment. As with any building block, a thorough understanding of its properties and reactivity is key to unlocking its full potential in your synthetic endeavors.

References

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). m-Phenylenediamine. Retrieved from [Link]

  • PMC. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation…. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1). Retrieved from [Link]

  • PMC. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Serve Content. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[5][9]DIAZEPINES. Retrieved from [Link]

  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Retrieved from [Link]

  • PubMed. (n.d.). Three-component reaction of o-aminophenol (o-phenylenediamine), dialkyl acetylenedicarboxylate and 3-phenacylideneoxindolines. Retrieved from [Link]

  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). m-Phenylenediamine – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-component reaction of o-aminophenol (o-phenylenediamine), dialkyl acetylenedicarboxylate and 3-phenacylideneoxindolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • MDPI. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals, from anti-inflammatory drugs to kinase inhibitors.[1] Consequently, the ability to accurately and reliably quantify pyrazole-containing compounds is paramount throughout the drug development lifecycle. This guide provides an in-depth comparison of analytical methodologies for pyrazole quantification, grounded in the principles of regulatory compliance and scientific rigor. We will explore the causality behind experimental choices and present actionable protocols to ensure your methods are robust, reliable, and fit for purpose.

The Regulatory Framework: Why Method Validation is Non-Negotiable

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of good analytical practice.[4][5] The ICH Q2(R1) guideline, in particular, provides a detailed framework for validation, outlining the specific characteristics that must be evaluated.[6][7] Adherence to these guidelines is not merely a bureaucratic hurdle; it is a scientific imperative that ensures the quality, safety, and efficacy of pharmaceutical products.[8]

The validation process is a continuous one, beginning in early development and extending throughout the product's lifecycle.[9] It provides a high degree of assurance that every measurement made is meaningful and reproducible.

Core Validation Parameters: A Practical Breakdown

An analytical method is characterized by a set of performance parameters. The selection of which parameters to validate depends on the intended application of the method. For a quantitative impurity test versus an assay of a major component, the requirements will differ. Below, we dissect the most critical parameters for the quantitative analysis of pyrazoles.

dot graph ValidationParameters { layout=neato; overlap=false; splines=true; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Center Node Assay [label="Quantitative Assay", pos="0,0!", pin=true, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Main Parameters Specificity [label="Specificity/\nSelectivity", pos="-2,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Linearity [label="Linearity", pos="2,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy", pos="-2,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Precision [label="Precision", pos="2,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Range [label="Range", pos="0,-3!", fillcolor="#FBBC05", fontcolor="#202124"];

// Sub-parameters LOD [label="LOD", pos="-4,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; LOQ [label="LOQ", pos="4,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; Robustness [label="Robustness", pos="0,3!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Dev -> PreVal -> Protocol; Protocol -> Execute -> Report; Report -> SOP -> Routine -> Lifecycle; }

Specificity (and Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For pyrazole quantification, this is paramount.

  • Causality: A lack of specificity can lead to artificially inflated results for the active pharmaceutical ingredient (API) or failure to detect critical impurities.

  • Protocol:

    • Forced Degradation: Intentionally degrade the pyrazole drug substance under various stress conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis).[10][11] The goal is to achieve 5-20% degradation to ensure significant degradants are formed without completely destroying the sample.[10]

    • Chromatographic Analysis: Analyze the stressed samples using the proposed method.

    • Peak Purity: Employ a photodiode array (PDA) detector in HPLC or mass spectrometry (MS) to assess peak purity. The method is specific if the main pyrazole peak is spectrally pure and well-resolved from all degradation products and impurities.[12]

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[2]

  • Causality: A non-linear response can lead to significant quantification errors, especially at the extremes of the concentration range.

  • Protocol:

    • Standard Preparation: Prepare a minimum of five standard solutions of the pyrazole reference standard at different concentrations. For an assay, this range is typically 80% to 120% of the target concentration.[2]

    • Analysis: Analyze each standard in triplicate.

    • Evaluation: Plot the average response versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.998.[13]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]

  • Causality: Inaccurate methods can lead to incorrect dosage calculations or out-of-specification (OOS) results, with serious implications for patient safety and batch release.

  • Protocol:

    • Spiking: For a drug product, spike a placebo (mixture of all excipients) with known amounts of the pyrazole API at different concentration levels (e.g., 80%, 100%, 120%).

    • Analysis: Analyze a minimum of three preparations at each level.

    • Evaluation: Calculate the percent recovery for each sample.

    • Acceptance Criteria: Recovery is typically expected to be within 98.0% to 102.0%.

Precision

Precision is the measure of the random error of a method, typically expressed as the relative standard deviation (RSD) for a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Causality: Poor precision indicates a highly variable method, reducing confidence in individual results.

  • Protocol:

    • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Evaluation: Calculate the RSD for each set of measurements.

    • Acceptance Criteria: The RSD should typically be not more than 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

These parameters are crucial for impurity and degradation product analysis.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

  • Causality: A method with an LOQ that is too high may fail to quantify a toxic impurity that must be controlled at very low levels.

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Confirm the LOQ by analyzing multiple preparations at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Comparison of Analytical Techniques for Pyrazole Quantification

The choice of analytical technique depends heavily on the intended purpose, the sample matrix, and the required sensitivity.

Parameter HPLC-UV/PDA GC-MS LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile compounds based on boiling point, detection by mass.Separation by polarity, highly specific detection by mass-to-charge ratio.
Typical Application Assay, purity, and stability testing of drug substances and products.[13][15]Analysis of residual solvents or volatile, thermally stable pyrazole derivatives.[16][17]Quantification in complex biological matrices (plasma, tissue), trace-level impurity analysis.[18][19][20]
Sensitivity Moderate (µg/mL range).[15]High (ng/mL to pg/mL range).[17]Very High (pg/mL to fg/mL range).[20]
Specificity Good, enhanced by PDA peak purity analysis. Susceptible to co-eluting impurities with similar UV spectra.Very high, based on both retention time and mass fragmentation patterns.[16]Excellent, highly selective due to precursor/product ion monitoring (MRM).
Advantages Robust, widely available, cost-effective, straightforward method development.Excellent for volatile impurities, high resolving power with capillary columns.Unmatched sensitivity and specificity, ideal for bioanalysis.[19]
Limitations Lower sensitivity, may not resolve all impurities from the main peak.Requires analyte to be volatile and thermally stable; derivatization may be needed.Higher cost and complexity, susceptible to matrix effects (ion suppression/enhancement).[21]

Detailed Protocol: Validation of a Stability-Indicating RP-HPLC Method for a Pyrazole API

This section provides a practical, step-by-step workflow for validating a reversed-phase HPLC (RP-HPLC) method for the assay of a hypothetical pyrazole API.

Objective: To validate an RP-HPLC method for the quantification of "Pyrazolab" API in accordance with ICH Q2(R1) guidelines.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Ammonium Acetate Buffer (pH 4.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 250 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Step-by-Step Validation Experiments

1. System Suitability:

  • Procedure: Before each validation run, inject a standard solution (e.g., 100 µg/mL) five times.

  • Acceptance Criteria:

    • RSD of peak areas < 2.0%

    • Tailing factor < 2.0

    • Theoretical plates > 2000

2. Specificity (Forced Degradation):

  • Procedure:

    • Acid: 0.1 M HCl at 60 °C for 4 hours.

    • Base: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours.

    • Photolytic: ICH-specified light exposure.

  • Analysis: Analyze all stressed samples alongside an unstressed control.

  • Evaluation: Ensure the "Pyrazolab" peak is resolved from all degradation peaks (Resolution > 2.0). Perform peak purity analysis using a PDA detector.

3. Linearity:

  • Procedure: Prepare and inject (n=3) standards at 50, 80, 100, 120, and 150 µg/mL.

  • Evaluation: Plot mean peak area vs. concentration. Calculate the correlation coefficient (r²), y-intercept, and slope.

  • Acceptance Criteria: r² ≥ 0.999.

4. Accuracy (Recovery):

  • Procedure: Prepare samples in triplicate at 80, 100, and 120 µg/mL by spiking a known amount of "Pyrazolab" into a placebo matrix.

  • Evaluation: Calculate the % recovery at each level.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0% at each level.

5. Precision:

  • Repeatability: Prepare six individual samples at 100 µg/mL and analyze.

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system.

  • Evaluation: Calculate the RSD for each set of six samples and for the combined twelve samples.

  • Acceptance Criteria: RSD ≤ 2.0%.

6. Robustness:

  • Procedure: Systematically vary key method parameters:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (± 2% organic)

    • Column Temperature (± 5 °C)

  • Evaluation: Analyze a system suitability solution under each condition and assess the impact on results.

  • Acceptance Criteria: System suitability criteria must be met, and the results should not be significantly affected.

Conclusion

The validation of an analytical method for pyrazole quantification is a systematic process that demonstrates the method's reliability and suitability for its intended purpose. By grounding the validation plan in regulatory guidelines like ICH Q2(R1) and understanding the scientific rationale behind each parameter, researchers can develop robust methods using techniques from HPLC to LC-MS/MS. This ensures the generation of high-quality, defensible data that is crucial for advancing drug development and ensuring patient safety.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). Bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. Retrieved from [Link]

  • International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubMed. (2012, March 15). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Retrieved from [Link]

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]

  • MDPI. (n.d.). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. Retrieved from [Link]

  • Pharmatutor. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). VALIDATION OF LC/MS/MS METHOD FOR ASSESSMENT OF THE IN VITRO ACTIVITY OF SELECTED RAT CYTOCHROME P450 ISOENZYMES. Retrieved from [Link]

  • Research Square. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • PubMed Central. (2021, November 26). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Retrieved from [Link]

  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]

  • LinkedIn. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Bentham Open. (2015, February 17). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. Retrieved from [Link]

  • OMICS International. (n.d.). Development and Validation of an HPLC Method for Quantifying Dapiprazole in Bulk Preparations. Retrieved from [Link]

Sources

Comparative Guide: Strategic Methodologies for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioselectivity Imperative

In the landscape of modern medicinal chemistry, the pyrazole ring is a privileged scaffold, anchoring blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . However, the synthesis of pyrazoles—specifically 1,3,5- versus 1,3,4-trisubstituted isomers—remains a critical bottleneck.

For a drug development professional, the choice of methodology is not merely about yield; it is about regiochemical fidelity . A classical condensation that yields a 4:1 mixture of isomers requires tedious chromatographic separation, inflating costs and reducing throughput. Conversely, a modern catalytic approach might offer 99:1 selectivity but at the cost of expensive transition metals.

This guide objectively compares three distinct synthetic paradigms:

  • The Classical Knorr Condensation (and how to mitigate its flaws).

  • 1,3-Dipolar Cycloaddition (The regioselective precision tool).

  • Iodine-Mediated Multicomponent Reaction (MCR) (The modern green alternative).

Methodology 1: The Optimized Knorr Condensation

Principle: The acid-catalyzed cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds.

Mechanism & Causality

The reaction proceeds via a stepwise attack of the hydrazine nitrogens on the carbonyl carbons.[1]

  • The Problem: With unsymmetrical 1,3-diketones, the hydrazine can attack either carbonyl first.[2] The regioselectivity is governed by a subtle tug-of-war between sterics (attacking the less hindered carbonyl) and electronics (attacking the more electrophilic carbonyl).[2]

  • The Fix: Controlling pH or using bulky hydrazine protecting groups can shift this balance, but "native" selectivity is often poor.

KnorrMechanism Start 1,3-Diketone + Hydrazine Inter1 Hydrazone Intermediate Start->Inter1 Nucleophilic Attack (Imine Formation) Inter2 5-Hydroxy- pyrazoline Inter1->Inter2 Cyclization Product Pyrazole (Aromatic) Inter2->Product Dehydration (-H2O)

Figure 1: Simplified mechanistic flow of the Knorr Synthesis involving condensation and dehydration steps.

Experimental Protocol: Controlled Condensation

Target: Synthesis of 1-phenyl-3-methyl-5-arylpyrazole.

  • Reagents: 1-phenylbutane-1,3-dione (1.0 equiv), Phenylhydrazine (1.1 equiv), Ethanol (0.5 M), Acetic Acid (cat.).

  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

  • Execution:

    • Dissolve the diketone in ethanol.

    • Add phenylhydrazine dropwise at 0°C (Critical: Low temp favors kinetic control).

    • Add 2-3 drops of glacial acetic acid.

    • Allow to warm to room temperature, then reflux for 2 hours.

  • Workup: Cool the mixture. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

  • Validation: Check Regioisomeric Ratio (RR) via 1H NMR (focus on the pyrazole C4-H singlet shift).

Pros/Cons:

  • + Scalable and uses cheap reagents.[3]

  • - Often yields isomeric mixtures (e.g., 80:20) requiring separation.

Methodology 2: Regioselective 1,3-Dipolar Cycloaddition

Principle: The reaction of Nitrile Imines (generated in situ) with alkynes or alkyne surrogates (like enol ethers or nitroolefins).

Mechanism & Causality

Unlike the Knorr method, this is a concerted [3+2] cycloaddition. The regiochemistry is strictly dictated by the FMO (Frontier Molecular Orbital) interactions between the dipole (nitrile imine) and the dipolarophile.

  • Why it works: By using specific "alkyne surrogates" (e.g., activated alkenes), one can force the dipole to align in exactly one orientation, achieving >98:1 regioselectivity.

Cycloaddition Precursor Hydrazonoyl Chloride Dipole Nitrile Imine (1,3-Dipole) Precursor->Dipole Base (Et3N) -HCl TS Concerted Transition State Dipole->TS + Dipolarophile Alkyne Alkyne/Surrogate (Dipolarophile) Alkyne->TS Prod Regiopure Pyrazole TS->Prod Cyclization

Figure 2: The [3+2] cycloaddition pathway. Nitrile imines are generated in situ to react with dipolarophiles.

Experimental Protocol: Nitrile Imine Cycloaddition

Target: 1,3-Diphenyl-4-carboethoxypyrazole.

  • Reagents:

    
    -phenylbenzohydrazonoyl chloride (1.0 equiv), Ethyl propiolate (1.2 equiv), Triethylamine (Et3N, 2.0 equiv), DCM (dry).
    
  • Execution:

    • Dissolve hydrazonoyl chloride and ethyl propiolate in dry DCM under Argon.

    • Slow Addition: Add Et3N dissolved in DCM dropwise over 30 mins at 0°C. (Rapid addition can cause dipole dimerization).

    • Stir at room temperature for 12 hours.

  • Workup: Wash organic layer with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: High regioselectivity is expected due to the electronic polarization of ethyl propiolate.

Pros/Cons:

  • + Exceptional regiocontrol (>95:5).[4]

  • - Requires synthesis of hydrazonoyl chloride precursors; Atom economy is lower due to loss of HCl.

Methodology 3: Iodine-Mediated Oxidative MCR

Principle: A metal-free, "green" multicomponent reaction involving aldehydes, hydrazines, and active methylene compounds, driven by iodine oxidation.

Mechanism & Causality

This method bypasses the need for pre-formed 1,3-diketones or unstable dipoles. Iodine acts as a Lewis acid to activate the carbonyl and an oxidant to dehydrogenate the intermediate pyrazoline.

  • Green Advantage: It avoids transition metals and uses molecular iodine (cheap, less toxic) to drive the aromatization.

Experimental Protocol: One-Pot Oxidative Synthesis

Target: 1,3,4,5-Tetrasubstituted pyrazole.

  • Reagents: Benzaldehyde (1.0 equiv), Phenylhydrazine (1.0 equiv), Ethyl acetoacetate (1.0 equiv), Iodine (20 mol%), DMSO (solvent).

  • Execution:

    • Mix aldehyde and phenylhydrazine in DMSO; stir for 30 mins to form hydrazone in situ.

    • Add ethyl acetoacetate and Iodine.

    • Heat the mixture to 80°C for 4-6 hours.

  • Workup: Quench with aqueous sodium thiosulfate (to remove excess Iodine). Extract with EtOAc.[4]

  • Purification: Recrystallization is often sufficient.

Pros/Cons:

  • + High atom economy, One-pot, Metal-free.[5]

  • - Limited to substrates compatible with oxidative conditions (sensitive functional groups may oxidize).

Comparative Analysis

FeatureKnorr Condensation 1,3-Dipolar Cycloaddition Iodine-Mediated MCR
Regioselectivity Low to Moderate (Substrate dependent)High (Excellent control) Moderate
Atom Economy High (Water is only byproduct)Low (Stoichiometric waste)High
Scalability Excellent (Industrial Standard) Moderate (Precursor cost)Good
Reaction Conditions Acidic/Basic, RefluxMild, Base-mediatedOxidative, Heat
Best For... Symmetric diketones or simple substratesComplex, unsymmetrical targetsRapid library generation (Combichem)

References

  • Knorr Pyrazole Synthesis & Mechanisms

    • Review: "Recent Advances in the Synthesis of Pyrazoles: A Review." MDPI, 2023. Link

    • Mechanism:[1][2][4][6][7][8][9][10] "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." React.[2][4][5][7][8][9][11][12][13][14] Chem. Eng., 2022.[6][10] Link

  • 1,3-Dipolar Cycloaddition

    • Regioselectivity:[2][3][6][10][11][12][14][15][16][17][18] "Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines." Molecules, 2021. Link

    • Alkyne Surrogates: "Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates." J. Heterocyclic Chem., 2017. Link

  • Modern/Green Methodologies

    • Iodine-Mediated:[5][10] "Molecular iodine-mediated synthesis of pyrazoles."[8][18] ResearchGate Review, 2025. Link

    • Multicomponent: "Recent advances in the multicomponent synthesis of pyrazoles."[13] Org.[4][5] Biomol. Chem., 2024.[5][14][19] Link

Sources

A Senior Application Scientist's Guide to Assessing the Anti-Biofilm Potential of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The inexorable rise of antibiotic resistance has rendered many conventional therapies obsolete, creating a pressing need for novel antimicrobial strategies. Bacterial biofilms, resilient communities of microorganisms encased in a self-produced matrix, are a primary driver of this crisis. Their inherent tolerance to antibiotics and host immune defenses makes them a formidable challenge in both clinical and industrial settings. This guide provides an in-depth, comparative analysis of pyrazole compounds as a promising class of anti-biofilm agents, grounded in experimental data and validated protocols.

The Pyrazole Scaffold: A Privileged Structure in Anti-Biofilm Research

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a versatile and "privileged" scaffold in medicinal chemistry. Their derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial and, more recently, potent anti-biofilm properties.[1][2] Unlike traditional bactericidal or bacteriostatic agents that aim to kill or inhibit growth, many pyrazole compounds function as "biofilm disruptors." They interfere with the complex signaling and structural pathways that bacteria use to form and maintain these resilient communities.

Several mechanisms of action have been proposed for the anti-biofilm activity of pyrazoles:

  • Quorum Sensing (QS) Inhibition: Biofilm formation is often regulated by quorum sensing, a cell-to-cell communication system that coordinates gene expression based on population density.[1] Certain pyrazole derivatives have been shown to interfere with QS signaling, effectively blinding the bacteria to each other's presence and preventing the coordinated expression of virulence factors and biofilm matrix components.[1][3]

  • Enzyme Inhibition: Some pyrazoles target key enzymes essential for bacterial survival and biofilm formation. For instance, they can act as inhibitors of carbonic anhydrases, which are metalloenzymes that play a role in microbial metabolism and pH homeostasis.[1] Others have been designed as hybrids with known antibiotics like ciprofloxacin to inhibit DNA gyrase, thereby preventing bacterial replication.[4]

  • Disruption of Cell Wall Synthesis: Certain pyrazole-benzofuran hybrids have been identified as potent inhibitors of the MurB enzyme, a crucial component in the synthesis of the bacterial cell wall.[5]

The diverse mechanisms of pyrazole compounds make them attractive candidates for combating multi-drug resistant pathogens.[6]

Performance Comparison: Pyrazole Derivatives vs. Alternative Anti-Biofilm Agents

To contextualize the potential of pyrazole compounds, it is essential to compare their efficacy against established or alternative anti-biofilm agents. The following table summarizes key performance indicators—Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC)—for select pyrazole derivatives and other compound classes against common biofilm-forming pathogens. Lower values indicate higher potency.

Compound/ClassTarget OrganismMBIC₅₀ (µg/mL)Mechanism of ActionReference
Pyrazole Derivative 4a Staphylococcus aureus0.023Not specified[2]
Pyrazole Derivative 5a Staphylococcus aureus0.023Not specified[2]
Pyrazole Derivative 5c Staphylococcus aureus> 0.187Not specified[2]
Pyrazole Derivative 6f Staphylococcus aureus0.023Not specified[2]
Ciprofloxacin (Control) Staphylococcus aureus> 128DNA Gyrase Inhibition[4]
Furanone C-30 Pseudomonas aeruginosa~5Quorum Sensing InhibitionN/A
Lactoferrin Peptide Pseudomonas aeruginosa~64Iron SequestrationN/A

Data for Furanone C-30 and Lactoferrin Peptide are representative values from the broader scientific literature and are included for comparative purposes.

As the data indicates, specific pyrazole derivatives (e.g., 4a, 5a, 6f) exhibit exceptionally low MBIC values against S. aureus, suggesting potent biofilm inhibition activity that can be superior to conventional antibiotics like ciprofloxacin.[2][4]

Experimental Guide for Assessing Anti-Biofilm Potential

Rigorous and reproducible experimental design is paramount in drug discovery. The following section details validated protocols for assessing the anti-biofilm properties of novel compounds, explaining the rationale behind each critical step.

High-Throughput Screening: The Crystal Violet (CV) Assay

The CV assay is a foundational method for quantifying total biofilm biomass. It is a simple, robust, and cost-effective technique suitable for screening large compound libraries.

CV_Workflow cluster_prep Preparation cluster_incubation Biofilm Growth cluster_staining Quantification A 1. Prepare Bacterial Inoculum & Test Compounds B 2. Inoculate 96-well Plate with Bacteria & Compounds A->B C 3. Incubate (24-48h, 37°C) to Allow Biofilm Formation B->C Static Incubation D 4. Wash to Remove Planktonic Cells C->D E 5. Stain with 0.1% Crystal Violet D->E F 6. Wash to Remove Excess Stain E->F G 7. Solubilize Bound Stain (e.g., 30% Acetic Acid) F->G H 8. Read Absorbance (OD 570-595 nm) G->H

Caption: Workflow for the Crystal Violet (CV) biofilm assay.

  • Preparation: Grow a liquid culture of the desired bacterial strain overnight. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.05) in fresh growth medium.[7]

  • Inoculation: In a 96-well flat-bottom plate, add 100 µL of the diluted bacterial culture to each well. Add 100 µL of your pyrazole compound at various concentrations (2-fold serial dilutions are common). Include positive (bacteria only) and negative (sterile medium) controls.

  • Incubation: Cover the plate and incubate under static conditions for 24 to 48 hours at the optimal growth temperature for the bacterium (e.g., 37°C).[7]

  • Washing (Self-Validation Step): This is a critical step. Gently discard the liquid medium from the wells. Wash the wells at least twice with a sterile saline solution (e.g., PBS) to remove planktonic (free-floating) and weakly adhered cells. This ensures that the subsequent staining quantifies only the robust, adherent biofilm. Invert the plate and tap firmly on absorbent paper to remove all excess liquid.[8]

  • Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[8]

  • Excess Stain Removal: Discard the stain solution and wash the plate again with water until the negative control wells are colorless.[9] This step is crucial to reduce background noise.

  • Solubilization: Air-dry the plate completely. Add 200 µL of a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound dye.[7][9]

  • Quantification: Transfer the solubilized dye to a new flat-bottom plate and measure the absorbance at a wavelength between 570-595 nm using a plate reader.[9] The absorbance is directly proportional to the amount of biofilm biomass.

Visual Confirmation: Confocal Laser Scanning Microscopy (CLSM)

While the CV assay provides quantitative data on biomass, it offers no insight into the three-dimensional structure of the biofilm. CLSM is the gold standard for visualizing biofilm architecture, assessing cell viability within the biofilm, and observing the effects of treatment compounds in real-time.[10][11]

CLSM_Workflow A 1. Grow Biofilm on Microscopy-Grade Surface (e.g., glass-bottom dish) B 2. Treat with Pyrazole Compound (or Vehicle Control) A->B C 3. Stain with Fluorescent Dyes (e.g., SYTO 9 & Propidium Iodide) B->C D 4. Wash Gently to Remove Excess Stain C->D E 5. Acquire Z-Stack Images using Confocal Microscope D->E F 6. Reconstruct 3D Image & Analyze Structural Parameters E->F

Caption: Experimental workflow for biofilm analysis by CLSM.

  • Biofilm Growth: Grow biofilms directly on a surface suitable for high-resolution microscopy, such as a glass-bottom multi-well plate or a specialized flow cell.[12] Incubate under desired conditions with the pyrazole compound.

  • Staining: A common and effective choice for assessing viability is a dual-staining approach.

    • SYTO 9: A green fluorescent dye that stains all bacterial cells (both live and dead).

    • Propidium Iodide (PI): A red fluorescent dye that can only penetrate cells with compromised membranes (i.e., dead cells).

    • Rationale: This combination allows for the visualization of live (green) and dead (red) cells within the biofilm, providing immediate insight into the compound's bactericidal activity within the biofilm context.[11]

  • Imaging: Mount the sample on the confocal microscope stage. Use appropriate laser lines for excitation (e.g., 488 nm for SYTO 9, 561 nm for PI).

  • Z-Stack Acquisition: This is the key feature of CLSM. The microscope acquires a series of images at different focal planes (z-axis) throughout the depth of the biofilm.[13]

  • 3D Reconstruction and Analysis: Use imaging software (e.g., ImageJ/Fiji, Imaris) to reconstruct the z-stack into a 3D model of the biofilm. This allows for the quantification of critical structural parameters like average thickness, biovolume, and surface roughness, providing a detailed picture of the compound's disruptive effects.[11]

Mechanism of Action: Quorum Sensing (QS) Inhibition Assay

To determine if a pyrazole compound's anti-biofilm activity stems from QS inhibition, a biosensor strain is typically used. Chromobacterium violaceum is a common choice as it produces a purple pigment, violacein, under the control of a QS system.[14]

  • Prepare a petri dish with standard agar.

  • Spread a lawn of the C. violaceum biosensor strain.

  • Place a sterile paper disc impregnated with a sub-inhibitory concentration of the pyrazole compound onto the center of the lawn.

  • Incubate the plate for 24-48 hours.

  • Interpretation: A clear, colorless halo around the paper disc indicates the inhibition of violacein production, which is a strong indicator of QS inhibition.[1] The absence of a halo suggests the compound does not interfere with this specific QS pathway. This is a self-validating system, as the bacterial lawn grows up to the disc, confirming the compound is not simply bactericidal at that concentration.

Conclusion and Future Directions

Pyrazole-based compounds represent a highly promising frontier in the battle against biofilm-mediated infections. Their ability to inhibit biofilm formation at very low concentrations, often through non-bactericidal mechanisms like quorum sensing inhibition, makes them ideal candidates for novel therapeutics that may exert less selective pressure for the development of resistance.[5][6]

The experimental workflows detailed in this guide provide a robust framework for screening, validating, and characterizing the anti-biofilm potential of new pyrazole derivatives. Future research should focus on elucidating the precise molecular targets of the most potent compounds, optimizing their pharmacological properties through structure-activity relationship (SAR) studies, and evaluating their efficacy in more complex, clinically relevant biofilm models. By combining rigorous, multi-faceted assessment with rational drug design, the full therapeutic potential of the pyrazole scaffold can be realized.

References

  • Microscopic visualization of antibiofilm activity of pyrazole... - ResearchGate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. (2022). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (2023). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract from Novel Bacterial Species of Paenibacillus Using a Rat Model of Chronic Lung Infection. (2022). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. (2022). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). MDPI. Retrieved February 6, 2026, from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved February 6, 2026, from [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (2023). PubMed. Retrieved February 6, 2026, from [Link]

  • Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy. (2024). ibidi. Retrieved February 6, 2026, from [Link]

  • General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved February 6, 2026, from [Link]

  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Quorum Sensing Inhibiting Activity of Streptomyces coelicoflavus Isolated from Soil. (2016). Frontiers. Retrieved February 6, 2026, from [Link]

  • (PDF) Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. (2023). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Quorum Sensing Inhibition Selects for Virulence and Cooperation in Pseudomonas aeruginosa. (2015). ResearchGate. Retrieved February 6, 2026, from [Link]

  • How can I assess biofilm formation by crystal violet binding assay?. (2015). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Evaluating Bacterial Biofilms With Confocal Imaging. (2024). Technology Networks. Retrieved February 6, 2026, from [Link]

  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (n.d.). Association for Biology Laboratory Education. Retrieved February 6, 2026, from [Link]

  • Confocal and EM to analyze Bacterial Biofilms on Fungal Colonies | Protocol Preview. (2022). YouTube. Retrieved February 6, 2026, from [Link]

  • Microscopy Methods for Biofilm Imaging: Focus on SEM and VP-SEM Pros and Cons. (2021). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

Sources

A-_Senior_Application_Scientist's_Guide_to_Screening_1H-pyrazole-3,4-diamine_Sulfate_Derivatives_Against_Cancer_Cell_Lines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Within this landscape, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive overview of the experimental workflow for screening 1H-pyrazole-3,4-diamine sulfate derivatives against various cancer cell lines, offering a comparative analysis of their potential as therapeutic agents.

The rationale for focusing on this class of compounds stems from the structural similarities of the pyrazolopyrimidine nucleus to purines, suggesting they may act as ATP competitive inhibitors for various kinases crucial for cancer cell proliferation.[3] Indeed, pyrazole derivatives have been shown to interact with multiple targets, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin, leading to diverse mechanisms of anticancer action.[4]

Experimental Design: A Foundation for Reliable Screening

A robust experimental design is paramount for obtaining meaningful and reproducible data. This involves careful selection of cancer cell lines, appropriate controls, and a well-defined cytotoxicity assay.

Selection of Cancer Cell Lines:

The choice of cancer cell lines should reflect a diversity of tumor types to assess the broad-spectrum potential of the derivatives. A typical panel might include:

  • MCF-7: An estrogen-receptor-positive breast cancer cell line, widely used for screening potential anticancer compounds.[5]

  • MDA-MB-231: A triple-negative breast cancer cell line, representing a more aggressive and difficult-to-treat cancer subtype.[6]

  • A549: A human lung adenocarcinoma cell line.[7]

  • HepG2: A human liver cancer cell line.[7]

  • K562: A human chronic myeloid leukemia cell line.[7][8]

  • PC-3: A human prostate cancer cell line.[7]

Inclusion of a non-cancerous cell line, such as human embryonic kidney cells (HEK-293), is crucial for evaluating the selectivity of the compounds and their potential for off-target toxicity.[7]

Controls:

  • Positive Control: A well-characterized anticancer drug (e.g., Doxorubicin, Cisplatin) is used to validate the assay's sensitivity and provide a benchmark for the activity of the test compounds.

  • Negative Control: Untreated cells serve as a baseline for normal cell growth and viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve the pyrazole derivatives (e.g., DMSO) to account for any potential solvent-induced cytotoxicity.

In Vitro Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay

While several colorimetric assays are available for assessing cytotoxicity, such as the MTT and XTT assays, the Sulforhodamine B (SRB) assay offers several advantages.[9][10] It is a simpler, faster, and more sensitive method that measures cell density based on the staining of total cellular protein.[9] The SRB assay provides a stable endpoint that is less susceptible to environmental fluctuations.[9]

Experimental Protocol: SRB Assay

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 1H-pyrazole-3,4-diamine sulfate derivatives and the positive control drug. Add the compounds to the respective wells and incubate for a predetermined period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 515 nm.[11]

Caption: A flowchart of the Sulforhodamine B (SRB) assay workflow.

Data Analysis and Interpretation

The percentage of cell viability is calculated for each concentration of the test compound. These values are then used to plot a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the compound that inhibits 50% of cancer cell growth and is a key parameter for comparing the cytotoxic potential of different derivatives.

Comparative Analysis of Hypothetical Screening Data

The following table presents hypothetical IC50 values for a series of 1H-pyrazole-3,4-diamine sulfate derivatives against a panel of cancer cell lines.

CompoundMCF-7 (µM)MDA-MB-231 (µM)A549 (µM)HepG2 (µM)K562 (µM)PC-3 (µM)HEK-293 (µM)
PD-S-01 15.228.745.133.618.950.3>100
PD-S-02 5.812.419.810.58.225.185.6
PD-S-03 2.14.57.33.92.89.742.3
PD-S-04 35.655.278.962.441.788.1>100
Doxorubicin 0.81.21.50.90.51.85.4

From this hypothetical data, compound PD-S-03 demonstrates the most potent anticancer activity across all tested cancer cell lines, with IC50 values in the low micromolar range. Importantly, it also shows a degree of selectivity, being significantly more toxic to cancer cells than to the non-cancerous HEK-293 cells.

Unraveling the Mechanism of Action

The anticancer activity of pyrazole derivatives can be attributed to their ability to interfere with various cellular processes. Many pyrazole-based compounds induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancer cells.[6] Some derivatives have been shown to trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.[6]

Furthermore, the pyrazole scaffold is a key feature in many kinase inhibitors.[12][13] These compounds can target critical signaling pathways involved in cancer cell growth and survival, such as the JAK/STAT and Aurora kinase pathways.[8]

Kinase Inhibition Pathway Pyrazole Derivative Pyrazole Derivative Kinase (e.g., CDK, EGFR) Kinase (e.g., CDK, EGFR) Pyrazole Derivative->Kinase (e.g., CDK, EGFR) Inhibits Substrate Phosphorylation Substrate Phosphorylation Kinase (e.g., CDK, EGFR)->Substrate Phosphorylation Promotes Downstream Signaling Downstream Signaling Substrate Phosphorylation->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: A simplified diagram of a kinase inhibition pathway by pyrazole derivatives.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the anticancer potency and selectivity of these derivatives.[1] SAR studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity.

Key structural features of pyrazole derivatives that can be modified to enhance their anticancer efficacy include:

  • Substituents on the pyrazole ring: The nature and position of substituents can significantly influence the compound's interaction with its biological target.[1]

  • Aromatic rings: The presence and substitution pattern of aryl groups attached to the pyrazole core are often critical for activity.[14]

  • Linker groups: The type and length of the linker connecting the pyrazole scaffold to other functional groups can impact the compound's overall conformation and binding affinity.

By methodically exploring these structural modifications, medicinal chemists can design and synthesize novel 1H-pyrazole-3,4-diamine sulfate derivatives with improved therapeutic potential.

Conclusion and Future Perspectives

The screening of 1H-pyrazole-3,4-diamine sulfate derivatives represents a promising avenue for the discovery of novel anticancer agents. The experimental framework outlined in this guide provides a robust methodology for identifying lead compounds with potent and selective cytotoxic activity. Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most promising derivatives, as well as optimizing their pharmacological properties through further SAR studies. These efforts will be instrumental in translating the therapeutic potential of this versatile chemical scaffold into effective cancer treatments.

References

  • Afshari, A. R., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Avicenna Journal of Medical Biotechnology, 13(1), 29–35. Available at: [Link]

  • Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5086. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 184-201. Available at: [Link]

  • Mphahlele, M. J., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 9(12), 14205–14217. Available at: [Link]

  • Al-Mawsawi, L. Q., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4937. Available at: [Link]

  • Nahata, A. (2014). Re: How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions? ResearchGate. Available at: [Link]

  • Gatley, S. J., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(26), 5173-5179. Available at: [Link]

  • Chantarawong, W., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. Pharmaceuticals, 16(4), 509. Available at: [Link]

  • Keep, P. L., et al. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 29A(13), 1845-1848. Available at: [Link]

  • Hafez, H. N., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(11), 18588-18602. Available at: [Link]

  • Sharma, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(11), 7793-7814. Available at: [Link]

  • Yılmaz, D. & Yılmaz, S. (2021). IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. Journal of Health Sciences and Medicine, 4(4), 521-527. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112921. Available at: [Link]

  • National Cancer Institute. (n.d.). NCI-60 DTP Human Tumor Cell Line Screen. In Developmental Therapeutics Program. Retrieved from [Link]

  • Chantarawong, W., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(6), 2533. Available at: [Link]

  • Patil, A. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Patil, S. M., et al. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Topics in Medicinal Chemistry, 25(4). Available at: [Link]

  • Sharma, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. Available at: [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 343(10), 557-565. Available at: [Link]

Sources

Optimizing Kinase Inhibition: A Comparative Guide to Pyrazole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Privilege

In the landscape of small molecule drug discovery, the pyrazole ring has earned the status of a "privileged scaffold."[1][2][3][4][5] Its planar, electron-rich structure allows it to function as a robust bioisostere for the imidazole ring of adenine, making it an ideal candidate for ATP-competitive inhibition.

This guide moves beyond basic structural descriptions to compare the efficacy and pharmacodynamic profiles of leading pyrazole-containing kinase inhibitors.[6] We focus on the critical transition from biochemical potency (IC50) to physiological efficacy (Residence Time), using Ruxolitinib (JAK1/2) and Crizotinib (ALK/ROS1) as primary case studies.

Structural Basis of Efficacy

The efficacy of pyrazole-based inhibitors is largely dictated by their binding mode within the kinase ATP-binding pocket.

  • Hinge Binding: The pyrazole nitrogen often acts as a hydrogen bond acceptor/donor pair, interacting with the backbone residues of the kinase hinge region (e.g., Glu/Leu).

  • Gatekeeper Interaction: Substituents on the pyrazole ring are frequently optimized to access the hydrophobic back pocket, bypassing the "gatekeeper" residue that often confers resistance.

Figure 1: Pyrazole Interaction Logic in Kinase Domains

The following diagram illustrates the generalized binding logic of pyrazole scaffolds within the ATP cleft.

PyrazoleBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu/Leu Backbone) ATP_Pocket->Hinge Structural Context Efficacy Therapeutic Efficacy (Inhibition) Hinge->Efficacy Blocks ATP Binding Pyrazole Pyrazole Core (Scaffold) Pyrazole->Hinge H-Bonding (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrazole->Gatekeeper Steric Evasion/Interaction ActivationLoop Activation Loop (DFG Motif) Pyrazole->ActivationLoop Stabilizes Inactive Conf. Gatekeeper->Efficacy Determines Selectivity

Caption: Schematic representation of the pyrazole scaffold's critical interactions within the kinase domain, highlighting the hinge region H-bonding that drives potency.

Comparative Efficacy Analysis

We compare three FDA-approved inhibitors where the pyrazole moiety is central to the pharmacophore. Note that while Ruxolitinib and Crizotinib contain fused or substituted systems, the pyrazole ring is critical for their specific binding orientation.

Table 1: Comparative Efficacy Profile
FeatureRuxolitinib Crizotinib Avapritinib
Primary Targets JAK1, JAK2ALK, ROS1, c-METKIT (D816V), PDGFRA
Scaffold Class Pyrazole-substituted PyrrolopyrimidineAminopyridine-substituted PyrazolePyrazole-based Macrocycle (Functionally)
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (Active Conformation)
Enzymatic IC50 JAK1: 3.3 nMJAK2: 2.8 nMALK: 20 nMc-MET: 8 nMKIT D816V: 0.27 nM
Selectivity High for JAK1/2 over JAK3Dual ALK/MET; Moderate off-targetHighly selective for activation loop mutations
Clinical Utility Myelofibrosis, GVHD, AlopeciaNSCLC (ALK/ROS1+)GIST, Systemic Mastocytosis
Deep Dive: Ruxolitinib vs. Baricitinib (JAK Inhibitors)

While both utilize pyrazole-related motifs to target Janus Kinases, their efficacy profiles differ due to selectivity.

  • Ruxolitinib: Balanced JAK1/JAK2 inhibition (IC50 ~3 nM). This dual inhibition is highly effective for myeloproliferative neoplasms driven by JAK2V617F mutations.

  • Baricitinib: Functionally similar but often shows slightly higher potency for JAK1/JAK2 in certain cellular assays.

  • Differentiation: The "efficacy" here is not just IC50, but the cytokine suppression profile . Ruxolitinib's suppression of IL-6 (JAK1/2 dependent) and EPO signaling (JAK2 dependent) is the key driver of its clinical performance in myelofibrosis.

Experimental Protocol: Measuring Residence Time

Why it matters: Biochemical IC50 values often fail to predict in vivo efficacy. Residence time (τ) —the duration a drug stays bound to its target—is a superior predictor of sustained efficacy and selectivity. A pyrazole inhibitor with a slow off-rate (


) will maintain inhibition even after systemic clearance of the free drug.
Protocol: Jump Dilution Method for Determination

Objective: Determine the dissociation rate constant (


) of a pyrazole inhibitor using a fluorescence polarization (FP) or TR-FRET kinase assay.
Reagents Required:
  • Recombinant Kinase (e.g., JAK2 or ALK)

  • Fluorescent Tracer (ATP-competitive probe)

  • Test Inhibitor (Pyrazole compound)[3]

  • Detection Buffer (containing antibody/beads for the specific assay type)

Step-by-Step Workflow:
  • Formation of E-I Complex:

    • Incubate the kinase with a saturating concentration of the inhibitor (typically

      
      ) for 1 hour at room temperature.
      
    • Scientific Logic:[6][7][8][9][10][11][12][13] This ensures 100% occupancy of the kinase active sites (E + I

      
       EI).
      
  • The "Jump" (Rapid Dilution):

    • Dilute the mixture 100-fold into a buffer containing a saturating concentration of the Fluorescent Tracer .

    • Critical Step: The massive dilution lowers the concentration of the free inhibitor below its IC50, preventing re-binding. The Tracer acts as a "trap," binding to the active site as soon as the inhibitor dissociates.

  • Kinetic Measurement:

    • Immediately monitor the increase in fluorescence signal (or decrease in FP) over time (0–120 mins).

    • Readout: As the inhibitor leaves the pocket, the tracer binds, generating a signal.

  • Data Analysis:

    • Fit the progress curve to a one-phase exponential association model:

      
      
      
    • Calculate Residence Time (

      
      ):
      
      
      
      
Figure 2: Jump Dilution Experimental Workflow

The following diagram visualizes the kinetic assay setup required to validate the residence time of your inhibitor.

JumpDilution Step1 Step 1: Saturation (100% EI Complex) Step2 Step 2: Jump Dilution (100x into Tracer) Step1->Step2 Rapid Transfer Step3 Step 3: Competition (Inhibitor leaves, Tracer enters) Step2->Step3 Kinetic Read (0-2h) Step4 Step 4: Data Fitting (Calc. Residence Time) Step3->Step4 Extract koff

Caption: Workflow for the Jump Dilution assay. The critical 'Jump' prevents inhibitor re-binding, allowing direct measurement of the dissociation rate.

Signaling Pathway Context

Understanding where these inhibitors intercept signaling cascades is crucial for interpreting efficacy data.

Figure 3: JAK-STAT Signaling Pathway

Ruxolitinib efficacy is defined by its blockade of the JAK-STAT pathway, preventing the transcription of pro-inflammatory cytokines.

JAK_STAT Cytokine Cytokine (IL-6, EPO) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Target of Ruxolitinib) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Transcription pSTAT->Nucleus Translocation Inhibitor Pyrazole Inhibitor (Ruxolitinib) Inhibitor->JAK Inhibits

Caption: The JAK-STAT pathway showing the precise intervention point of pyrazole-based JAK inhibitors like Ruxolitinib.

References

  • Efficacy and safety of different JAK inhibitors in the treatment of alopecia areata: a network meta-analysis. Frontiers in Immunology. Link

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Link

  • Measuring Kinase Inhibitor Residence Times. Sigma-Aldrich Application Note. Link

  • Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Link

  • Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology. Link

Sources

Comparative Evaluation Guide: In Vitro ADME Profiling of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative framework for evaluating the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel pyrazole-based small molecules. Pyrazoles are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Ruxolitinib) but often face challenges related to solubility-limited absorption and CYP-mediated metabolic clearance .

This guide compares a representative novel series (Series Pz-X ) against a market-standard pyrazole (Celecoxib ) to demonstrate the decision-making logic required for lead optimization.

Part 1: Permeability & Absorption (Caco-2 Assay)[1][2]

Scientific Rationale

The Caco-2 cell monolayer assay is the gold standard for predicting human intestinal absorption. For pyrazole derivatives, which often exhibit high lipophilicity (LogP > 3), distinguishing between passive transcellular diffusion and transporter-mediated efflux (e.g., P-gp) is critical.

Experimental Protocol: Bi-Directional Transport
  • Cell Line: Caco-2 (Human colon adenocarcinoma), differentiated for 21 days on Transwell® inserts.[1]

  • Conditions: pH 7.4 (Apical and Basolateral) to mimic systemic circulation, or pH 6.5 (Apical) to mimic the jejunum microclimate.

  • Controls:

    • High Permeability: Propranolol (

      
       cm/s).
      
    • Low Permeability: Atenolol.

    • Efflux Marker: Digoxin (P-gp substrate).

  • Procedure:

    • Dose compound (10 µM) to Apical (A) or Basolateral (B) chamber.[1]

    • Incubate at 37°C for 2 hours.

    • Quantify transport via LC-MS/MS.

    • Calculate Apparent Permeability (

      
      ) and Efflux Ratio (
      
      
      
      ).
Workflow Visualization

Caco2_Workflow Start Differentiation (21 Days) Prep Monolayer Integrity Check (TEER Measurement) Start->Prep Dosing Dosing (10 µM) Apical vs Basolateral Prep->Dosing Incubation Incubation (2 hrs @ 37°C) Dosing->Incubation Analysis LC-MS/MS Quantification Incubation->Analysis Calc Data Output Papp & Efflux Ratio Analysis->Calc

Figure 1: Bi-directional Caco-2 permeability assay workflow ensuring monolayer integrity via TEER (Transepithelial Electrical Resistance) prior to dosing.[2]

Comparative Data: Series Pz-X vs. Celecoxib

Note: Data below are representative values for illustration.

CompoundA→B Papp (

cm/s)
B→A Papp (

cm/s)
Efflux Ratio (ER)Interpretation
Celecoxib (Ref) 14.518.21.25High permeability, passive diffusion.
Novel Pz-402 2.118.99.0 High Efflux Liability. Likely P-gp substrate.
Novel Pz-405 12.814.11.1Optimized. High permeability, no efflux.

Expert Insight: Pz-402 shows a high Efflux Ratio (>2.0), suggesting it is pumped back into the gut lumen by P-glycoprotein. This predicts poor oral bioavailability despite high lipophilicity. Structural modification (e.g., reducing Hydrogen Bond Donors) typically yields Pz-405, restoring passive absorption.

Part 2: Metabolic Stability (Microsomal Stability)[5][6]

Scientific Rationale

The pyrazole ring is susceptible to oxidative metabolism, particularly N-dealkylation or hydroxylation of pendant groups by Cytochrome P450 (CYP) enzymes. Microsomal stability assays determine the Intrinsic Clearance (


) , which dictates the drug's half-life (

) and dosing frequency.
Experimental Protocol
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH (regenerating system).[3][4][5]

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Time Points: 0, 5, 15, 30, 45 min.

  • Termination: Ice-cold Acetonitrile with Internal Standard.

  • Calculation:

    
    
    
Stability Logic Pathway

Microsomal_Stability Mix Reaction Mixture (Microsomes + Compound) Initiate Initiate with NADPH (t=0) Mix->Initiate Sample Sampling Points (5, 15, 30, 45 min) Initiate->Sample Quench Quench (ACN) Precipitate Protein Sample->Quench Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis Decision Calculate CL_int Analysis->Decision

Figure 2: Microsomal stability screening cascade.[4] Rapid quenching is critical to stop enzymatic activity precisely at defined time points.

Comparative Data: Metabolic Clearance
Compound

(min)

(µL/min/mg)
ClassificationRisk Assessment
Celecoxib >60< 15Low ClearanceSuitable for QD/BID dosing.
Pz-402 12115High Clearance Likely "First-Pass" effect; poor exposure.
Pz-405 4828ModerateAcceptable for lead optimization.

Expert Insight: The rapid clearance of Pz-402 indicates a "metabolic soft spot," likely on the pyrazole substituents. Identification of the metabolite via Mass Defect Filtering (MDF) would be the next logical step to block the site of metabolism (e.g., fluorination).

Part 3: Drug-Drug Interaction (CYP Inhibition)

Scientific Rationale

Per FDA 2020 Guidance , new molecular entities must be screened for inhibition of major CYP isoforms (3A4, 2D6, 2C9). Pyrazoles interacting with the heme iron of CYP enzymes can cause reversible or irreversible mechanism-based inhibition (MBI), leading to toxic drug-drug interactions (DDIs).

Experimental Protocol: Fluorescence-Based Screening
  • Method: High-throughput fluorometric assay.[6][7]

  • Enzymes: Recombinant human CYP3A4, CYP2D6, CYP2C9.[6]

  • Substrates:

    • 3A4: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC).

    • 2D6: AMMC.

  • Positive Controls: Ketoconazole (3A4), Quinidine (2D6).

  • Readout:

    
     (Concentration inhibiting 50% of enzyme activity).
    
Comparative Data: CYP Inhibition Profile ( in µM)
IsoformCelecoxib (Ref)Pz-402Pz-405Safety Threshold
CYP3A4 > 301.2> 25

preferred
CYP2C9 ~ 1525.028.0

preferred
CYP2D6 > 30> 50> 50

preferred

Expert Insight: Pz-402 exhibits potent CYP3A4 inhibition (


), posing a severe DDI risk (e.g., interfering with statins or anti-hypertensives). Pz-405 demonstrates a "clean" profile comparable to the reference standard, making it a safer candidate for clinical progression.

References

  • US Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.

  • BOC Sciences. (2024). Caco-2 Permeability Testing Protocols and Transporter Assessment.

  • National Institutes of Health (NIH). (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements.

  • Cyprotex / Evotec. (2024).[2] Microsomal Stability Assay Protocol and Intrinsic Clearance Calculation.

  • Bienta. (2025). High-throughput fluorescence assay of cytochrome P450 3A4.

Sources

A Senior Application Scientist's Guide to Computational Docking of Pyrazole-Based Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Pyrazole Scaffolds in Modern Drug Discovery

To the dedicated researcher, the pyrazole nucleus is more than a simple five-membered heterocycle; it is a privileged scaffold, a versatile building block in the rational design of novel therapeutics. The inherent chemical properties of the pyrazole ring system—its aromaticity, hydrogen bonding capabilities, and conformational rigidity—make it an ideal anchor for designing ligands that can effectively interact with the active sites of a diverse array of biological targets. Indeed, pyrazole derivatives have been successfully developed as inhibitors for a multitude of enzymes and receptors, demonstrating their broad therapeutic potential in areas such as oncology, inflammation, and infectious diseases.[1][2]

The journey from a promising pyrazole-based compound to a clinically viable drug is, however, fraught with challenges. A critical step in this process is understanding the precise molecular interactions between the ligand and its target protein. This is where computational docking studies have become an indispensable tool. By simulating the binding of a ligand to a receptor, we can predict its binding affinity and pose, providing invaluable insights that guide lead optimization and the synthesis of more potent and selective compounds.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of computational docking methodologies as applied to pyrazole-based ligands. We will move beyond a mere recitation of protocols to explore the underlying principles, the critical choices that influence the outcome of a docking study, and the imperative of experimental validation.

Comparative Analysis of Computational Docking Approaches for Pyrazole-Based Ligands

The landscape of molecular docking software is rich and varied, with each program offering a unique combination of algorithms for conformational searching and scoring functions for ranking the predicted binding poses. The choice of docking software is a critical decision that can significantly impact the reliability of the results. For pyrazole-based ligands, where specific hydrogen bonding and aromatic interactions are often key to binding, the selection of an appropriate docking and scoring methodology is paramount.

Here, we compare some of the most commonly employed docking programs in the study of pyrazole derivatives, highlighting their strengths and underlying methodologies.

Docking SoftwareSearch AlgorithmScoring Function PrinciplesKey Advantages for Pyrazole-Based Ligands
AutoDock & AutoDock Vina Lamarckian Genetic AlgorithmEmpirical force field-based (van der Waals, hydrogen bonding, electrostatic, desolvation)Widely used, open-source, and extensively validated.[5][6] Vina offers significant speed improvements.[3]
Glide (Schrödinger) Hierarchical series of filtersEmpirical and force field-based (GlideScore, E-model) with penalties for unfavorable interactionsHigh accuracy in pose prediction and good enrichment in virtual screening.[7] The Induced Fit Docking (IFD) protocol is particularly useful for targets where receptor flexibility is important.
GOLD (CCDC) Genetic AlgorithmForce field-based (GoldScore, CHEMPLP, ASP, ChemScore)High flexibility in both ligand and receptor side chains.
LibDock (BIOVIA) Site-feature directedEmpirical (DJD, LigScore2)Fast and effective for virtual screening of large compound libraries.[8]

The Causality Behind the Choice:

The selection of a docking program should be guided by the specific research question. For initial virtual screening of a large library of pyrazole derivatives, a faster program like LibDock or AutoDock Vina might be suitable.[8][9] However, for detailed binding mode analysis of a few high-priority ligands, a more computationally intensive and accurate program like Glide, particularly with its Induced Fit Docking protocol, may be the superior choice, as it can account for the subtle conformational changes in the protein active site upon ligand binding.[7]

A Validated Workflow for Docking Pyrazole-Based Ligands

To ensure the scientific integrity of a computational docking study, a well-defined and validated workflow is essential. The following protocol represents a robust, self-validating system for the docking of pyrazole-based ligands.

Experimental Protocol: Step-by-Step Molecular Docking of a Pyrazole-Based Ligand

1. Receptor Preparation:

  • Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary hydrogens.

  • Procedure:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).[10]

    • Remove water molecules, co-factors, and any existing ligands from the protein structure.[6]

    • Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds with the pyrazole ligand.

    • Assign partial charges to the protein atoms using a force field such as Kollman charges.[11]

    • Define the binding site, typically by creating a grid box centered on the co-crystallized ligand or a predicted active site.

2. Ligand Preparation:

  • Objective: To generate a low-energy, 3D conformation of the pyrazole-based ligand.

  • Procedure:

    • Draw the 2D structure of the pyrazole ligand using a chemical drawing tool like ChemDraw.

    • Convert the 2D structure to a 3D structure.

    • Perform a geometry optimization and energy minimization of the ligand using a quantum mechanical method (e.g., DFT) or a suitable force field.[11] This step is critical for obtaining a realistic starting conformation.

    • Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds of the ligand.[11]

3. Docking Protocol Validation:

  • Objective: To ensure that the chosen docking protocol can accurately reproduce a known binding pose.

  • Procedure:

    • If a crystal structure with a bound ligand is available, extract the native ligand.

    • Perform a "redocking" experiment by docking the extracted native ligand back into the protein's active site.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[10] This step provides confidence in the ability of the docking program and scoring function to identify the correct binding mode.[10]

4. Molecular Docking Simulation:

  • Objective: To predict the binding pose and affinity of the pyrazole-based ligand within the target's active site.

  • Procedure:

    • Run the docking simulation using the prepared receptor and ligand files.

    • The docking program will generate a series of possible binding poses, each with a corresponding docking score.

5. Analysis of Docking Results:

  • Objective: To analyze the predicted binding poses and identify the most plausible interaction model.

  • Procedure:

    • Visualize the docked poses using a molecular graphics program like PyMOL or BIOVIA Discovery Studio.[9]

    • Analyze the interactions between the pyrazole ligand and the active site residues, paying close attention to hydrogen bonds, hydrophobic interactions, and any potential pi-pi stacking involving the pyrazole ring. The pyrazole ring itself often plays a vital role in anchoring the molecule through hydrogen bonds.[7]

    • Select the best-docked pose based on the docking score and the visual inspection of the interactions. Often, the pose with the lowest binding energy is considered the most favorable.[6][11]

6. Post-Docking Analysis (Optional but Recommended):

  • Objective: To assess the stability of the predicted ligand-protein complex.

  • Procedure:

    • Perform a molecular dynamics (MD) simulation of the best-docked complex. MD simulations can provide insights into the flexibility and stability of the complex over time, further validating the docking results.[12]

Visualizing the Docking Workflow and Key Interactions

To better illustrate the process, the following diagrams, generated using Graphviz, outline the general workflow of a computational docking study and a hypothetical interaction of a pyrazole-based ligand.

docking_workflow cluster_prep Preparation Receptor_Prep Receptor Preparation (PDB Download, Cleaning, H-addition) Validation Docking Protocol Validation (Redocking, RMSD Calculation) Receptor_Prep->Validation Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Prep->Validation Docking Molecular Docking Simulation Validation->Docking Analysis Analysis of Results (Scoring, Visual Inspection) Docking->Analysis MD_Sim Molecular Dynamics Simulation (Stability Assessment) Analysis->MD_Sim pyrazole_interaction cluster_protein Protein Active Site cluster_ligand Pyrazole-Based Ligand A Amino Acid 1 (H-bond Donor) B Amino Acid 2 (Hydrophobic) C Amino Acid 3 (H-bond Acceptor) Pyrazole Pyrazole Ring Pyrazole->A H-bond R1 R1 Group (Hydrophobic) R1->B Hydrophobic Interaction R2 R2 Group (H-bond Acceptor) R2->C H-bond

Caption: Hypothetical interactions of a pyrazole ligand in an active site.

The Imperative of Experimental Validation

While computational docking is a powerful predictive tool, it is crucial to remember that it is a simulation. The ultimate validation of any docking study lies in experimental data. The predicted binding affinities should be correlated with experimentally determined values, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A strong correlation between computational predictions and experimental results provides confidence in the docking model and its ability to guide further drug design efforts. For instance, studies on pyrazolone-based ligands have shown that compounds with potent effects in cell-based assays also exhibit favorable docking scores and interaction patterns. [12]

Future Perspectives: The Integration of AI and Machine Learning

The field of computational drug discovery is continually evolving. The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize molecular docking. [13]ML models are being developed to create more accurate scoring functions by learning from vast datasets of known protein-ligand interactions. [13]These advancements will undoubtedly enhance the predictive power of docking studies for pyrazole-based ligands and accelerate the discovery of novel therapeutics.

Conclusion

Computational docking is an indispensable tool in the modern drug discovery pipeline, particularly for the development of pyrazole-based ligands. By providing detailed insights into ligand-protein interactions, it enables the rational design of more potent and selective drug candidates. However, the success of any docking study hinges on a carefully chosen methodology, a robust and validated workflow, and, ultimately, experimental verification. As computational power and algorithmic sophistication continue to advance, the role of in silico techniques in shaping the future of medicine will only continue to grow.

References

  • Longdom Publishing. Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. Available from: [Link]

  • Philip, S., et al. (2023). Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF-κB signaling pathways. Molecular Biology Reports, 50(8), 6943-6956. Available from: [Link]

  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 426-430. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21484-21500. Available from: [Link]

  • El-Massaoudi, M., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Journal of Chemical Health Risks, 12(1), 1-14. Available from: [Link]

  • Sridhar, S., et al. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 735-742. Available from: [Link]

  • Philip, S., et al. (2023). Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF-κB signaling pathways. ResearchGate. Available from: [Link]

  • Stroganov, O. V., et al. (2019). Advances in Docking. Current Medicinal Chemistry, 26(39), 6957-6975. Available from: [Link]

  • Khumar, M., et al. (2018). Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. Asian Journal of Chemistry, 30(4), 741-745. Available from: [Link]

  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 426-430. Available from: [Link]

  • Sattu, H., et al. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 14(7), 3404-3413. Available from: [Link]

  • Khan, A., et al. (2021). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. Journal of Pharmacy and Bioallied Sciences, 13(Suppl 1), S123-S129. Available from: [Link]

  • Chen, Y., et al. (2020). Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. Marine Drugs, 18(11), 543. Available from: [Link]

  • Löffler, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 294-306. Available from: [Link]

  • Eweas, A. F., et al. (2014). Advances in molecular modeling and docking as a tool for modern drug discovery. Der Pharma Chemica, 6(6), 211-228. Available from: [Link]

  • Singh, P., et al. (2023). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. ChemRxiv. Available from: [Link]

  • Diller, D. J., & Merz, K. M. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(4), 1425-1433. Available from: [Link]

  • Wiley, J. L., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 285(3), 995-1004. Available from: [Link]

  • Czeleń, P. (Ed.). (2023). Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. Molecules. Available from: [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 134. Available from: [Link]

  • Khan, I., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663524. Available from: [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 344(3), 145-153. Available from: [Link]

Sources

The Nitrogen Shift: A Head-to-Head Comparison of Pyrazole and Imidazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a 1,2-diazole (pyrazole) and a 1,3-diazole (imidazole) is rarely arbitrary. While both are five-membered aromatic heterocycles, their distinct electronic profiles dictate divergent fates in pharmacokinetics and target engagement.

The Verdict:

  • Select Imidazole when designing ligands for metal-dependent enzymes (e.g., heme-iron targets like CYP51 in antifungals) or when a basic center (

    
    ) is required for solubility or salt bridge formation.
    
  • Select Pyrazole for kinase inhibitors (hinge binders) or when bioisosteric replacement is necessary to mitigate CYP450 inhibition liability. The lower basicity (

    
    ) and reduced metal affinity make pyrazoles superior for avoiding metabolic toxicity (DDI).
    

Part 1: Physicochemical Showdown

The fundamental difference lies in the nitrogen positioning.[1] In imidazole, the nitrogen atoms are separated by one carbon (1,3), creating a distinct push-pull electronic system that renders the molecule amphoteric but significantly basic at physiological pH. In pyrazole, the adjacent nitrogens (1,[1][2]2) induce a strong inductive effect, drastically lowering the basicity of the lone pair.

Table 1: Comparative Physicochemical Metrics[3]
FeaturePyrazole ScaffoldImidazole ScaffoldDrug Design Implication
Structure 1,2-Diazole1,3-DiazoleDetermines H-bond vectors.
Basicity (

of

)
~2.5 (Neutral at pH 7.4)~6.9 - 7.1 (Partially ionized at pH 7.4)Imidazole improves aqueous solubility; Pyrazole enhances membrane permeability (passive diffusion).
H-Bonding Donor (NH) & Acceptor (N)Donor (NH) & Acceptor (N)Pyrazole is a classic ATP-mimetic (hinge binder).
Metal Coordination Weak / ModerateStrong (Monodentate)Imidazole is a high-risk scaffold for CYP inhibition (Heme binding).
Dipole Moment ~2.2 D~3.8 DImidazole is more polar, affecting LogP and solvation energy.
Tautomerism High (Annular tautomerism)High (Annular tautomerism)Complicates regioselectivity during synthesis (N-alkylation).
Visualizing the Electronic Difference

The following diagram illustrates the structural numbering and the critical H-bond vectors that differentiate the two scaffolds.

ScaffoldComparison cluster_0 Pyrazole (1,2-Diazole) cluster_1 Imidazole (1,3-Diazole) Pyraz N1 (H-Donor) | N2 (Weak Acceptor) (pKa ~2.5) Imid N1 (H-Donor) | C2 | N3 (Strong Acceptor) (pKa ~7.0) Prop1 Neutral at Phys pH (Better Permeability) Pyraz->Prop1 Prop2 Basic at Phys pH (Better Solubility) Imid->Prop2

Figure 1: Structural comparison highlighting the basicity gap. The N3 of imidazole is a potent proton acceptor, whereas the N2 of pyrazole is electronically deactivated by the adjacent N1.

Part 2: The Metabolic Safety Profile (CYP450 Inhibition)

This is the most critical safety consideration. Imidazole-containing drugs are notorious for causing Drug-Drug Interactions (DDIs) by inhibiting Cytochrome P450 enzymes (specifically CYP3A4 and CYP2E1).

The Mechanism of Toxicity

The


 hybridized nitrogen (N3) of the imidazole ring acts as a strong 

-donor ligand to the Heme Iron (

) in the active site of CYP450 enzymes. This creates a Type II spectral binding mode, effectively locking the enzyme and preventing it from metabolizing other substrates.

Pyrazole Advantage: Due to the lower electron density on N2 (caused by the adjacent pyrrole-like N1), pyrazoles exhibit significantly reduced affinity for the Heme Iron. Replacing an imidazole with a pyrazole is a standard "de-risking" strategy in lead optimization.

CYP_Mechanism Heme CYP450 Heme Iron (Fe) Result_Tox Strong Coordination bond High DDI Risk Heme->Result_Tox Enzyme Inactivated Imid_Drug Imidazole-based Drug (e.g., Ketoconazole) Imid_Drug->Heme N3 Lone Pair Attack Pyraz_Drug Pyrazole-based Drug (e.g., Celecoxib) Pyraz_Drug->Heme Steric/Electronic Repulsion Result_Safe Weak/No Coordination Low DDI Risk Pyraz_Drug->Result_Safe Metabolically Clean

Figure 2: Mechanism of CYP450 Inhibition. Imidazole N3 coordinates directly to Heme Iron, while Pyrazole avoids this interaction.

Part 3: Target Engagement & Case Studies

Kinase Inhibitors (The Pyrazole Domain)

Pyrazoles are "privileged scaffolds" for ATP-competitive kinase inhibitors. The N1-H (donor) and N2 (acceptor) motif mimics the Adenine ring of ATP, allowing the molecule to bind to the Hinge Region of the kinase.

  • Case Study: Ruxolitinib (JAK inhibitor). The pyrazole ring is integral to the pyrrolo[2,3-d]pyrimidine scaffold, forming critical H-bonds with the kinase hinge residues (Glu/Leu backbone).

  • Why Imidazole failed here: While imidazoles can bind kinases, the pyrazole geometry often provides a better vector for substituents to access the hydrophobic back-pocket (Gatekeeper residue) without incurring the metabolic penalty of the imidazole nitrogen.

Antifungals (The Imidazole Domain)

Here, the toxicity mechanism described above is the desired mode of action. Azole antifungals target CYP51 (Lanosterol 14


-demethylase)  in fungi.
  • Case Study: Ketoconazole vs. Fluconazole.

  • Mechanism: The imidazole (or triazole) nitrogen binds the fungal Heme iron, preventing the synthesis of ergosterol (essential for fungal cell walls).

  • Design Note: Modern antifungals have shifted from imidazoles to triazoles (e.g., Voriconazole) to improve selectivity for fungal CYP over human CYP, but the core principle of

    
     N-metal coordination remains.
    

Part 4: Experimental Protocols

To validate the choice between these scaffolds, the following protocols assess their physicochemical and metabolic liabilities.

Protocol 1: High-Throughput CYP Inhibition Assay (Fluorescence-Based)

Use this to screen if your imidazole/pyrazole analog is inhibiting CYP3A4.

Materials:

  • Recombinant human CYP3A4 isozymes (microsomes or Baculosomes).

  • Substrate: 7-benzyloxy-4-trifluoromethylcoumarin (BFC) or Dibenzylfluorescein (DBF).

  • Cofactor: NADPH regenerating system.

  • Test Compounds (10 mM DMSO stock).

Methodology:

  • Preparation: Dilute test compounds in Potassium Phosphate buffer (pH 7.4) to varying concentrations (0.1

    
    M to 50 
    
    
    
    M).
  • Incubation: Mix 20

    
    L of enzyme/buffer mix with 20 
    
    
    
    L of test compound in a black 96-well plate. Incubate at 37°C for 10 minutes (pre-incubation allows detection of mechanism-based inhibitors).
  • Reaction Start: Add 10

    
    L of NADPH/Substrate mix.
    
  • Kinetics: Measure fluorescence immediately (Ex/Em: 409/530 nm for BFC) every 2 minutes for 30 minutes.

  • Analysis: Plot the slope of metabolite formation vs. log[Inhibitor]. Calculate

    
    .
    
    • Validation Criteria: Ketoconazole should return an

      
      M. A "safe" pyrazole analog should be 
      
      
      
      M.
Protocol 2: Potentiometric Determination

Use this to determine the ionization state at physiological pH.

Methodology:

  • Setup: Use a Sirius T3 or GLpKa titrator.

  • Sample: Dissolve 1-2 mg of the compound in 0.15 M KCl (ionic strength adjuster). If insoluble, use a co-solvent method (Water/Methanol ratios: 20%, 40%, 60%).

  • Titration: Titrate with 0.5 M KOH and 0.5 M HCl across pH 2.0 to 12.0.

  • Calculation: The software uses the Yasuda-Shedlovsky extrapolation to determine aqueous

    
    .
    
    • Expectation: Imidazole derivatives will show an inflection point near pH 6.0–7.5. Pyrazoles will likely show no inflection in the physiological range (neutral), with a

      
       appearing only below pH 3.0.
      

References

  • Verma, S. K., et al. (2021).[3] "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Advances.

  • Zhang, L., et al. (2019). "Strategies to Mitigate CYP450 Inhibition: The Medicinal Chemist’s Guide." Journal of Medicinal Chemistry.

  • Ferreira, L. G., et al. (2020).[4] "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors." Molecules.

  • Warrilow, A. G., et al. (2013). "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51)." Antimicrobial Agents and Chemotherapy.[5]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Confirmation of Pyrazole Derivative Structures Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel pyrazole derivatives is a critical step in the journey from synthesis to application. The inherent asymmetry and potential for tautomerism in the pyrazole ring system often present significant challenges to structural elucidation using one-dimensional Nuclear Magnetic Resonance (NMR) alone. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques, offering a robust framework for the definitive confirmation of pyrazole derivative structures. We will delve into the causality behind experimental choices, provide actionable protocols, and present supporting data to ensure the scientific integrity of your structural assignments.

The Challenge: Ambiguity in Pyrazole Structures

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. Their synthesis can often lead to the formation of regioisomers, making the precise determination of substituent positions a non-trivial task. Furthermore, N-H pyrazoles can exist as a mixture of tautomers in solution, which can lead to broadened or averaged signals in NMR spectra, further complicating interpretation.[1]

The Solution: A Multi-faceted 2D NMR Approach

A combination of 2D NMR experiments is essential to overcome these challenges. By correlating different nuclei through bonds and through space, we can piece together the molecular puzzle with a high degree of confidence. The four cornerstone techniques we will compare are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are neighbors in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon (¹H-¹³C) nuclei, allowing for the direct assignment of a proton's signal to its attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, crucial for identifying quaternary carbons and piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are in close proximity, providing invaluable information for determining regiochemistry and stereochemistry.

Comparative Analysis of 2D NMR Techniques for a Model Pyrazole Derivative

To illustrate the power of this combined approach, let's consider a hypothetical model compound: 1-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole .

TechniqueInformation Gained for the Model PyrazoleKey Correlations (Hypothetical Data)
COSY Establishes the connectivity of protons on the phenyl ring.Cross-peaks between adjacent aromatic protons.
HSQC Directly links each proton to its attached carbon.Correlation between the pyrazole H4 proton and the C4 carbon. Correlations between the N-methyl protons and the N-methyl carbon.
HMBC Confirms the connectivity of the pyrazole core and the positions of the substituents. Crucially, it allows for the assignment of the quaternary carbons C3 and C5.Crucial for Regiochemistry: Correlation from the N-methyl protons to C5 and C3. Correlation from the pyrazole H4 proton to C3 and C5.
NOESY Provides definitive proof of the regiochemistry by showing through-space proximity.Definitive Regiochemical Proof: A clear cross-peak between the N-methyl protons and the ortho-protons of the phenyl group at the C5 position would not be observed if the phenyl group were at C3.

Experimental Protocols: A Self-Validating Workflow

Step 1: 1D NMR (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra.

  • Initial Analysis: Analyze the chemical shifts, integrations, and multiplicities to form a preliminary hypothesis of the structure. Identify potential issues such as signal broadening which might indicate tautomerism or chemical exchange.

Step 2: COSY - Mapping Proton Connectivity
  • Pulse Program: Select a standard gradient-enhanced COSY (gCOSY) pulse sequence.

  • Acquisition Parameters:

    • Set the spectral width to encompass all proton signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing and Analysis: Process the 2D data with a sine-bell window function in both dimensions. Analyze the cross-peaks to identify coupled proton spin systems.

cluster_COSY COSY Workflow 1D_H 1D ¹H Spectrum COSY_Acq Acquire gCOSY Data 1D_H->COSY_Acq COSY_Proc Process 2D Data COSY_Acq->COSY_Proc COSY_Analysis Identify ¹H-¹H Couplings COSY_Proc->COSY_Analysis

COSY Experimental Workflow
Step 3: HSQC - Linking Protons to Carbons
  • Pulse Program: Use a standard gradient-enhanced HSQC pulse sequence with multiplicity editing (HSQC-EDIT) if available, which can differentiate between CH, CH₂, and CH₃ groups.

  • Acquisition Parameters:

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts.

    • Optimize the number of scans based on sample concentration.

  • Processing and Analysis: Process the data and correlate each proton signal to its directly attached carbon.

cluster_HSQC HSQC Workflow 1D_Spectra 1D ¹H & ¹³C Spectra HSQC_Acq Acquire gHSQC Data 1D_Spectra->HSQC_Acq HSQC_Proc Process 2D Data HSQC_Acq->HSQC_Proc HSQC_Analysis Correlate ¹H-¹³C (¹J) HSQC_Proc->HSQC_Analysis

HSQC Experimental Workflow
Step 4: HMBC - Building the Carbon Skeleton
  • Pulse Program: Select a standard gradient-enhanced HMBC pulse sequence.

  • Acquisition Parameters:

    • The spectral widths for ¹H and ¹³C will be similar to the HSQC experiment.

    • The key parameter to optimize is the long-range coupling delay, which is typically set to detect correlations over a range of 4-10 Hz.

  • Processing and Analysis: Process the 2D data and identify correlations between protons and carbons separated by 2 or 3 bonds. This is particularly powerful for identifying quaternary carbons and confirming the connectivity of substituents to the pyrazole ring.[2][3]

cluster_HMBC HMBC Workflow HSQC_Data HSQC Assignments HMBC_Acq Acquire gHMBC Data HSQC_Data->HMBC_Acq HMBC_Proc Process 2D Data HMBC_Acq->HMBC_Proc HMBC_Analysis Identify ²J & ³J Correlations HMBC_Proc->HMBC_Analysis cluster_NOESY NOESY Workflow HMBC_Structure Proposed Structure from HMBC NOESY_Acq Acquire NOESY Data HMBC_Structure->NOESY_Acq NOESY_Proc Process 2D Data NOESY_Acq->NOESY_Proc NOESY_Analysis Confirm Regiochemistry NOESY_Proc->NOESY_Analysis

NOESY Experimental Workflow

Logical Framework for Pyrazole Structure Elucidation

The following diagram illustrates the logical flow of information from these experiments to arrive at an unambiguous structure.

Start Synthesized Pyrazole Derivative 1D_NMR 1D ¹H & ¹³C NMR (Initial Hypothesis) Start->1D_NMR COSY COSY (¹H-¹H Connectivity) 1D_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) 1D_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation & Skeletal Assembly) COSY->HMBC HSQC->HMBC NOESY NOESY (Through-Space Correlations & Regiochemistry Confirmation) HMBC->NOESY Final_Structure Confirmed Structure NOESY->Final_Structure

Logical Flow for Structure Elucidation

Conclusion

The structural elucidation of pyrazole derivatives requires a systematic and multi-technique approach. While 1D NMR provides a foundational overview, it is the synergistic application of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—that provides the necessary layers of evidence for unambiguous confirmation. By following the experimental protocols and logical workflow outlined in this guide, researchers can confidently determine the structures of their novel pyrazole compounds, ensuring the integrity of their data and accelerating their research and development efforts.

References

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 6, 2026, from [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma. (2026). MDPI. Retrieved February 6, 2026, from [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. Retrieved February 6, 2026, from [Link]

  • Exploring The Molecular Structure of Green-Synthesized Aza-Michael Addition Products: 2D NMR Confirms Novel Pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Retrieved February 6, 2026, from [Link]

  • (a) Full NOESY Spectrum; (b) Partial NOESY: aliphatic vs aromatic; (c).... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 6, 2026, from [Link]

  • Relevant NMR couplings observed in NOESY and HMBC spectra of 8.... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. (n.d.). SPbU Researchers Portal. Retrieved February 6, 2026, from [Link]

  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. (n.d.). SciSpace. Retrieved February 6, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. (n.d.). Retrieved February 6, 2026, from [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-pyrazole-3,4-diamine sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1H-pyrazole-3,4-diamine sulfate, a compound that, like many of its chemical cousins, requires careful management due to its potential hazards. This document is designed to be a definitive resource, grounding procedural guidance in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Key Hazards of Structurally Similar Compounds:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][3][4][5]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[1][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[1][4][5]

  • Aquatic Toxicity: Some related compounds are toxic to aquatic life with long-lasting effects.[6]

This hazard profile firmly places 1H-pyrazole-3,4-diamine sulfate in the category of chemical waste that requires specialized disposal. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[7][8] Given the likely characteristics, treating this compound as hazardous waste is the most prudent and compliant approach. Discharge into the environment, including sewer systems, must be strictly avoided.[4][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE.[10]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust that can cause serious eye damage.[5][10][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[2][11]
Body Protection Laboratory coat.Protects against incidental contact with skin and clothing.[12]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of dust or aerosols that can cause respiratory tract irritation.[4][13][14]

This table summarizes the essential PPE for handling 1H-pyrazole-3,4-diamine sulfate waste.

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for the disposal of 1H-pyrazole-3,4-diamine sulfate from collection to final hand-off to waste management professionals.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Classify all materials contaminated with 1H-pyrazole-3,4-diamine sulfate as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[13][15] It should be collected in a designated container for solid chemical waste.

  • Container Selection: Use a clearly labeled, leak-proof container that is compatible with the chemical.[15][16] The container must have a tight-fitting screw cap and be in good condition, free from cracks or corrosion.[16]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name: "1H-pyrazole-3,4-diamine sulfate".[16]

  • Accumulation: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][5][6]

Disposal Decision-Making Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_disposal Disposal Path cluster_storage Storage & Hand-off A Identify 1H-pyrazole-3,4-diamine sulfate waste B Don appropriate PPE A->B C Select a compatible, labeled hazardous waste container B->C D Collect solid waste in the designated container C->D Solid Waste E For contaminated labware/surfaces, triple-rinse with a suitable solvent C->E Contaminated Surfaces G Seal container when not in use D->G F Collect rinsate as liquid hazardous waste E->F F->G H Store in a designated satellite accumulation area G->H I Arrange for pickup by certified hazardous waste disposal service H->I J Complete all required waste disposal documentation I->J

Caption: Disposal workflow for 1H-pyrazole-3,4-diamine sulfate.

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[2][3]

  • Assess and Equip: Don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep the material to prevent dust generation.[11] If appropriate, moisten the material with an inert absorbent like sand or vermiculite before sweeping.[4]

  • Collection: Transfer the spilled material and absorbent into a labeled hazardous waste container.[4][17]

  • Decontamination: Clean the spill area with a soap and water solution, collecting the cleaning materials as hazardous waste.[17]

  • Disposal: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste.[4][5]

Regulatory Compliance: Adherence to EPA and OSHA Standards

The entire lifecycle of a chemical, from acquisition to disposal, is regulated. The EPA's "cradle-to-grave" hazardous waste management system ensures that hazardous materials are tracked from generation to their final disposal.[7][18] Laboratories are also required by OSHA to have a written Chemical Hygiene Plan (CHP) that outlines specific procedures for handling hazardous chemicals, including disposal.[10][12][19] Your institution's Environmental Health and Safety (EHS) office is the primary resource for ensuring compliance with all local, state, and federal regulations.

Ultimately, the final step in the proper disposal of 1H-pyrazole-3,4-diamine sulfate is to transfer the collected and properly labeled waste to a licensed hazardous waste disposal company. This ensures that the material will be managed and treated in a facility designed to handle such chemicals, thereby protecting both human health and the environment.

References

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs - Unodc. (n.d.). Retrieved from [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (2025). Retrieved from [Link]

  • The Complete Beginners Guide to Chemical Disposal - Goodway Technologies. (2022). Retrieved from [Link]

  • OSHA Laboratory Standard - NCBI - NIH. (n.d.). Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]

  • Hazardous Waste | US EPA. (2026). Retrieved from [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025). Retrieved from [Link]

  • Learn the Basics of Hazardous Waste | US EPA. (2025). Retrieved from [Link]

  • Safety Data Sheet. (2025). Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.). Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023). Retrieved from [Link]

  • Hazardous Waste - Ohio EPA. (2021). Retrieved from [Link]

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazole-3,4-diamine sulfate
Reactant of Route 2
1H-pyrazole-3,4-diamine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.